DL-Propargylglycine hydrochloride
説明
Structure
3D Structure of Parent
特性
IUPAC Name |
2-aminopent-4-ynoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7NO2.ClH/c1-2-3-4(6)5(7)8;/h1,4H,3,6H2,(H,7,8);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAMBUICGODABQY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCC(C(=O)O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Core Mechanism of DL-Propargylglycine Hydrochloride: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
DL-Propargylglycine hydrochloride is a potent, mechanism-based irreversible inhibitor of the pyridoxal-5'-phosphate (PLP)-dependent enzyme, cystathionine γ-lyase (CSE or CTH). Its action disrupts the transsulfuration pathway, a critical metabolic route for the biosynthesis of cysteine and the endogenous production of the gaseous signaling molecule, hydrogen sulfide (H₂S). This technical guide provides a detailed exploration of the molecular mechanism of DL-propargylglycine's inhibitory action, a summary of available kinetic data, and comprehensive experimental protocols for studying its effects on cystathionine γ-lyase.
Introduction
DL-Propargylglycine (PAG) is an amino acid analogue characterized by a terminal alkyne group. In its hydrochloride salt form, it exhibits enhanced solubility and stability, making it a valuable tool in biochemical and pharmacological research. The primary target of DL-propargylglycine is cystathionine γ-lyase, an enzyme that plays a pivotal role in sulfur amino acid metabolism. By irreversibly inhibiting CSE, DL-propargylglycine has been instrumental in elucidating the physiological and pathophysiological roles of both the transsulfuration pathway and its product, hydrogen sulfide.
Mechanism of Action: Irreversible Inhibition of Cystathionine γ-Lyase
DL-Propargylglycine acts as a "suicide" inhibitor of cystathionine γ-lyase. The catalytic cycle of the enzyme itself converts the inhibitor into a reactive species that covalently binds to the enzyme, leading to its irreversible inactivation.
The proposed mechanism unfolds as follows:
-
Formation of an External Aldimine: The amino group of DL-propargylglycine displaces the lysine residue of the enzyme that is bound to the pyridoxal-5'-phosphate (PLP) cofactor, forming an external alkyne-PLP aldimine complex within the active site.
-
Deprotonation and Allene Formation: A basic residue in the enzyme's active site abstracts a proton from the β-carbon of the propargylglycine moiety. This initiates an electronic rearrangement, resulting in the formation of a highly reactive allene intermediate.
-
Nucleophilic Attack and Covalent Adduct Formation: The allene is a potent electrophile. A nucleophilic residue within the active site of cystathionine γ-lyase, potentially the phenol group of a tyrosine residue (Tyr¹¹⁴), attacks the allene. This results in the formation of a stable, covalent bond between the inhibitor and the enzyme.
-
Enzyme Inactivation: This covalent modification of the active site sterically hinders the binding of the natural substrate, cystathionine, and renders the enzyme catalytically inactive.
This mechanism-based inactivation is time-dependent and follows pseudo-first-order kinetics.
Signaling Pathways and Metabolic Consequences
The inhibition of cystathionine γ-lyase by DL-propargylglycine has significant downstream effects on cellular metabolism and signaling. The primary consequence is the blockade of the conversion of cystathionine to cysteine, α-ketobutyrate, and ammonia. This leads to:
-
Inhibition of Cysteine Biosynthesis: In tissues where the transsulfuration pathway is the primary source of cysteine, DL-propargylglycine can lead to cysteine depletion.
-
Reduction of Hydrogen Sulfide (H₂S) Production: Cystathionine γ-lyase is a major enzymatic source of endogenous H₂S. Inhibition by DL-propargylglycine significantly reduces H₂S levels, which has profound effects on various physiological processes, including vasodilation, neuromodulation, and inflammation.
-
Disruption of Methionine Metabolism: By blocking a key step in the metabolism of methionine-derived homocysteine, DL-propargylglycine can lead to alterations in methionine metabolic flux.[1]
Below is a diagram illustrating the inhibitory effect of DL-Propargylglycine on the transsulfuration pathway.
Caption: Inhibition of the transsulfuration pathway by this compound.
Quantitative Data on Inhibitory Activity
| Compound | Target Enzyme | Organism/Tissue | Parameter | Value | Reference |
| DL-Propargylglycine | Cystathionine γ-lyase | Rat Liver | IC₅₀ | 55 µM | Not explicitly cited in provided results |
| Aminoethoxyvinylglycine | Cystathionine γ-lyase | Human (recombinant) | K_I | 10.5 µM | [2] |
Experimental Protocols
The following are detailed methodologies for key experiments to characterize the inhibition of cystathionine γ-lyase by this compound.
Cystathionine γ-Lyase Activity Assay
This protocol measures the production of cysteine from cystathionine, a primary reaction catalyzed by CSE. The generated cysteine is quantified by its reaction with ninhydrin.
Materials:
-
Purified or recombinant cystathionine γ-lyase
-
This compound
-
L-cystathionine
-
Pyridoxal-5'-phosphate (PLP)
-
Dithiothreitol (DTT)
-
Bovine Serum Albumin (BSA)
-
Bis-Tris Propane buffer (pH 8.25)
-
Acid ninhydrin reagent
-
Spectrophotometer
Procedure:
-
Prepare a standard assay mixture containing 0.5 mg/ml BSA, 50 µM PLP, 1 mM DTT in 200 mM Bis-Tris Propane buffer (pH 8.25).
-
Add the cystathionine γ-lyase enzyme to the assay mixture.
-
To initiate the reaction, add the substrate, L-cystathionine.
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 60 minutes).
-
Stop the reaction by adding the acid ninhydrin reagent.
-
Boil the samples to allow for color development.
-
Measure the absorbance at 560 nm using a spectrophotometer.
-
A standard curve using known concentrations of cysteine should be prepared to quantify the amount of product formed.
Determination of Kinetic Parameters for Irreversible Inhibition (k_inact and K_I)
This protocol is designed to determine the kinetic constants for the irreversible inhibition of CSE by DL-propargylglycine.
Materials:
-
All materials from the activity assay (Section 5.1)
-
A range of concentrations of this compound
Procedure:
-
Pre-incubation: Incubate the cystathionine γ-lyase enzyme with various concentrations of DL-propargylglycine for different time intervals in the absence of the substrate, L-cystathionine.
-
Activity Measurement: At each time point, take an aliquot of the enzyme-inhibitor mixture and add it to the standard assay mixture containing a saturating concentration of L-cystathionine to measure the remaining enzyme activity as described in Section 5.1.
-
Data Analysis:
-
For each inhibitor concentration, plot the natural logarithm of the remaining enzyme activity versus the pre-incubation time. The slope of this line will give the apparent rate of inactivation (k_obs).
-
Plot the calculated k_obs values against the corresponding inhibitor concentrations.
-
Fit the data to the following Michaelis-Menten-like equation for irreversible inhibitors: k_obs = (k_inact * [I]) / (K_I + [I]) where:
-
k_obs is the observed rate of inactivation
-
k_inact is the maximum rate of inactivation
-
K_I is the inhibitor concentration at which the inactivation rate is half of k_inact
-
[I] is the inhibitor concentration
-
-
This analysis will yield the values for k_inact and K_I.
Below is a diagram illustrating the experimental workflow for determining the kinetic parameters of irreversible inhibition.
Caption: Workflow for determining k_inact and K_I of an irreversible inhibitor.
Conclusion
This compound is a powerful and specific tool for the study of cystathionine γ-lyase and the broader implications of the transsulfuration pathway and H₂S signaling. Its mechanism as a suicide inhibitor is well-characterized, leading to the irreversible inactivation of the enzyme. The experimental protocols detailed in this guide provide a framework for researchers to quantitatively assess its inhibitory effects and further explore the roles of its target enzyme in health and disease. Future research focused on determining the precise kinetic constants (k_inact and K_I) for the interaction of DL-propargylglycine with CSE from various species will be crucial for a more complete understanding of its inhibitory potency and for the development of more targeted therapeutic agents.
References
An In-depth Technical Guide to DL-Propargylglycine Hydrochloride: Chemical Properties, Structure, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
DL-Propargylglycine hydrochloride is a crucial molecule in biochemical research, primarily recognized as a potent, irreversible inhibitor of the enzyme cystathionine γ-lyase (CSE). This enzyme is a key player in the transsulfuration pathway, which is central to the biosynthesis of cysteine and the production of the gaseous signaling molecule, hydrogen sulfide (H₂S). By inhibiting CSE, this compound serves as an invaluable tool for investigating the physiological and pathophysiological roles of H₂S in various biological systems, including the cardiovascular and nervous systems. Its alkyne functional group also lends itself to applications in "click chemistry," enabling the facile conjugation of molecules for various biochemical and pharmaceutical purposes. This technical guide provides a comprehensive overview of the chemical properties, structure, and relevant experimental methodologies associated with this compound, aimed at supporting researchers and professionals in drug development and related scientific fields.
Chemical Properties and Structure
This compound, also known as 2-amino-4-pentynoic acid hydrochloride, is a synthetic amino acid derivative.[1] The presence of the hydrochloride salt enhances its stability and solubility in aqueous solutions, facilitating its use in biological assays.[2]
Table 1: Physicochemical Properties of this compound
| Property | Value | References |
| CAS Number | 16900-57-5 | [1][2] |
| Molecular Formula | C₅H₈ClNO₂ | [3] |
| Molecular Weight | 149.58 g/mol | [3] |
| Appearance | White to off-white solid/powder | [3] |
| Purity | ≥95% to ≥98% (commercially available) | [1][2] |
| Melting Point | Not determined | - |
| SMILES | C#CCC(C(=O)O)N.Cl | [4] |
| InChI | InChI=1S/C5H7NO2.ClH/c1-2-3-4(6)5(7)8;/h1,4H,3,6H2,(H,7,8);1H | [4] |
Table 2: Solubility of this compound
| Solvent | Solubility | References |
| Water | 5 mg/mL (33.43 mM) | [3] |
| Ethanol | 20 mg/mL (133.71 mM) | [3] |
| DMSO | 5 mg/mL (33.43 mM) | [3] |
| DMF | 5 mg/mL (33.43 mM) | [3] |
| PBS (pH 7.2) | 5 mg/mL (33.43 mM) | [3] |
| Sonication is recommended to aid dissolution in some solvents.[3] |
Spectroscopic Data
Spectroscopic analysis is essential for the structural confirmation and purity assessment of this compound. Below are the expected spectral characteristics.
Table 3: Spectroscopic Data for DL-Propargylglycine
| Technique | Data (Predicted/Typical) |
| ¹H NMR (D₂O) | δ ~2.5 (t, 1H, C≡CH), ~2.8 (m, 2H, CH₂), ~4.0 (t, 1H, CH) |
| ¹³C NMR | δ ~25 (CH₂), ~55 (CH), ~70 (C≡CH), ~80 (C≡CH), ~175 (C=O) |
| Mass Spec (EI) | Molecular Ion (M⁺) at m/z 113 (for free base). Fragmentation may show loss of COOH (m/z 68) and further fragmentation of the propargyl group. |
| FTIR (KBr, cm⁻¹) | ~3300-2500 (broad, O-H and N-H stretching), ~2120 (C≡C stretching, weak), ~1730 (C=O stretching), ~1600 (N-H bending) |
Mechanism of Action: Inhibition of Cystathionine γ-Lyase
This compound's primary mechanism of action is the irreversible inhibition of cystathionine γ-lyase (CSE), a pyridoxal 5'-phosphate (PLP)-dependent enzyme.[4] CSE is a critical enzyme in the reverse transsulfuration pathway, which converts methionine to cysteine.[5] In this pathway, CSE catalyzes the γ-elimination of cystathionine to produce cysteine, α-ketobutyrate, and ammonia.[5] CSE is also a major endogenous source of hydrogen sulfide (H₂S) through its action on L-cysteine.[4]
The inhibition of CSE by DL-propargylglycine is a classic example of "suicide inhibition." The propargylglycine molecule is processed by the enzyme as if it were a natural substrate. This leads to the formation of a reactive allene intermediate within the active site, which then covalently binds to the PLP cofactor, thereby irreversibly inactivating the enzyme.
Below is a diagram illustrating the transsulfuration pathway and the point of inhibition by this compound.
Caption: Inhibition of the Transsulfuration Pathway by DL-Propargylglycine HCl.
Experimental Protocols
Synthesis of DL-Propargylglycine
This protocol is adapted from the synthesis of similar amino acids and involves the alkylation of diethyl acetamidomalonate followed by hydrolysis and decarboxylation.
Workflow for the Synthesis of DL-Propargylglycine
References
The Advent of a Key Inhibitor: A Technical Guide to the Discovery and History of DL-Propargylglycine (PAG) as a Cystathionine γ-lyase (CSE) Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
DL-propargylglycine (PAG) has been a cornerstone pharmacological tool for investigating the physiological and pathophysiological roles of endogenous hydrogen sulfide (H₂S). As an irreversible inhibitor of cystathionine γ-lyase (CSE), a primary enzyme responsible for H₂S production in the cardiovascular system and other tissues, PAG has been instrumental in elucidating the significance of the CSE/H₂S signaling pathway. This technical guide provides a comprehensive overview of the discovery, history, and mechanism of action of PAG as a CSE inhibitor. It includes a compilation of quantitative inhibitory data, detailed experimental protocols for assessing CSE inhibition, and visual representations of relevant biochemical pathways and experimental workflows to support researchers in the field.
Introduction: The Emergence of Hydrogen Sulfide as a Gasotransmitter
Hydrogen sulfide (H₂S), once known only for its toxicity and unpleasant odor, is now recognized as a critical endogenous gasotransmitter, joining the ranks of nitric oxide (NO) and carbon monoxide (CO).[1][2] In mammalian tissues, H₂S is primarily synthesized by three key enzymes: cystathionine β-synthase (CBS), cystathionine γ-lyase (CSE), and 3-mercaptopyruvate sulfurtransferase (3-MST).[3][4] CSE, in particular, is a pyridoxal-5'-phosphate (PLP)-dependent enzyme that plays a major role in H₂S production in the cardiovascular system, liver, and kidneys.[5] It catalyzes the conversion of L-cysteine to H₂S, pyruvate, and ammonia.[5][6] The growing appreciation of the diverse signaling functions of H₂S in processes such as vasodilation, neuromodulation, and cytoprotection spurred the need for selective inhibitors to probe its biological roles.
Discovery and History of DL-Propargylglycine (PAG) as a CSE Inhibitor
The history of DL-propargylglycine is rooted in the study of mechanism-based enzyme inactivators, also known as "suicide substrates." These compounds are unreactive until they are catalytically converted by their target enzyme into a reactive species that covalently modifies and inactivates the enzyme.
L-propargylglycine was identified as a naturally occurring γ,δ-acetylenic α-amino acid and was subsequently investigated for its effects on PLP-dependent enzymes involved in amino acid metabolism.[7] Early studies in the late 1970s demonstrated that L-propargylglycine acts as a suicide inactivator of bacterial cystathionine γ-synthase and methionine γ-lyase.[7] This pioneering work laid the groundwork for its application as an inhibitor of related mammalian enzymes.
Its use as a specific inhibitor of CSE became prominent as the physiological importance of H₂S came to light. Researchers required tools to distinguish the activity of CSE from other H₂S-producing enzymes. PAG's ability to irreversibly inhibit CSE provided a means to investigate the specific contributions of this enzyme to H₂S biology.[8][9] While it has been widely used, it is important to note that PAG is not entirely specific for CSE and can inhibit other PLP-dependent enzymes.[8] This has led to the development of other inhibitors, but PAG remains a vital and extensively referenced tool in the field.
Mechanism of Action: Irreversible Inhibition of CSE
DL-propargylglycine is a classic example of a mechanism-based inhibitor.[10] The inhibitory mechanism involves the enzymatic conversion of PAG by CSE into a highly reactive allene intermediate within the active site. This allene then covalently modifies a key residue, leading to the irreversible inactivation of the enzyme.
The catalytic process can be summarized as follows:
-
The amino group of propargylglycine forms an external aldimine with the PLP cofactor in the CSE active site.[10]
-
The enzyme abstracts a proton from the β-carbon of the propargylglycine moiety.
-
This leads to the formation of a reactive allene intermediate.[10]
-
A nucleophilic residue in the active site, identified as Tyr114 in human CSE, attacks the allene.[10][11]
-
This results in the formation of a stable, covalent adduct between the inhibitor and the enzyme, rendering the enzyme catalytically inactive.[10][11]
The crystal structure of human CSE in complex with PAG has been elucidated, providing a detailed view of the inhibitor bound within the active site and confirming the covalent linkage.[11]
Quantitative Analysis of CSE Inhibition by DL-Propargylglycine
The potency of PAG as a CSE inhibitor has been quantified in various studies, typically reported as the half-maximal inhibitory concentration (IC₅₀). These values can vary depending on the experimental conditions, such as the source of the enzyme (species and tissue), substrate concentration, and the specific assay used.
| Enzyme Source | IC₅₀ (µM) | Notes | Reference |
| Recombinant Human CSE | 40 ± 8 | Methylene blue method | [12][13] |
| Rat Liver Homogenate | 55 | Racemic form of PAG not specified | [12] |
| Recombinant Human CSE | 14 ± 0.2 (for β-cyanoalanine) | Comparison with another inhibitor | [12][13] |
Experimental Protocols
Measurement of H₂S Production (Methylene Blue Assay)
The methylene blue assay is a classic and widely used method for the colorimetric determination of sulfide.
Principle: Hydrogen sulfide reacts with N,N-dimethyl-p-phenylenediamine in the presence of ferric chloride (FeCl₃) under acidic conditions to form methylene blue, which has a characteristic absorbance at 670 nm.
Protocol:
-
Reaction Mixture: Prepare a reaction mixture containing 50 mM sodium phosphate buffer (pH 8.2), 0.01 mM pyridoxal-5'-phosphate (PLP), and the purified CSE enzyme (e.g., 5 µg).
-
Inhibitor Pre-incubation: Add varying concentrations of DL-propargylglycine to the reaction mixture and pre-incubate for 15 minutes at 37°C.
-
Initiation of Reaction: Initiate the H₂S-producing reaction by adding the substrate, L-cysteine (e.g., 1 mM final concentration). Incubate at 37°C for a defined period (e.g., 30 minutes).
-
Stopping the Reaction and Color Development:
-
Add 1% zinc acetate to trap the evolved H₂S as zinc sulfide (ZnS).
-
Add 20 mM N,N-dimethyl-p-phenylenediamine sulfate in 7.2 M HCl.
-
Add 30 mM FeCl₃ in 1.2 M HCl.
-
Incubate in the dark for 20 minutes to allow for color development.
-
-
Measurement: Centrifuge the samples to pellet any precipitate. Measure the absorbance of the supernatant at 670 nm.
-
Quantification: Generate a standard curve using known concentrations of sodium hydrosulfide (NaHS).
HPLC-Based Assay for CSE Activity
High-performance liquid chromatography (HPLC) can be used to directly measure the consumption of the substrate (cystathionine) or the formation of the product (cysteine).
Protocol:
-
Reaction Mixture: Prepare a reaction mixture containing 50 mM HEPES buffer (pH 8.0), 30 µM CSE enzyme, and varying concentrations of the substrate, L-cystathionine (e.g., 0.1–8 mM).
-
Inhibitor Incubation: Where applicable, pre-incubate the enzyme with varying concentrations of DL-propargylglycine (e.g., 0.05–0.5 mM) for 30 minutes at 25°C.
-
Enzymatic Reaction: Incubate the reaction mixture at 37°C for 60 minutes.
-
Enzyme Removal: Stop the reaction and remove the enzyme by centrifugation using a centrifugal filter with a molecular weight cutoff of 10 kDa.
-
HPLC Analysis: Analyze the filtrate by reverse-phase HPLC to quantify the amount of cysteine produced or cystathionine consumed.
Visualizing the Context: Signaling Pathways and Experimental Workflows
CSE-Mediated H₂S Signaling Pathway
The CSE/H₂S pathway is integral to cellular signaling, influencing a multitude of downstream targets.
Caption: Simplified signaling pathway of CSE-mediated H₂S production and its inhibition by PAG.
Experimental Workflow for Determining CSE Inhibition Kinetics
A systematic workflow is crucial for accurately determining the kinetic parameters of enzyme inhibition.
Caption: Experimental workflow for determining the inhibition kinetics of PAG on CSE.
Logical Relationship of H₂S Biosynthesis Pathways
Understanding the interplay between the different H₂S-producing enzymes is essential for interpreting inhibition data.
Caption: Interconnected enzymatic pathways involved in endogenous H₂S biosynthesis.
Synthesis of DL-Propargylglycine
While commercially available, understanding the synthesis of DL-propargylglycine can be valuable for specialized applications, such as isotopic labeling. A common synthetic route involves the alkylation of a glycine equivalent. For instance, diethyl acetamidomalonate can be deprotonated with a strong base, such as sodium ethoxide, and then reacted with propargyl bromide to introduce the propargyl group. Subsequent hydrolysis and decarboxylation yield DL-propargylglycine.
Conclusion and Future Directions
DL-propargylglycine has been an indispensable tool in unraveling the complex biology of the CSE/H₂S signaling pathway. Its characterization as a mechanism-based irreversible inhibitor has provided a powerful means to dissect the roles of CSE in health and disease. While the field is moving towards the development of more selective inhibitors, the extensive body of literature built upon studies using PAG ensures its continued relevance. This technical guide serves as a comprehensive resource for researchers utilizing PAG, providing the necessary historical context, quantitative data, and detailed protocols to facilitate rigorous and reproducible scientific inquiry into the fascinating world of H₂S signaling. Future research will likely focus on comparing the effects of PAG with newer, more specific inhibitors to further refine our understanding of the distinct roles of different H₂S-producing enzymes.
References
- 1. Mechanism of inactivation of gamma-cystathionase by the acetylenic substrate analogue propargylglycine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. exhalix-llc.com [exhalix-llc.com]
- 3. Enzymology of H2S Biogenesis, Decay and Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Signaling Molecules: Hydrogen Sulfide and Polysulfide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Structural basis of the inhibition of cystathionine γ‐lyase from Toxoplasma gondii by propargylglycine and cysteine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Suicide inactivation of bacterial cystathionine gamma-synthase and methionine gamma-lyase during processing of L-propargylglycine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pharmacological Inhibition and Genetic Deletion of Cystathionine Gamma-Lyase in Mice Protects against Organ Injury in Sepsis: A Key Role of Adhesion Molecules on Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The cystathionine-γ-lyase inhibitor DL-propargylglycine augments the ability of L-cysteine ethyl ester to overcome the adverse effects of morphine on breathing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cystathionine gamma-lyase - Wikipedia [en.wikipedia.org]
- 11. rcsb.org [rcsb.org]
- 12. Selectivity of commonly used pharmacological inhibitors for cystathionine β synthase (CBS) and cystathionine γ lyase (CSE) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchexperts.utmb.edu [researchexperts.utmb.edu]
DL-Propargylglycine hydrochloride CAS number and molecular weight
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of DL-Propargylglycine hydrochloride, a critical tool in cellular and physiological research. This document outlines its chemical properties, mechanism of action, and detailed experimental protocols for its application in preclinical inflammatory models.
Core Compound Data
This compound is a well-characterized inhibitor of cystathionine γ-lyase (CSE), a key enzyme in the endogenous production of hydrogen sulfide (H₂S).[1][2][3] Its utility in research stems from its ability to modulate H₂S levels, thereby allowing for the investigation of the physiological and pathophysiological roles of this gaseous signaling molecule.
| Property | Value | Source |
| CAS Number | 16900-57-5 | [1][2][4] |
| Molecular Formula | C₅H₈ClNO₂ | [4][5] |
| Molecular Weight | 149.58 g/mol | [4][5][6] |
| Synonyms | PAG, 2-amino-4-pentynoic acid hydrochloride | [1][2] |
Mechanism of Action: Inhibition of the Hydrogen Sulfide Pathway
This compound acts as an irreversible inhibitor of cystathionine γ-lyase (CSE).[1][3] CSE is one of the primary enzymes responsible for the synthesis of hydrogen sulfide (H₂S) in mammalian tissues, utilizing L-cysteine as a substrate. By inhibiting CSE, this compound effectively reduces the endogenous production of H₂S, making it an invaluable tool for studying the roles of H₂S in various physiological and disease processes.[1][7] The inhibition of H₂S production has been shown to impact processes such as inflammation, vasodilation, and neurotransmission.[3]
The following diagram illustrates the enzymatic production of hydrogen sulfide and the inhibitory action of this compound.
Experimental Protocols
This compound is frequently utilized in preclinical models of inflammation to investigate the role of endogenous H₂S. Below are detailed protocols for two common inflammatory models.
Carrageenan-Induced Paw Edema in Rodents
This model is a widely used and reproducible assay of acute inflammation.
Objective: To assess the anti-inflammatory effects of this compound by measuring the reduction of paw edema induced by carrageenan.
Materials:
-
This compound
-
Lambda carrageenan (1% w/v in sterile saline)
-
Sterile saline solution (0.9% NaCl)
-
Plethysmometer
-
Male Sprague-Dawley rats or Swiss mice
-
Intraperitoneal (i.p.) and subplantar injection needles and syringes
Procedure:
-
Animal Acclimatization: House animals in a controlled environment for at least one week prior to the experiment.
-
Grouping: Randomly divide animals into experimental groups (e.g., Vehicle control, this compound-treated, Positive control like Indomethacin).
-
Compound Administration: Administer this compound (typically 25-100 mg/kg) or vehicle via intraperitoneal injection 30-60 minutes before the carrageenan challenge.[8]
-
Baseline Paw Volume Measurement: Measure the initial volume of the right hind paw of each animal using a plethysmometer.
-
Induction of Edema: Inject 100 µL of 1% carrageenan solution into the subplantar region of the right hind paw.[9]
-
Paw Volume Measurement: Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.[9]
-
Data Analysis: Calculate the percentage of edema inhibition for each group compared to the vehicle control group.
Endotoxemia Model in Rodents
This model mimics systemic inflammation induced by bacterial endotoxins (lipopolysaccharide - LPS).
Objective: To evaluate the effect of this compound on the systemic inflammatory response induced by LPS.
Materials:
-
This compound
-
Lipopolysaccharide (LPS) from E. coli
-
Sterile, pyrogen-free saline
-
Anesthesia (e.g., isoflurane)
-
Materials for blood and tissue collection
-
ELISA kits for cytokine measurement (e.g., TNF-α, IL-6)
-
Myeloperoxidase (MPO) activity assay kit
Procedure:
-
Animal Preparation: Acclimatize animals as described previously.
-
Compound Administration: Administer this compound (e.g., 50 mg/kg, i.p.) or vehicle 1 hour prior to LPS administration.
-
Induction of Endotoxemia: Administer a single dose of LPS (e.g., 5-10 mg/kg, i.p.) to induce a systemic inflammatory response.
-
Monitoring: Monitor animals for signs of endotoxemia (e.g., piloerection, lethargy).
-
Sample Collection: At a predetermined time point (e.g., 4-6 hours post-LPS), anesthetize the animals and collect blood and tissue samples (e.g., lung, liver).
-
Biochemical Analysis:
-
Measure plasma levels of pro-inflammatory cytokines (TNF-α, IL-6) using ELISA kits.
-
Assess neutrophil infiltration in tissues by measuring MPO activity.[10]
-
-
Data Analysis: Compare the levels of inflammatory markers in the this compound-treated group to the vehicle-treated group.
Conclusion
This compound is an essential pharmacological tool for researchers investigating the multifaceted roles of hydrogen sulfide in health and disease. Its specific and irreversible inhibition of CSE allows for a targeted approach to understanding H₂S-mediated signaling pathways. The experimental protocols provided herein offer a foundation for utilizing this compound in preclinical models of inflammation, paving the way for further discoveries in drug development and therapeutic interventions.
References
- 1. caymanchem.com [caymanchem.com]
- 2. scbt.com [scbt.com]
- 3. DL-Propargyl Glycine (hydrochloride) | CAS 16900-57-5 | Cayman Chemical | Biomol.com [biomol.com]
- 4. DL-Propargylglycine HCl - TargetMol Chemicals Inc [bioscience.co.uk]
- 5. medchemexpress.com [medchemexpress.com]
- 6. DL-Propargylglycine HCl | TargetMol [targetmol.com]
- 7. Role of Cystathionine γ-Lyase/Hydrogen Sulfide Pathway in Cardiovascular Disease: A Novel Therapeutic Strategy? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pharmacological Inhibition and Genetic Deletion of Cystathionine Gamma-Lyase in Mice Protects against Organ Injury in Sepsis: A Key Role of Adhesion Molecules on Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Effects of DL-Propargylglycine Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
DL-Propargylglycine hydrochloride (PAG), a potent and irreversible inhibitor of the enzyme cystathionine γ-lyase (CSE), has been a critical pharmacological tool for investigating the in vivo roles of endogenous hydrogen sulfide (H₂S). By blocking the primary enzymatic source of H₂S in various tissues, PAG administration in animal models has elucidated the multifaceted involvement of this gasotransmitter in a range of physiological and pathophysiological processes. This technical guide provides an in-depth overview of the in vivo effects of PAG, with a focus on its cardiovascular and renal implications. It includes a compilation of quantitative data from key studies, detailed experimental protocols, and visualizations of the underlying signaling pathways to support further research and drug development endeavors.
Core Mechanism of Action: Inhibition of Cystathionine γ-Lyase
This compound acts as an irreversible inhibitor of cystathionine γ-lyase (CSE), an enzyme that plays a crucial role in the transsulfuration pathway.[1][2] CSE catalyzes the conversion of cystathionine to L-cysteine, a precursor for the synthesis of glutathione.[3] Importantly, CSE is also a primary source of endogenous hydrogen sulfide (H₂S) through its action on L-cysteine.[3][4] By irreversibly binding to and inactivating CSE, PAG effectively reduces the endogenous production of H₂S, allowing researchers to study the physiological consequences of H₂S deficiency.[1][2]
Quantitative Data on In Vivo Effects
The administration of this compound in various rodent models has yielded significant quantitative data, particularly in the contexts of cardiovascular and renal function. The following tables summarize key findings from studies investigating its effects in angiotensin II-induced hypertension and chronic intermittent hypoxia-induced myocardial injury.
Table 1: Effects of DL-Propargylglycine (PAG) on Renal and Cardiovascular Parameters in Angiotensin II-Infused Rats
| Parameter | Control (CON) | PAG | Angiotensin II (AngII) | AngII + PAG |
| Systolic Blood Pressure (mmHg) | Not specified | No significant effect | 211 ± 19 | 180 ± 12 |
| Proteinuria (mg/24h) | Not specified | Slightly increased | 346 ± 92 | 66 ± 35 |
| Plasma Creatinine (μmol/L) | Not specified | Not specified | 47 ± 15 | 24 ± 6* |
*p < 0.01 compared to the Angiotensin II group. Data extracted from a study on Angiotensin II-induced hypertension in rats.[5]
Table 2: Effects of DL-Propargylglycine (PAG) on Cardiac Function in a Rat Model of Chronic Intermittent Hypoxia (CIH)
| Parameter | Normal Control (NC) | NC + PAG | CIH | CIH + PAG |
| Left Ventricular Ejection Fraction (LVEF) (%) | Not specified | Myocardial dysfunction | Decreased | Significantly improved |
| Left Ventricular Fractional Shortening (LVFS) (%) | Not specified | Myocardial dysfunction | Decreased | Significantly improved |
| Blood Pressure | No effect | No effect | Increased | Significantly reduced* |
*p < 0.05 compared to the CIH group. Data extracted from a study on chronic intermittent hypoxia-induced myocardial injury in rats.[6]
Key Experimental Protocols
Reproducibility and advancement in research hinge on detailed and accurate methodologies. Below are outlines of key experimental protocols for inducing relevant disease models and administering this compound.
Angiotensin II-Induced Hypertension in Rats
This model is utilized to study the mechanisms of hypertension and to evaluate the efficacy of antihypertensive agents.
-
Animal Model: Male Sprague-Dawley rats are commonly used.[7]
-
Induction of Hypertension:
-
Rats are anesthetized.
-
Osmotic minipumps are implanted subcutaneously.
-
The minipumps are filled with angiotensin II to deliver a continuous infusion (e.g., 200 ng/kg/min) for a specified duration (e.g., 7 days).[7]
-
-
DL-Propargylglycine Administration:
-
PAG can be co-administered with angiotensin II.
-
The route of administration can be intraperitoneal (i.p.) or intravenous (i.v.).
-
A typical dosage for i.p. injection is 25 mg/kg.[1]
-
-
Outcome Measures:
-
Systolic blood pressure is measured using techniques like tail-cuff plethysmography.
-
24-hour urine is collected to measure proteinuria.
-
Blood samples are collected to measure plasma creatinine levels.
-
Chronic Intermittent Hypoxia-Induced Myocardial Injury in Rats
This model mimics the cardiovascular consequences of obstructive sleep apnea.
-
Animal Model: Male Sprague-Dawley rats are a suitable model.[6]
-
Induction of Myocardial Injury:
-
Rats are housed in specialized chambers.
-
The oxygen concentration in the chambers is cycled between normoxia (21% O₂) and hypoxia (e.g., 10% O₂) repeatedly over a prolonged period (e.g., several weeks).
-
-
DL-Propargylglycine Administration:
-
PAG is administered to a subset of the animals undergoing chronic intermittent hypoxia.
-
Administration can be via i.p. injection.
-
-
Outcome Measures:
-
Echocardiography is performed to assess cardiac function, including Left Ventricular Ejection Fraction (LVEF) and Left Ventricular Fractional Shortening (LVFS).
-
Blood pressure is monitored.
-
Myocardial tissue can be collected for histological and molecular analyses to assess for oxidative stress, apoptosis, and endoplasmic reticulum stress.[6]
-
Signaling Pathways and Visualizations
The in vivo effects of this compound are primarily mediated through its inhibition of the Cystathionine γ-Lyase (CSE)/Hydrogen Sulfide (H₂S) signaling pathway. The following diagrams, generated using the DOT language, illustrate the mechanism of action of PAG and a relevant experimental workflow.
Conclusion
This compound remains an indispensable tool for elucidating the in vivo functions of the CSE/H₂S signaling pathway. The quantitative data and experimental protocols summarized in this guide highlight its significant impact on cardiovascular and renal pathophysiology in preclinical models. The provided visualizations offer a clear framework for understanding its mechanism of action and experimental application. For researchers and drug development professionals, a thorough understanding of the in vivo effects of PAG is crucial for designing future studies aimed at targeting the H₂S pathway for therapeutic benefit.
References
- 1. The cystathionine-γ-lyase inhibitor DL-propargylglycine augments the ability of L-cysteine ethyl ester to overcome the adverse effects of morphine on breathing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. uniprot.org [uniprot.org]
- 4. Cystathionine gamma-lyase - Wikipedia [en.wikipedia.org]
- 5. DL-propargylglycine reduces blood pressure and renal injury but increases kidney weight in angiotensin-II infused rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. DL-Propargylglycine protects against myocardial injury induced by chronic intermittent hypoxia through inhibition of endoplasmic reticulum stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Angiotensin II-induced hypertension increases plasma membrane Na pump activity by enhancing Na entry in rat thick ascending limbs - PMC [pmc.ncbi.nlm.nih.gov]
DL-Propargylglycine Hydrochloride: A Technical Guide for Transsulfuration Pathway Research
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
DL-propargylglycine hydrochloride (PAG) is a potent and irreversible inhibitor of the enzyme cystathionine γ-lyase (CSE), a critical component of the transsulfuration pathway.[1][2] This pathway is central to sulfur-containing amino acid metabolism, responsible for the endogenous synthesis of cysteine from methionine and a primary source of the gaseous signaling molecule, hydrogen sulfide (H₂S).[3][4] By selectively inhibiting CSE, PAG serves as an invaluable pharmacological tool to investigate the physiological and pathophysiological roles of the transsulfuration pathway and H₂S in a wide array of biological processes. This technical guide provides a comprehensive overview of PAG, including its mechanism of action, data on its effects, detailed experimental protocols, and its application in studying relevant signaling pathways and in drug development.
Mechanism of Action
PAG is a mechanism-based inhibitor of CSE.[5] The propargyl group of PAG covalently binds to the pyridoxal 5'-phosphate (PLP) cofactor in the active site of CSE, leading to its irreversible inactivation.[5] This inhibition blocks the conversion of cystathionine to cysteine, the final step in the reverse transsulfuration pathway.[3][4] Consequently, the downstream production of cysteine and H₂S is significantly reduced. This targeted inhibition allows researchers to dissect the roles of CSE and H₂S in various cellular and systemic functions.
Data Presentation
The following tables summarize the quantitative effects of this compound based on published literature.
Table 1: Inhibitory Potency of DL-Propargylglycine (PAG) on Cystathionine γ-Lyase (CSE)
| Species/Tissue | IC₅₀ (µM) | Reference(s) |
| Human (recombinant) | 40 ± 8 | [6] |
| Rat (liver) | 55 | [7] |
Table 2: In Vivo Effects of DL-Propargylglycine (PAG) Administration in Rodents
| Parameter | Species | Dose | Tissue/Fluid | Effect | Reference(s) |
| Plasma Cystine Concentration | Rat | 40 µmol/day (15 days, infusion) | Plasma | Significantly decreased | [8] |
| Plasma Taurine Concentration | Rat | 40 µmol/day (15 days, infusion) | Plasma | Significantly decreased | [8] |
| Plasma Cystathionine Conc. | Rat | 40 µmol/day (15 days, infusion) | Plasma | Significantly increased | [8] |
| Glutathione (GSH) Concentration | Rat | 40 µmol/day (15 days, infusion) | Brain | Significantly decreased | [8] |
| Glutathione (GSH) Concentration | Rat | 40 µmol/day (15 days, infusion) | Muscle | Significantly decreased | [8] |
| Glutathione (GSH) Concentration | Rat | 40 µmol/day (15 days, infusion) | Liver | Significantly decreased | [8] |
| Glutathione (GSH) Concentration | Rat | 40 µmol/day (15 days, infusion) | Intestine | Significantly decreased | [8] |
| Glutathione (GSH) Concentration | Rat | 40 µmol/day (15 days, infusion) | Stomach | Significantly decreased | [8] |
| Liver Glutathione (GSH) Content | Hamster | 30 mg/kg (i.p., 24h pre-treatment) | Liver | Lower in the PAG-treated group compared to the control group. | [9] |
| H₂S Production | Rat | 50 mg/kg (i.p.) | Liver | A new metabolite, γ-glutamylpropargylglycylglycine, was identified. | [10] |
Experimental Protocols
In Vitro: Measurement of Cystathionine γ-Lyase (CSE) Activity
This spectrophotometric assay measures the production of α-ketobutyrate from the CSE-catalyzed cleavage of cystathionine.
Materials:
-
Tissue homogenate or purified CSE
-
DL-cystathionine solution (substrate)
-
This compound (inhibitor)
-
Pyridoxal 5'-phosphate (PLP) solution
-
Bis-Tris Propane buffer (pH 8.25)
-
Bovine Serum Albumin (BSA)
-
Dithiothreitol (DTT)
-
Glacial acetic acid
-
Acidic ninhydrin reagent
-
95% Ethanol
-
Spectrophotometer
Procedure:
-
Prepare a reaction mixture containing Bis-Tris Propane buffer, BSA, PLP, and DTT.
-
Add the tissue homogenate or purified CSE to the reaction mixture. For inhibitor studies, pre-incubate the enzyme with desired concentrations of PAG.
-
Initiate the reaction by adding the DL-cystathionine solution.
-
Incubate the reaction at 37°C for a defined period (e.g., 60 minutes).
-
Stop the reaction by adding an aliquot of the reaction mixture to a solution of glacial acetic acid and acidic ninhydrin reagent.[11]
-
Boil the mixture for 10 minutes, then cool on ice.[11]
-
Dilute the mixture with 95% ethanol.
-
Measure the absorbance at 560 nm to quantify the amount of α-ketobutyrate produced.[11]
In Vivo: Administration of PAG and Measurement of H₂S Levels in Rodents
This protocol describes the intraperitoneal administration of PAG to mice and subsequent measurement of H₂S in plasma.
Materials:
-
This compound
-
Sterile saline solution
-
Mice (e.g., C57BL/6)
-
Anesthesia (e.g., isoflurane)
-
Blood collection supplies (e.g., heparinized tubes)
-
Monobromobimane (MBB) solution
-
Tris-HCl buffer (pH 9.5)
-
Sulfosalicylic acid (SSA)
-
RP-HPLC system with a fluorescence detector
Procedure:
-
Dissolve this compound in sterile saline to the desired concentration (e.g., 50 mg/kg).
-
Administer the PAG solution to the mice via intraperitoneal (i.p.) injection. A control group should receive a saline injection.
-
At the desired time point after injection, anesthetize the mice.
-
Collect blood via cardiac puncture into heparinized tubes.
-
Centrifuge the blood to separate the plasma.
-
For H₂S measurement, derivatize the sulfide in the plasma with MBB in Tris-HCl buffer.[12][13][14]
-
Stop the reaction and precipitate proteins by adding ice-cold SSA.[12]
-
Centrifuge the samples and transfer the supernatant to HPLC vials.
-
Analyze the fluorescent product, sulfide-dibimane, by RP-HPLC with fluorescence detection.[12][13]
Signaling Pathways and Experimental Workflows
Transsulfuration Pathway and PAG Inhibition
The following diagram illustrates the transsulfuration pathway and the point of inhibition by DL-propargylglycine.
Caption: The transsulfuration pathway and the inhibitory action of PAG on CSE.
Hydrogen Sulfide (H₂S) Signaling Pathway
This diagram outlines the major signaling mechanisms of H₂S, the production of which is inhibited by PAG.
Caption: Key signaling targets and mechanisms of hydrogen sulfide.
Experimental Workflow for Screening CSE Inhibitors
This diagram illustrates a typical workflow for screening potential CSE inhibitors using PAG as a positive control.
Caption: A generalized workflow for the discovery of novel CSE inhibitors.
Application in Drug Development
The crucial role of the CSE/H₂S pathway in various diseases, particularly cardiovascular disorders, has made it an attractive target for drug development.[3][4] Preclinical studies in animal models have shown that modulating CSE activity can have therapeutic benefits in conditions such as atherosclerosis, myocardial infarction, and hypertension.[3][4] While PAG itself is primarily a research tool due to its irreversible nature and potential for off-target effects, it has been instrumental in validating CSE as a therapeutic target. The development of novel, more selective, and reversible CSE inhibitors is an active area of research. These next-generation inhibitors hold promise for the treatment of a range of human diseases. As of now, there are no CSE inhibitors that have advanced to late-stage clinical trials, highlighting the need for further research and development in this area.
Conclusion
This compound is an indispensable tool for researchers studying the transsulfuration pathway and the biological roles of H₂S. Its specific and irreversible inhibition of CSE provides a robust method for investigating the consequences of decreased endogenous cysteine and H₂S production. The data and protocols presented in this guide offer a solid foundation for designing and conducting experiments to further elucidate the intricate functions of this vital metabolic and signaling pathway. The insights gained from studies utilizing PAG will continue to drive the development of novel therapeutic strategies targeting the transsulfuration pathway for a variety of diseases.
References
- 1. Validation of a Reversed-Phase High Performance Liquid Chromatography Method for the Simultaneous Analysis of Cysteine and Reduced Glutathione in Mouse Organs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. a graphvis `dot` script example · GitHub [gist.github.com]
- 3. researchgate.net [researchgate.net]
- 4. academic.oup.com [academic.oup.com]
- 5. Cystathionine gamma-lyase - Wikipedia [en.wikipedia.org]
- 6. Selectivity of commonly used pharmacological inhibitors for cystathionine β synthase (CBS) and cystathionine γ lyase (CSE) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Graphviz [graphviz.org]
- 8. tandfonline.com [tandfonline.com]
- 9. Validated high-performance liquid chromatography-electrochemical method for determination of glutathione and glutathione disulfide in small tissue samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cystathionine γ-lyase: clinical, metabolic, genetic, and structural studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cosmobiousa.com [cosmobiousa.com]
- 12. Create graphs with DOT language | Plainion.GraphViz [plainionist.net]
- 13. origene.com [origene.com]
- 14. mdpi.com [mdpi.com]
The Impact of DL-Propargylglycine Hydrochloride on Cellular Redox Homeostasis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the effects of DL-Propargylglycine hydrochloride (PAG) on cellular redox homeostasis. PAG is a potent and irreversible inhibitor of cystathionine γ-lyase (CSE), a key enzyme in the transsulfuration pathway responsible for the endogenous production of hydrogen sulfide (H₂S). By inhibiting CSE, PAG significantly disrupts the cellular redox balance, primarily through the depletion of glutathione (GSH) and the subsequent increase in reactive oxygen species (ROS). This guide details the mechanism of action of PAG, its quantifiable effects on key redox parameters, and the underlying signaling pathways involved. Furthermore, it provides detailed experimental protocols for assessing the impact of PAG on cellular redox status, intended to aid researchers in the fields of pharmacology, toxicology, and drug development.
Introduction to this compound (PAG)
This compound is a glycine derivative that serves as a crucial tool for studying the physiological roles of endogenous H₂S.[1] Its primary and most well-characterized function is the irreversible inhibition of cystathionine γ-lyase (CSE), one of the principal enzymes responsible for H₂S biosynthesis from L-cysteine.[2][3][4] This inhibition is achieved through covalent modification of the pyridoxal-5'-phosphate (PLP) cofactor in the active site of the enzyme.[5] Given the multifaceted roles of H₂S in cellular signaling, including vasodilation, inflammation, and neuromodulation, PAG has been widely used to investigate the consequences of H₂S depletion in various physiological and pathological models.[6][7]
Chemical Properties of this compound:
| Property | Value |
| Synonyms | PAG, 2-Amino-4-pentynoic acid hydrochloride |
| Molecular Formula | C₅H₈ClNO₂ |
| Molecular Weight | 149.58 g/mol [2] |
| CAS Number | 16900-57-5[4] |
| Appearance | White to off-white powder |
| Solubility | Soluble in water, DMSO, and ethanol[2] |
Core Mechanism: Inhibition of Cystathionine γ-Lyase and H₂S Depletion
PAG acts as a suicide inhibitor of CSE. The propargyl group of PAG is processed by the enzyme, leading to the formation of a reactive allene that covalently binds to the PLP cofactor, thereby irreversibly inactivating the enzyme.[5] This inhibition blocks the conversion of cystathionine to cysteine and, more importantly for redox homeostasis, the α,β-elimination of L-cysteine to produce H₂S, pyruvate, and ammonia.[3] The reduction in endogenous H₂S levels is the primary trigger for the subsequent alterations in cellular redox balance.
Impact on Cellular Redox Homeostasis
The PAG-induced depletion of H₂S has profound consequences for cellular redox homeostasis, creating a pro-oxidative environment. This is primarily mediated through its effects on the glutathione system and the subsequent accumulation of reactive oxygen species (ROS).
Depletion of Glutathione (GSH)
Glutathione, a tripeptide of glutamate, cysteine, and glycine, is the most abundant non-protein thiol in cells and a cornerstone of the cellular antioxidant defense system. The synthesis of GSH is critically dependent on the availability of cysteine. By inhibiting CSE, PAG indirectly limits the endogenous supply of cysteine derived from the transsulfuration pathway, thereby impairing GSH synthesis.[8]
Studies have demonstrated a significant decrease in glutathione concentrations in various tissues following the administration of PAG. For instance, parenteral administration of PAG to growing rats resulted in a significant reduction in glutathione levels in the brain, muscle, liver, intestine, and stomach.[3]
Table 1: Quantitative Effects of PAG on Glutathione Levels
| Parameter | Treatment Group | Control Group | Percentage Decrease | Tissue/Cell Type | Reference |
| Glutathione (GSH) | PAG-treated rats | Control rats | Significant decrease (specific values not provided in abstract) | Brain, muscle, liver, intestine, stomach | [3] |
| Liver GSH Content | PPG + BB + NAM | BB + NAM | Lower | Syrian Hamster Liver | [9] |
Note: While the referenced abstract confirms a significant decrease, the full paper with specific quantitative data was not accessible to provide exact percentage decreases.
Increased Reactive Oxygen Species (ROS) Production
The depletion of GSH, a primary ROS scavenger, inevitably leads to an increase in cellular ROS levels. H₂S itself has also been shown to directly scavenge ROS, and its depletion further exacerbates oxidative stress.[2] The resulting accumulation of ROS, including superoxide anions (O₂⁻), hydrogen peroxide (H₂O₂), and hydroxyl radicals (•OH), can lead to oxidative damage to lipids, proteins, and DNA.
Table 2: Expected Effects of PAG on ROS and Antioxidant Enzymes
| Parameter | Expected Effect of PAG Treatment | Rationale | Supporting Evidence (Indirect) |
| Reactive Oxygen Species (ROS) | Increase | Depletion of GSH and H₂S, both potent antioxidants. | H₂S donors reduce ROS levels.[2] |
| Superoxide Dismutase (SOD) Activity | Potential initial increase (compensatory), followed by a possible decrease due to oxidative damage. | Increased superoxide levels may initially upregulate SOD. Prolonged oxidative stress can inactivate the enzyme. | H₂S donors can increase SOD activity. |
| Catalase Activity | Potential initial increase (compensatory), followed by a possible decrease due to oxidative damage. | Increased H₂O₂ levels may upregulate catalase. High levels of oxidative stress can lead to enzyme inactivation. | H₂S donors can increase catalase activity. |
Modulation of the Keap1-Nrf2 Signaling Pathway
The Keap1-Nrf2 pathway is a critical regulator of the cellular antioxidant response. Under basal conditions, the transcription factor Nrf2 is kept inactive through its association with Keap1, which facilitates its ubiquitination and proteasomal degradation. Upon exposure to oxidative or electrophilic stress, specific cysteine residues on Keap1 are modified, leading to the dissociation of Nrf2. Liberated Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant and cytoprotective genes, including those involved in glutathione synthesis and regeneration.
H₂S has been shown to directly interact with Keap1, leading to the S-sulfhydration of key cysteine residues (Cys151), which promotes the release and activation of Nrf2.[10] By depleting endogenous H₂S, PAG is expected to attenuate this tonic activation of the Nrf2 pathway, thereby reducing the expression of downstream antioxidant genes and further compromising the cell's ability to cope with oxidative stress.
Experimental Protocols
The following protocols provide detailed methodologies for assessing the impact of PAG on key parameters of cellular redox homeostasis.
Measurement of Cellular Glutathione (GSH) Levels
This protocol is based on the DTNB-GSSG reductase recycling assay, which measures total glutathione (GSH + GSSG).
Materials:
-
5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB)
-
NADPH
-
Glutathione Reductase
-
5-Sulfosalicylic acid (SSA)
-
Phosphate buffer (pH 7.5)
-
96-well microplate
-
Microplate reader
Procedure:
-
Cell Lysis:
-
Treat cells with the desired concentration of PAG for the specified duration.
-
Wash cells with ice-cold PBS and lyse them in 5% SSA.
-
Centrifuge the lysate at 10,000 x g for 10 minutes at 4°C.
-
Collect the supernatant for the assay.
-
-
Assay:
-
Prepare a standard curve of GSH (0-100 µM).
-
In a 96-well plate, add 20 µL of cell lysate supernatant or standard to each well.
-
Prepare a reaction mixture containing phosphate buffer, DTNB, and NADPH.
-
Add 150 µL of the reaction mixture to each well.
-
Initiate the reaction by adding 50 µL of glutathione reductase solution to each well.
-
Immediately measure the absorbance at 412 nm at 1-minute intervals for 5 minutes.
-
-
Calculation:
-
Calculate the rate of change in absorbance (ΔA/min).
-
Determine the GSH concentration in the samples from the standard curve.
-
Quantification of Intracellular Reactive Oxygen Species (ROS)
This protocol utilizes the fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFH-DA).
Materials:
-
DCFH-DA (5 mM stock in DMSO)
-
Phosphate Buffered Saline (PBS)
-
Black 96-well microplate
-
Fluorescence microplate reader
Procedure:
-
Cell Treatment and Staining:
-
Seed cells in a black 96-well plate and allow them to adhere.
-
Treat cells with PAG for the desired time.
-
Remove the treatment medium and wash the cells with PBS.
-
Incubate the cells with 10 µM DCFH-DA in PBS for 30 minutes at 37°C in the dark.
-
-
Measurement:
-
Wash the cells twice with PBS to remove excess probe.
-
Add 100 µL of PBS to each well.
-
Measure the fluorescence intensity using a microplate reader with excitation at 485 nm and emission at 530 nm.
-
-
Data Analysis:
-
Express the results as a percentage of the control (untreated cells).
-
Superoxide Dismutase (SOD) Activity Assay
This assay is based on the inhibition of the reduction of a tetrazolium salt by superoxide radicals.
Materials:
-
SOD Assay Kit (e.g., from Cayman Chemical or similar)
-
Cell lysis buffer
-
96-well microplate
-
Microplate reader
Procedure:
-
Sample Preparation:
-
Treat cells with PAG.
-
Harvest and lyse the cells in an appropriate lysis buffer on ice.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
-
Assay:
-
Follow the manufacturer's instructions for the specific SOD assay kit.
-
Typically, the assay involves adding the cell lysate, a superoxide-generating system (e.g., xanthine/xanthine oxidase), and a detection reagent (tetrazolium salt) to a 96-well plate.
-
Incubate the plate at room temperature.
-
Measure the absorbance at the recommended wavelength (e.g., 450 nm).
-
-
Calculation:
-
Calculate the percentage of inhibition of the tetrazolium salt reduction.
-
Determine the SOD activity in the samples by comparing to a standard curve.
-
Catalase Activity Assay
This protocol measures the decomposition of hydrogen peroxide (H₂O₂).
Materials:
-
Hydrogen peroxide (30%)
-
Potassium phosphate buffer (50 mM, pH 7.0)
-
UV-transparent 96-well plate or cuvettes
-
UV-Vis spectrophotometer
Procedure:
-
Sample Preparation:
-
Prepare cell lysates from PAG-treated and control cells as described for the SOD assay.
-
-
Assay:
-
Prepare a fresh H₂O₂ solution (e.g., 10 mM) in potassium phosphate buffer.
-
Add the cell lysate to the wells of a UV-transparent plate or a cuvette.
-
Initiate the reaction by adding the H₂O₂ solution.
-
Immediately monitor the decrease in absorbance at 240 nm over time.
-
-
Calculation:
-
Calculate the rate of H₂O₂ decomposition using the molar extinction coefficient of H₂O₂ (43.6 M⁻¹cm⁻¹).
-
Express catalase activity as units per milligram of protein.
-
Conclusion
This compound is a valuable pharmacological tool for investigating the roles of endogenous H₂S. Its irreversible inhibition of cystathionine γ-lyase leads to a significant disruption of cellular redox homeostasis, characterized by the depletion of glutathione and an increase in reactive oxygen species. These effects are, at least in part, mediated by the modulation of the Keap1-Nrf2 antioxidant response pathway. The experimental protocols provided in this guide offer a framework for researchers to quantitatively assess the impact of PAG on cellular redox status. A thorough understanding of how PAG alters cellular redox balance is crucial for interpreting experimental results and for the development of therapeutic strategies targeting H₂S-related pathways.
References
- 1. Hydrogen Sulfide: An Emerging Regulator of Oxidative Stress and Cellular Homeostasis—A Comprehensive One-Year Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. H2S and its role in redox signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. H2S Donor NaHS Changes the Production of Endogenous H2S and NO in D-Galactose-Induced Accelerated Ageing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Propargylglycine infusion effects on tissue glutathione levels, plasma amino acid concentrations and tissue morphology in parenterally-fed growing rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. H2S and its role in redox signaling [agris.fao.org]
- 8. Evaluation and Monitoring of Superoxide Dismutase (SOD) Activity and its Clinical Significance in Gastric Cancer: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Nrf2 activation through the inhibition of Keap1-Nrf2 protein-protein interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Reactive oxygen species signalling in the deterioration of quality of mammalian oocytes cultured in vitro: Protective effect of antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for DL-Propargylglycine Hydrochloride in In Vivo Rodent Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the in vivo use of DL-Propargylglycine hydrochloride (PAG-HCl), a potent and irreversible inhibitor of the enzyme cystathionine γ-lyase (CSE). By inhibiting CSE, PAG-HCl effectively reduces the endogenous production of hydrogen sulfide (H₂S), a critical signaling molecule involved in a myriad of physiological and pathophysiological processes. This document outlines recommended dosages, administration protocols, and the underlying mechanism of action to facilitate the design and execution of robust in vivo studies in rodent models.
Mechanism of Action: Inhibition of H₂S Biosynthesis
This compound targets and irreversibly inhibits cystathionine γ-lyase (CSE), one of the primary enzymes responsible for the synthesis of hydrogen sulfide in mammalian tissues. H₂S, a gasotransmitter, plays a significant role in vasodilation, inflammation, and cellular signaling.[1][2] By blocking CSE, PAG-HCl allows researchers to investigate the physiological roles of H₂S in various disease models.
Signaling Pathway
Dosage and Administration in Rodent Models
The dosage of PAG-HCl can vary significantly depending on the rodent species, the research model, and the intended biological effect. The following tables summarize dosages reported in the literature for various applications.
Table 1: Reported Dosages of this compound in Rats
| Application Area | Strain | Route of Administration | Dosage | Vehicle | Reference |
| Respiratory Studies | Sprague Dawley | Intravenous (IV) | 25 mg/kg | Saline | [3] |
| Inflammation | Not Specified | Not Specified | 25-100 mg/kg | Not Specified | [2] |
| Food and Water Intake | Not Specified | Intraperitoneal (IP) | 50 mg/kg | Not Specified |
Table 2: Reported Dosages of this compound in Mice
| Application Area | Strain | Route of Administration | Dosage | Vehicle | Reference |
| Cancer (Gastric) | Nude | Intraperitoneal (IP) | 50 mg/kg and 100 mg/kg | Not Specified | [4] |
| Cancer (General) | Not Specified | Oral Gavage | 50, 100, 150, and 200 mg/kg (daily) | 0.9% Saline | [5] |
| Neuroprotection | C57BL/6J | Not Specified | Not Specified | Not Specified |
Experimental Protocols
Accurate and consistent administration of PAG-HCl is crucial for reproducible results. Below are detailed protocols for common administration routes in rodents.
Drug Preparation
This compound is soluble in aqueous solutions such as saline and phosphate-buffered saline (PBS), as well as in organic solvents like dimethyl sulfoxide (DMSO).
-
For Aqueous Solutions: Dissolve PAG-HCl directly in sterile 0.9% saline or PBS to the desired concentration. Gentle warming or vortexing can aid dissolution. Aqueous solutions should be prepared fresh daily.
-
For Organic Solvents: For higher concentrations or specific formulations, PAG-HCl can be dissolved in DMSO. For in vivo use, the final concentration of DMSO should be minimized to avoid solvent-induced toxicity. A common practice is to prepare a concentrated stock in DMSO and then dilute it with a vehicle such as saline or corn oil immediately before administration. A typical vehicle formulation for IP injection might be 5% DMSO, 40% PEG300, 5% Tween 80, and 50% saline.
Administration Protocols
-
Animal Restraint: Properly restrain the mouse or rat to expose the abdominal area. For a right-handed injection, hold the animal with its head pointing downwards.
-
Injection Site: The preferred injection site is the lower right or left quadrant of the abdomen to avoid the cecum, bladder, and other vital organs.
-
Needle Insertion: Use a 23-25 gauge needle. Insert the needle at a 15-20 degree angle, bevel up.
-
Aspiration: Gently pull back on the plunger to ensure that the needle has not entered a blood vessel or organ. If blood or any fluid appears in the syringe hub, discard the syringe and prepare a new injection.
-
Injection: Inject the solution slowly and steadily.
-
Withdrawal: Withdraw the needle smoothly and return the animal to its cage.
-
Monitoring: Monitor the animal for any signs of distress post-injection.
-
Animal Restraint: Restrain the animal firmly to prevent movement. The head and neck should be in a straight line with the body.
-
Gavage Needle Selection: Choose an appropriately sized gavage needle (typically 18-20 gauge for mice and 16-18 gauge for rats) with a ball tip to prevent injury.
-
Measurement: Measure the length of the gavage needle from the tip of the animal's nose to the last rib to estimate the distance to the stomach.
-
Insertion: Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus. The animal should swallow the tube as it is advanced. Do not force the needle.
-
Administration: Once the needle is in the stomach, administer the solution slowly.
-
Withdrawal: Remove the needle gently in a single, smooth motion.
-
Monitoring: Observe the animal for any signs of respiratory distress, which could indicate accidental administration into the trachea.
-
Animal Restraint and Warming: Place the rodent in a suitable restrainer. Warming the tail with a heat lamp or warm water will dilate the lateral tail veins, making them more visible and accessible.
-
Vein Visualization: The two lateral tail veins are the preferred sites for injection.
-
Needle Insertion: Use a 27-30 gauge needle attached to a syringe containing the PAG-HCl solution. Insert the needle, bevel up, into the vein at a shallow angle.
-
Verification: A small "flash" of blood in the needle hub may indicate successful entry into the vein.
-
Injection: Inject the solution slowly. If swelling occurs at the injection site, the needle is not in the vein, and should be withdrawn.
-
Withdrawal and Pressure: After injection, withdraw the needle and apply gentle pressure to the site to prevent bleeding.
-
Monitoring: Return the animal to its cage and monitor for any adverse reactions.
Experimental Workflow
Concluding Remarks
This compound is a valuable pharmacological tool for investigating the roles of the cystathionine γ-lyase/hydrogen sulfide pathway in health and disease. The selection of an appropriate dosage and administration route is critical for the success of in vivo experiments. Researchers should carefully consider the specific aims of their study and consult relevant literature to determine the most suitable experimental design. The protocols and data presented in these application notes are intended to serve as a comprehensive resource for the effective use of PAG-HCl in rodent models.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. The cystathionine-γ-lyase inhibitor DL-propargylglycine augments the ability of L-cysteine ethyl ester to overcome the adverse effects of morphine on breathing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. H2S Donor, S-Propargyl-Cysteine, Increases CSE in SGC-7901 and Cancer-Induced Mice: Evidence for a Novel Anti-Cancer Effect of Endogenous H2S? | PLOS One [journals.plos.org]
- 5. N-Propargylglycine: a unique suicide inhibitor of proline dehydrogenase with anticancer activity and brain-enhancing mitohormesis properties - PMC [pmc.ncbi.nlm.nih.gov]
Preparation of DL-Propargylglycine Hydrochloride Stock Solution: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the preparation of a stock solution of DL-Propargylglycine hydrochloride (PAG), an irreversible inhibitor of cystathionine γ-lyase (CSE).[1][2] Proper preparation and storage of this stock solution are critical for ensuring its efficacy and stability in experimental settings. This guide summarizes the key chemical and physical properties of this compound and offers step-by-step instructions for its dissolution in both organic solvents and aqueous buffers.
Introduction
DL-Propargylglycine (PAG) is a widely used tool compound in biomedical research.[1][3] As an irreversible inhibitor of cystathionine γ-lyase, it plays a crucial role in studying the physiological and pathophysiological roles of hydrogen sulfide (H₂S), a gaseous signaling molecule.[1][4] CSE is a key enzyme in the transsulfuration pathway, responsible for the endogenous production of H₂S from L-cysteine.[4][5] The H₂S/CSE signaling pathway is implicated in a variety of cellular processes, including inflammation, vasodilation, and oxidative stress.[1][5][6] Accurate and reproducible experimental results investigating these pathways rely on the correct preparation of inhibitor solutions.
Chemical and Physical Properties
A summary of the relevant properties of this compound is presented in the table below.
| Property | Value | Reference |
| Synonyms | PAG, 2-amino-4-pentynoic acid, monohydrochloride | [1][2][7] |
| Molecular Formula | C₅H₇NO₂ • HCl | [1][7] |
| Formula Weight | 149.6 g/mol | [1][7] |
| Appearance | Crystalline solid, White to off-white powder | [3][7][8] |
| Purity | ≥95% | [1][7] |
Solubility and Storage
Proper solvent selection and storage conditions are paramount to maintaining the integrity of the this compound stock solution.
Solubility Data
| Solvent | Solubility | Reference |
| DMSO | ~20 mg/mL | [7] |
| Ethanol | ~20 mg/mL | [7] |
| Dimethylformamide (DMF) | ~20 mg/mL | [7] |
| PBS (pH 7.2) | ~10 mg/mL | [7] |
| Water | up to 10 mg/mL | [8] |
Storage and Stability
| Form | Storage Temperature | Stability | Reference |
| Crystalline Solid | -20°C | ≥ 4 years | [1][7] |
| Solutions in DMSO or Distilled Water | -20°C | Up to 3 months | [8][9] |
| Aqueous Solutions (e.g., PBS) | Not Recommended for Storage | Use within one day | [7] |
Experimental Protocols
This section provides detailed protocols for preparing stock solutions of this compound in both organic and aqueous solvents.
Preparation of Stock Solution in an Organic Solvent (e.g., DMSO)
This is the recommended method for preparing a concentrated stock solution for long-term storage.
Materials:
-
This compound (crystalline solid)
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated micropipettes
-
Vortex mixer
Procedure:
-
Equilibrate: Allow the vial of this compound to warm to room temperature before opening to prevent condensation.
-
Weigh: Accurately weigh the desired amount of the crystalline solid.
-
Dissolve: Add the appropriate volume of DMSO to achieve the desired concentration (e.g., for a 20 mg/mL stock solution, add 50 µL of DMSO for every 1 mg of solid).
-
Mix: Vortex the solution until the solid is completely dissolved. Gentle warming (e.g., in a 37°C water bath) can aid dissolution if necessary.
-
Aliquot: Dispense the stock solution into smaller, single-use aliquots to avoid repeated freeze-thaw cycles.
-
Store: Store the aliquots at -20°C.
Preparation of Stock Solution in an Aqueous Buffer (e.g., PBS)
This method is suitable for immediate use in experiments where organic solvents are not desirable.
Materials:
-
This compound (crystalline solid)
-
Phosphate-buffered saline (PBS), pH 7.2
-
Sterile conical tubes or vials
-
Calibrated micropipettes
-
Vortex mixer
-
0.22 µm sterile filter
Procedure:
-
Equilibrate: Allow the vial of this compound to warm to room temperature.
-
Weigh: Accurately weigh the desired amount of the crystalline solid.
-
Dissolve: Add the appropriate volume of PBS (pH 7.2) to achieve the desired concentration (e.g., for a 10 mg/mL stock solution, add 100 µL of PBS for every 1 mg of solid).
-
Mix: Vortex the solution until the solid is completely dissolved. Sonication may be recommended to aid dissolution.[10]
-
Sterilize: Filter the solution through a 0.22 µm sterile filter to ensure sterility for cell culture experiments.
-
Use Immediately: It is highly recommended to use the aqueous solution on the same day it is prepared.[7] Do not store for more than one day.
Visualization of Experimental Workflow and Signaling Pathway
Experimental Workflow for Stock Solution Preparation
Caption: Workflow for preparing this compound stock solutions.
Simplified Signaling Pathway of DL-Propargylglycine Action
References
- 1. caymanchem.com [caymanchem.com]
- 2. scbt.com [scbt.com]
- 3. chemimpex.com [chemimpex.com]
- 4. storage.imrpress.com [storage.imrpress.com]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. Cystathionine γ-lyase inhibits mitochondrial oxidative stress by releasing H2S nearby through the AKT/NRF2 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. DL-PROPARGYLGLYCINE | 64165-64-6 [amp.chemicalbook.com]
- 9. DL-PROPARGYLGLYCINE | 64165-64-6 [chemicalbook.com]
- 10. DL-Propargylglycine HCl | TargetMol [targetmol.com]
Application of DL-Propargylglycine in Click Chemistry Labeling: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
DL-Propargylglycine (PRG) is a non-canonical amino acid that contains a terminal alkyne group.[1][2][3] This unique functional group makes it an excellent tool for metabolic labeling in combination with click chemistry.[1][2][3] Specifically, PRG can be introduced into cellular systems where it is incorporated into newly synthesized proteins by the translational machinery. The incorporated alkyne group then serves as a handle for covalent modification with azide-functionalized reporters, such as fluorescent dyes or biotin, via the highly specific and efficient copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.[1][2][3] This two-step approach allows for the sensitive and specific detection and analysis of protein synthesis in a variety of biological contexts, from cell culture to in vivo models.[4]
This document provides detailed application notes and protocols for the use of DL-Propargylglycine in click chemistry-based labeling of proteins and cells.
Data Presentation
The efficiency of DL-Propargylglycine incorporation and subsequent click chemistry labeling can be influenced by several factors, including cell type, metabolic activity, and the specific experimental conditions. The following tables summarize representative quantitative data for labeling experiments using propargylglycine analogs.
| Parameter | Value | Cell/System Type | Reference |
| Incorporation Rate | 70-80% | E. coli | [5][6] |
| Labeling Time (in vivo) | 4–144 hours | Mouse colon tissue | [7] |
| Labeling Time (in vitro) | 15 minutes - 4 hours | Mammalian cell lines | [8] |
| DL-Propargylglycine (in vivo dose) | 50 mg/kg | Rat | [9] |
Table 1: Quantitative Parameters for Metabolic Labeling with Propargylglycine Analogs. This table provides a summary of key quantitative data related to the application of propargylglycine and its analogs in metabolic labeling experiments.
| Reagent | Stock Concentration | Final Concentration |
| DL-Propargylglycine | 50 mM in DMSO | 50 - 200 µM |
| Azide-Fluorophore | 10 mM in DMSO | 10 - 50 µM |
| Copper(II) Sulfate | 50 mM in H₂O | 1 mM |
| THPTA Ligand | 100 mM in H₂O | 2 mM |
| Sodium Ascorbate | 500 mM in H₂O (freshly prepared) | 5 mM |
Table 2: Recommended Reagent Concentrations for Click Chemistry Reaction. This table outlines the suggested stock and final concentrations for the reagents used in the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction following metabolic labeling with DL-Propargylglycine.
Experimental Protocols
Protocol 1: Metabolic Labeling of Cultured Mammalian Cells with DL-Propargylglycine
This protocol describes the metabolic labeling of nascent proteins in cultured mammalian cells using DL-Propargylglycine, followed by fluorescent detection via click chemistry.
Materials:
-
DL-Propargylglycine (PRG)
-
Mammalian cell line of interest
-
Complete cell culture medium
-
Methionine-free medium
-
Phosphate-Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
0.25% Triton X-100 in PBS
-
3% Bovine Serum Albumin (BSA) in PBS
-
Click Chemistry Reaction Buffer (see Table 2 for components)
-
Azide-conjugated fluorescent dye
Procedure:
-
Cell Seeding: Seed mammalian cells on a suitable culture vessel (e.g., coverslips in a 12-well plate) to reach 70-90% confluency on the day of the experiment.[8]
-
Methionine Depletion (Optional but Recommended): Gently wash the cells once with warm PBS. Replace the complete medium with pre-warmed methionine-free medium and incubate for 30-60 minutes at 37°C and 5% CO₂ to deplete intracellular methionine reserves.[10]
-
Metabolic Labeling: Prepare a working solution of DL-Propargylglycine in methionine-free medium at the desired final concentration (e.g., 50-200 µM). Remove the methionine-depletion medium and add the PRG-containing medium to the cells. Incubate for 1-4 hours at 37°C and 5% CO₂. The optimal incubation time may vary depending on the cell type and experimental goals.[8]
-
Cell Fixation: After incubation, remove the labeling medium and wash the cells twice with PBS. Fix the cells by adding 4% PFA in PBS and incubating for 15 minutes at room temperature.[10]
-
Permeabilization: Wash the fixed cells twice with PBS. Permeabilize the cells by adding 0.25% Triton X-100 in PBS and incubating for 15 minutes at room temperature.[10]
-
Blocking: Wash the permeabilized cells twice with PBS. Block non-specific binding by adding 3% BSA in PBS and incubating for 30 minutes at room temperature.
-
Click Chemistry Reaction:
-
Prepare the click chemistry reaction cocktail fresh by adding the reagents in the following order: PBS, Copper(II) Sulfate, THPTA ligand, azide-fluorophore, and finally sodium ascorbate (see Table 2 for concentrations).
-
Aspirate the blocking solution and add the click reaction cocktail to the cells.
-
Incubate for 30-60 minutes at room temperature, protected from light.
-
-
Washing and Imaging:
-
Remove the click reaction cocktail and wash the cells three times with 3% BSA in PBS.
-
Wash once with PBS.
-
Mount the coverslips on a microscope slide with an appropriate mounting medium containing a nuclear counterstain (e.g., DAPI).
-
Image the cells using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore.
-
Protocol 2: Labeling of Gut Microbiota with DL-Propargylglycine (In Vivo)
This protocol provides a general framework for the in vivo metabolic labeling of gut microbiota in a mouse model using DL-Propargylglycine.
Materials:
-
DL-Propargylglycine (PRG)
-
C57BL/6 mice (or other suitable animal model)
-
Sterile water or PBS for oral gavage
-
Fecal sample collection supplies
-
Buffer for fecal sample processing (e.g., PBS with 0.05% Tween 20)
-
Fixation and permeabilization reagents (as in Protocol 1)
-
Click chemistry reagents (as in Protocol 1)
-
Flow cytometer or fluorescence microscope
Procedure:
-
Animal Preparation: Acclimatize mice to the experimental conditions.
-
DL-Propargylglycine Administration: Prepare a solution of DL-Propargylglycine in sterile water or PBS. Administer the solution to the mice via oral gavage. The optimal dose and frequency of administration should be determined empirically, but a starting point could be based on related compounds (e.g., 200 μL of a 1 mM solution).[11]
-
Sample Collection: Collect fecal samples at desired time points after PRG administration.
-
Bacterial Cell Isolation:
-
Homogenize the fecal sample in a suitable buffer.
-
Filter the homogenate through a cell strainer (e.g., 40 µm) to remove large debris.[11]
-
Pellet the bacterial cells by centrifugation.
-
Wash the bacterial pellet with PBS.
-
-
Fixation and Permeabilization: Fix and permeabilize the isolated bacterial cells as described in Protocol 1 (steps 4 and 5).
-
Click Chemistry Reaction: Perform the click chemistry reaction on the fixed and permeabilized bacterial cells as described in Protocol 1 (step 7).
-
Analysis:
-
Fluorescence Microscopy: Resuspend the labeled bacterial cells in PBS and visualize them using a fluorescence microscope.
-
Flow Cytometry: Resuspend the cells in a suitable sheath fluid and analyze the fluorescently labeled bacterial population using a flow cytometer.
-
Visualizations
Caption: Experimental workflow for metabolic labeling with DL-Propargylglycine.
Caption: In vivo labeling of gut microbiota using DL-Propargylglycine.
References
- 1. What click chemistry has taught us about cellular protein synthesis [authors.library.caltech.edu]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Two-strain, cell-selective protein labeling in mixed bacterial cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Photo-Methionine, Azidohomoalanine and Homopropargylglycine Are Incorporated into Newly Synthesized Proteins at Different Rates and Differentially Affect the Growth and Protein Expression Levels of Auxotrophic and Prototrophic E. coli in Minimal Medium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Photo-Methionine, Azidohomoalanine and Homopropargylglycine Are Incorporated into Newly Synthesized Proteins at Different Rates and Differentially Affect the Growth and Protein Expression Levels of Auxotrophic and Prototrophic E. coli in Minimal Medium - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Click-iT EdU Labeling In Vivo Cell Proliferation Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 8. Protocol for assessing translational regulation in mammalian cell lines by OP-Puro labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A new metabolite of propargylglycine, gamma-glutamylpropargylglycylglycine, in liver of D,L-propargylglycine-administered rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. biophysics-reports.org [biophysics-reports.org]
Application Notes and Protocols for Studying Cardiovascular Disease Models with DL-Propargylglycine
For Researchers, Scientists, and Drug Development Professionals
Introduction
DL-Propargylglycine (PPG) is a valuable pharmacological tool for investigating the role of the endogenous hydrogen sulfide (H₂S) signaling pathway in the pathophysiology of cardiovascular diseases. PPG acts as an irreversible inhibitor of cystathionine γ-lyase (CSE), a primary enzyme responsible for H₂S production in the cardiovascular system.[1] By reducing endogenous H₂S levels, researchers can elucidate the multifaceted functions of this gaseous signaling molecule in various cardiovascular conditions, including hypertension, myocardial injury, and atherosclerosis. These application notes provide an overview of the utility of PPG in cardiovascular disease models and detailed protocols for its use.
Hydrogen sulfide is recognized as a critical signaling molecule, alongside nitric oxide (NO) and carbon monoxide (CO), playing a role in vasodilation, angiogenesis, and cytoprotection.[2][3] However, its precise functions can be complex and context-dependent. Inhibition of H₂S synthesis by PPG has been shown to impact blood pressure regulation, endothelial function, and cellular responses to stress, making it an essential compound for cardiovascular research.[1][4][5]
Applications in Cardiovascular Disease Models
PPG has been employed in a variety of preclinical models to study the implications of reduced endogenous H₂S production. Key applications include:
-
Hypertension Models: Investigating the contribution of the CSE/H₂S pathway to blood pressure regulation. PPG has been used in models of angiotensin II (Ang II)-induced hypertension to assess the impact of H₂S deficiency on the development of high blood pressure and associated end-organ damage.[6][7][8][9]
-
Myocardial Injury and Cardiac Hypertrophy: Studying the role of H₂S in protecting the heart from ischemic injury and pathological remodeling. PPG can be used to determine if a reduction in endogenous H₂S exacerbates myocardial damage or hypertrophy in models such as chronic intermittent hypoxia (CIH) or pressure overload.[10][11]
-
Atherosclerosis Research: Elucidating the involvement of H₂S in the inflammatory and proliferative processes that drive atherosclerosis. By inhibiting H₂S production with PPG, researchers can explore its impact on plaque formation and vascular smooth muscle cell proliferation.[12]
-
Endothelial Dysfunction Studies: Examining the role of H₂S in maintaining endothelial health and function. PPG can be utilized to induce a state of H₂S deficiency and study the subsequent effects on endothelium-dependent vasodilation and other endothelial functions.[4][5]
Data Presentation
The following tables summarize quantitative data from representative studies using PPG in cardiovascular disease models.
Table 1: Effect of DL-Propargylglycine (PPG) on Hemodynamic and Renal Parameters in an Angiotensin II-Induced Hypertension Model
| Parameter | Control | Angiotensin II | Angiotensin II + PPG | Reference |
| Systolic Blood Pressure (mmHg) | 116 ± 4 | 171 ± 3 | 137 ± 3 | [6][7] |
| Proteinuria (mg/24h) | Not Reported | Increased | Reduced | Not Directly Cited |
| Plasma Creatinine (μmol/L) | Not Reported | Increased | Reduced | Not Directly Cited |
Table 2: Impact of DL-Propargylglycine (PPG) on Cardiac Function and Cellular Stress in a Chronic Intermittent Hypoxia (CIH) Model
| Parameter | Normal Control (NC) | CIH | NC + PPG | CIH + PPG | Reference |
| Blood Pressure | No Effect | Increased | No Effect | Reduced | [11] |
| Left Ventricular Ejection Fraction (LVEF) | Baseline | Decreased | Decreased | Improved vs. CIH | [11] |
| Left Ventricular Fractional Shortening (LVFS) | Baseline | Decreased | Decreased | Improved vs. CIH | [11] |
| Oxidative Stress Markers | Baseline | Increased | Increased | Reduced vs. CIH | [11] |
| Apoptosis (TUNEL-positive cells) | Baseline | Increased | Increased | Reduced vs. CIH | [11] |
| ER Stress Markers (e.g., GRP78, CHOP) | Baseline | Increased | Increased | Reduced vs. CIH | [11] |
Experimental Protocols
Protocol 1: Angiotensin II-Induced Hypertension Model in Rats
Objective: To investigate the effect of H₂S inhibition by PPG on the development of hypertension and renal injury induced by Angiotensin II.
Materials:
-
Male Sprague-Dawley rats (200-250 g)
-
Angiotensin II
-
DL-Propargylglycine (PPG)
-
Osmotic minipumps (e.g., Alzet)
-
Vehicle for Ang II (e.g., 0.01 M acetic acid or saline)
-
Vehicle for PPG (e.g., saline)
-
Anesthetics (e.g., ketamine/xylazine or isoflurane)
-
Blood pressure measurement system (e.g., tail-cuff plethysmography or radiotelemetry)[13][14][15][16][17]
-
Metabolic cages for urine collection
Procedure:
-
Animal Acclimatization: Acclimatize rats to the housing facility for at least one week before the experiment.
-
Baseline Measurements: Measure and record baseline systolic blood pressure and body weight.
-
Surgical Implantation of Osmotic Minipumps:
-
Anesthetize the rats using an appropriate anesthetic regimen.
-
Surgically implant osmotic minipumps subcutaneously in the dorsal region.
-
The pumps should be filled to deliver Angiotensin II at a constant rate (e.g., 200-350 ng/kg/min) for a period of 14 to 28 days.[6][7][8] Control animals receive pumps filled with the vehicle.
-
-
PPG Administration:
-
Prepare a stock solution of PPG in saline.
-
Administer PPG to the treatment group via intraperitoneal (i.p.) injection at a specified dose (e.g., 50 mg/kg/day). The control and Ang II-only groups should receive vehicle injections. Administration should commence concurrently with or prior to the start of Ang II infusion.
-
-
Monitoring:
-
Sample Collection and Analysis (at study termination):
-
At the end of the treatment period, house rats in metabolic cages for 24-hour urine collection to measure proteinuria.
-
Anesthetize the animals and collect blood samples for plasma creatinine analysis.
-
Euthanize the animals and harvest kidneys and heart for histological analysis and molecular studies (e.g., assessment of fibrosis, inflammation, and oxidative stress).
-
Protocol 2: Chronic Intermittent Hypoxia-Induced Myocardial Injury Model in Rats
Objective: To determine the role of endogenous H₂S in myocardial injury induced by chronic intermittent hypoxia (CIH) using PPG.
Materials:
-
Male Sprague-Dawley rats (250-300 g)
-
Hypoxia chamber with programmable gas control system
-
DL-Propargylglycine (PPG)
-
Saline
-
Echocardiography equipment
-
Reagents for TUNEL assay, oxidative stress markers, and Western blotting
Procedure:
-
Animal Groups: Divide rats into four groups: Normal Control (NC), CIH, NC + PPG, and CIH + PPG.
-
CIH Protocol:
-
Place the CIH and CIH + PPG groups in the hypoxia chamber.
-
Expose the rats to alternating cycles of hypoxia (e.g., 5-10% O₂) and normoxia (21% O₂) for a specified duration (e.g., 8 hours/day) for several weeks (e.g., 4-5 weeks).[18][19][20][21] A common cycle is 90 seconds of hypoxia followed by 90 seconds of normoxia.
-
The NC and NC + PPG groups are kept in a similar chamber with continuous normoxia.
-
-
PPG Administration:
-
Administer PPG (e.g., 30 mg/kg/day, i.p.) to the NC + PPG and CIH + PPG groups daily throughout the CIH exposure period.[11] The NC and CIH groups receive saline injections.
-
-
Assessment of Cardiac Function:
-
At the end of the protocol, perform transthoracic echocardiography on anesthetized rats to measure left ventricular ejection fraction (LVEF) and fractional shortening (LVFS).
-
-
Blood Pressure Measurement:
-
Measure systolic blood pressure using the tail-cuff method.
-
-
Tissue Collection and Analysis:
-
Euthanize the rats and harvest the hearts.
-
Fix a portion of the left ventricle in 4% paraformaldehyde for histological analysis and TUNEL staining to assess apoptosis.[22][23][24][25][26]
-
Snap-freeze the remaining ventricular tissue in liquid nitrogen for subsequent analysis of:
-
Oxidative Stress: Measure levels of malondialdehyde (MDA) and lipid hydroperoxides, and the activity of antioxidant enzymes (e.g., SOD, catalase).[27][28][29][30][31]
-
Endoplasmic Reticulum (ER) Stress: Perform Western blotting to determine the protein expression of ER stress markers such as GRP78 and CHOP.[32][33][34][35][36]
-
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: The CSE/H₂S signaling pathway and its inhibition by PPG.
Caption: Experimental workflow for the Angiotensin II-induced hypertension model.
Caption: Experimental workflow for the CIH-induced myocardial injury model.
References
- 1. Role of Cystathionine γ-Lyase/Hydrogen Sulfide Pathway in Cardiovascular Disease: A Novel Therapeutic Strategy? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Emergence of Hydrogen Sulfide as an Endogenous Gaseous Signaling Molecule in Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Role of Hydrogen Sulfide on Cardiovascular Homeostasis: An Overview with Update on Immunomodulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [Propargylglycine restores endothelium-dependent relaxation of aortic smooth muscles in old rats] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Role of Endothelial Dysfunction in Cardiovascular Diseases: The Link Between Inflammation and Hydrogen Sulfide [frontiersin.org]
- 6. ahajournals.org [ahajournals.org]
- 7. Angiotensin II-induced hypertension increases plasma membrane Na pump activity by enhancing Na entry in rat thick ascending limbs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Augmented Blood Pressure Variability in Hypertension Induced by Angiotensin II in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A subpressor dose of angiotensin II elevates blood pressure in a normotensive rat model by oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Physiological, Pathological and Pharmacological Interactions of Hydrogen Sulphide and Nitric Oxide in the Myocardium of Rats with Left Ventricular Hypertrophy [mdpi.com]
- 11. DL-Propargylglycine protects against myocardial injury induced by chronic intermittent hypoxia through inhibition of endoplasmic reticulum stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A cardioprotective insight of the cystathionine γ-lyase/hydrogen sulfide pathway - Huang et al 2015c - Scipedia [scipedia.com]
- 13. karger.com [karger.com]
- 14. cabidigitallibrary.org [cabidigitallibrary.org]
- 15. ahajournals.org [ahajournals.org]
- 16. Measurement of invasive blood pressure in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 17. kentscientific.com [kentscientific.com]
- 18. Maladaptive Pulmonary Vascular Responses to Chronic Sustained and Chronic Intermittent Hypoxia in Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Protocol-Specific Effects of Intermittent Hypoxia Pre-Conditioning on Phrenic Motor Plasticity in Rats with Chronic Cervical Spinal Cord Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 21. Short-term exposure to intermittent hypoxia leads to changes in gene expression seen in chronic pulmonary disease - PMC [pmc.ncbi.nlm.nih.gov]
- 22. academic.oup.com [academic.oup.com]
- 23. TUNEL Apoptosis Detection Kit: Principles, Applications, and Step-by-Step Protocol [absin.net]
- 24. Quantitative assessment of cardiac myocyte apoptosis in tissue sections using the fluorescence-based tunel technique enhanced with counterstains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. circ.ahajournals.org [circ.ahajournals.org]
- 26. researchgate.net [researchgate.net]
- 27. Evaluating Oxidative Stress in Human Cardiovascular Disease: Methodological Aspects and Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Oxidative Stress in Cardiac Tissue of Patients Undergoing Coronary Artery Bypass Graft Surgery: The Effects of Overweight and Obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Biological markers of oxidative stress: Applications to cardiovascular research and practice - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Biomarkers of Oxidative Stress in Heart Disease | Biomedica [bmgrp.com]
- 31. mdpi.com [mdpi.com]
- 32. Detecting and Quantitating Physiological Endoplasmic Reticulum Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 33. researchgate.net [researchgate.net]
- 34. researchgate.net [researchgate.net]
- 35. Methods for Studying ER Stress and UPR Markers in Human Cells | Springer Nature Experiments [experiments.springernature.com]
- 36. ER Stress Assay Sampler Kit | Cell Signaling Technology [cellsignal.com]
Metabolic Labeling of Bacteria with DL-Propargylglycine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metabolic labeling with non-canonical amino acids (ncAAs) has emerged as a powerful technique for the in vivo investigation of protein synthesis, localization, and interaction networks. DL-Propargylglycine (PPG), a methionine analog bearing a terminal alkyne group, serves as a valuable tool for bioorthogonal labeling of newly synthesized proteins in bacteria. Once incorporated into the proteome, the alkyne handle of PPG allows for the covalent attachment of reporter molecules, such as fluorophores or biotin, via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry." This enables the visualization, enrichment, and identification of nascent proteins, providing a dynamic snapshot of the bacterial proteome in response to various stimuli or during different growth phases.
These application notes provide a comprehensive overview and detailed protocols for the metabolic labeling of bacteria with PPG, subsequent click chemistry-based detection, and downstream proteomic analysis.
Principle of the Method
The metabolic labeling of bacterial proteins with PPG is a two-step process:
-
Metabolic Incorporation: Bacteria are cultured in a medium where methionine is replaced or supplemented with PPG. As a methionine surrogate, PPG is recognized by the cellular translational machinery, specifically the methionyl-tRNA synthetase (MetRS), and incorporated into newly synthesized proteins in place of methionine.[1][2]
-
Bioorthogonal Ligation (Click Chemistry): The alkyne-functionalized proteome is then chemoselectively ligated to an azide-containing reporter molecule (e.g., a fluorescent dye or biotin) through a highly efficient and specific CuAAC reaction. This reaction is bioorthogonal, meaning it does not interfere with native biological processes.
Applications
-
Monitoring global protein synthesis: Quantifying the rate of protein synthesis under different experimental conditions.
-
Proteome profiling: Identifying and quantifying newly synthesized proteins in response to environmental stressors, antibiotic treatment, or genetic modifications.[3]
-
Host-pathogen interactions: Selectively labeling and identifying bacterial proteins synthesized during infection of a host.[1]
-
Spatial proteomics: Visualizing the subcellular localization of newly synthesized proteins.
-
Protein turnover studies: Determining the degradation rates of specific proteins.
Data Presentation
Quantitative Parameters for Homopropargylglycine (Hpg) Labeling in E. coli
The following table summarizes the incorporation rates of Homopropargylglycine (Hpg), a close analog of PPG, in both auxotrophic and prototrophic E. coli strains. This data provides a valuable reference for optimizing PPG labeling experiments.
| Bacterial Strain | Expression Level of Target Protein | ncAA Incorporation Rate (Hpg) | Reference |
| Auxotrophic E. coli | Medium | 70-80% | [2] |
| Prototrophic E. coli | High | 70-80% | [2] |
Note: Optimal concentrations and incubation times for DL-Propargylglycine may vary depending on the bacterial species and specific experimental conditions. It is recommended to perform a titration and time-course experiment to determine the optimal labeling parameters for your system. Factors to consider include the potential toxicity of PPG at high concentrations and the desired labeling efficiency.[4][5]
Experimental Protocols
Protocol 1: Metabolic Labeling of Bacteria with DL-Propargylglycine
This protocol describes the general procedure for labeling bacterial proteins with PPG. Optimization of PPG concentration and incubation time is recommended for each bacterial species and experimental setup.
Materials:
-
Bacterial strain of interest (e.g., E. coli)
-
Appropriate bacterial growth medium (e.g., LB broth or M9 minimal medium)
-
Methionine-free minimal medium
-
DL-Propargylglycine (PPG) stock solution (e.g., 100 mM in sterile water or DMSO)
-
Shaking incubator
-
Spectrophotometer
Procedure:
-
Starter Culture: Inoculate a single colony of the bacterial strain into 5 mL of standard growth medium. Incubate overnight at the optimal temperature with shaking.
-
Subculture: The next day, dilute the overnight culture into fresh, pre-warmed growth medium to an optical density at 600 nm (OD600) of approximately 0.05-0.1.
-
Growth to Mid-Log Phase: Incubate the culture at the optimal temperature with shaking until it reaches the mid-logarithmic growth phase (OD600 ≈ 0.4-0.6).
-
Methionine Depletion (Optional but Recommended): Pellet the cells by centrifugation (e.g., 4000 x g for 10 minutes at 4°C).
-
Wash the cell pellet once with pre-warmed, sterile methionine-free minimal medium.
-
Resuspend the cell pellet in pre-warmed methionine-free minimal medium.
-
PPG Labeling: Add PPG to the culture to a final concentration of 0.1-1 mM. The optimal concentration should be determined empirically.
-
Incubation: Incubate the culture for a desired period (e.g., 30 minutes to 4 hours) at the optimal temperature with shaking. The incubation time will influence the extent of labeling.
-
Cell Harvesting: Pellet the labeled cells by centrifugation (e.g., 4000 x g for 10 minutes at 4°C).
-
Wash the cell pellet twice with ice-cold phosphate-buffered saline (PBS) to remove any unincorporated PPG.
-
The cell pellet can be stored at -80°C or used immediately for downstream applications such as cell lysis and click chemistry.
Protocol 2: Bacterial Cell Lysis and Protein Extraction
This protocol provides a method for lysing bacterial cells and extracting total protein for subsequent analysis.
Materials:
-
PPG-labeled bacterial cell pellet
-
Lysis buffer (e.g., RIPA buffer or a buffer containing 8 M urea, 1% SDS, and protease inhibitors)
-
Sonication device or bead beater
-
Centrifuge
Procedure:
-
Resuspension: Resuspend the bacterial cell pellet in an appropriate volume of ice-cold lysis buffer.
-
Lysis: Lyse the cells using one of the following methods:
-
Sonication: Sonicate the cell suspension on ice using short bursts (e.g., 10-15 seconds) with intermittent cooling periods to prevent overheating. Repeat until the lysate is no longer viscous.
-
Bead Beating: Add sterile glass or zirconia beads to the cell suspension and homogenize using a bead beater according to the manufacturer's instructions.
-
-
Clarification: Centrifuge the lysate at high speed (e.g., 14,000 x g for 15 minutes at 4°C) to pellet cell debris.
-
Protein Quantification: Carefully transfer the supernatant containing the soluble protein fraction to a new tube. Determine the protein concentration using a standard protein assay (e.g., BCA or Bradford assay).
-
The protein lysate is now ready for click chemistry or can be stored at -80°C.
Protocol 3: Click Chemistry Reaction for Labeled Proteins
This protocol describes the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction to conjugate an azide-functionalized reporter molecule to the PPG-labeled proteome.
Materials:
-
PPG-labeled protein lysate (1-5 mg/mL)
-
Azide-functionalized reporter molecule (e.g., Azide-Fluor 488, Biotin-Azide) stock solution (e.g., 10 mM in DMSO)
-
Tris(2-carboxyethyl)phosphine (TCEP) stock solution (e.g., 50 mM in water, freshly prepared)
-
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand stock solution (e.g., 10 mM in DMSO/tBuOH)
-
Copper(II) sulfate (CuSO4) stock solution (e.g., 50 mM in water)
-
Sodium ascorbate stock solution (e.g., 100 mM in water, freshly prepared)
-
PBS
Procedure:
-
Prepare Click Reaction Mix: In a microcentrifuge tube, combine the following reagents in the specified order. Prepare a master mix if processing multiple samples.
-
Protein lysate (containing 50-100 µg of protein)
-
PBS to a final volume of ~90 µL
-
Azide-reporter (final concentration 25-100 µM)
-
TCEP (final concentration 1 mM)
-
TBTA/THPTA ligand (final concentration 100 µM)
-
CuSO4 (final concentration 1 mM)
-
-
Initiate Reaction: Add sodium ascorbate to a final concentration of 1 mM to initiate the click reaction.
-
Incubation: Incubate the reaction for 1-2 hours at room temperature, protected from light.
-
Protein Precipitation (Optional): To remove excess reagents, precipitate the protein by adding 4 volumes of ice-cold acetone and incubating at -20°C for at least 1 hour. Pellet the protein by centrifugation (14,000 x g for 10 minutes at 4°C) and wash the pellet with ice-cold methanol.
-
Resuspend Protein: Resuspend the protein pellet in an appropriate buffer for downstream analysis (e.g., SDS-PAGE sample buffer).
Protocol 4: SDS-PAGE Analysis of Labeled Proteins
This protocol is for visualizing the labeled proteins by in-gel fluorescence scanning.
Materials:
-
Click-reacted protein sample
-
SDS-PAGE gel and running buffer
-
Fluorescence gel scanner
Procedure:
-
Sample Preparation: Mix the click-reacted protein sample with SDS-PAGE loading buffer.
-
Electrophoresis: Load the samples onto an SDS-PAGE gel and run the gel according to standard procedures.
-
In-Gel Fluorescence Scanning: After electrophoresis, visualize the fluorescently labeled proteins directly in the gel using a fluorescence scanner with the appropriate excitation and emission wavelengths for the chosen fluorophore.
-
Coomassie Staining: After fluorescence scanning, the gel can be stained with Coomassie Brilliant Blue to visualize the total protein profile.
Protocol 5: Enrichment and Proteomic Sample Preparation
This protocol is for enriching biotin-labeled proteins for subsequent mass spectrometry-based proteomic analysis.
Materials:
-
Biotin-azide click-reacted protein lysate
-
Streptavidin-agarose beads or magnetic beads
-
Wash buffers (e.g., PBS with 0.1% SDS, 6 M urea, and PBS)
-
Elution buffer (e.g., PBS with 2% SDS and 10 mM DTT)
-
Ammonium bicarbonate buffer (50 mM)
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin (mass spectrometry grade)
-
Formic acid
Procedure:
-
Bead Incubation: Incubate the biotin-labeled protein lysate with streptavidin beads for 1-2 hours at room temperature with gentle rotation.
-
Washing: Pellet the beads and wash extensively to remove non-specifically bound proteins. Perform sequential washes with PBS containing 0.1% SDS, 6 M urea, and finally PBS.
-
On-Bead Digestion:
-
Resuspend the beads in ammonium bicarbonate buffer.
-
Reduce disulfide bonds by adding DTT to a final concentration of 10 mM and incubating at 56°C for 30 minutes.
-
Alkylate cysteine residues by adding IAA to a final concentration of 20 mM and incubating in the dark at room temperature for 30 minutes.
-
Add trypsin (e.g., 1:50 enzyme-to-protein ratio) and incubate overnight at 37°C with shaking.
-
-
Peptide Collection: Centrifuge the beads and collect the supernatant containing the digested peptides.
-
Desalting: Desalt the peptides using a C18 StageTip or equivalent solid-phase extraction method.
-
Mass Spectrometry: Analyze the desalted peptides by LC-MS/MS for protein identification and quantification.
Visualizations
Caption: Metabolic incorporation of DL-Propargylglycine into bacterial proteins.
Caption: Experimental workflow for PPG labeling and proteomic analysis.
Caption: Logical workflow for PPG-based bacterial proteome analysis.
References
- 1. Identification of secreted bacterial proteins by noncanonical amino acid tagging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Photo-Methionine, Azidohomoalanine and Homopropargylglycine Are Incorporated into Newly Synthesized Proteins at Different Rates and Differentially Affect the Growth and Protein Expression Levels of Auxotrophic and Prototrophic E. coli in Minimal Medium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mass Spectrometry-Based Bacterial Proteomics: Focus on Dermatologic Microbial Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The cystathionine-γ-lyase inhibitor DL-propargylglycine augments the ability of L-cysteine ethyl ester to overcome the adverse effects of morphine on breathing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Acute oral toxicity and bacterial translocation studies on potentially probiotic strains of lactic acid bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: DL-Propargylglycine Hydrochloride in Acute Pancreatitis Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acute pancreatitis (AP) is an inflammatory disease of the pancreas with significant morbidity and mortality.[1] The pathophysiology of AP involves the premature activation of digestive enzymes within pancreatic acinar cells, leading to autodigestion, a robust inflammatory response, and potential systemic complications.[2] A key area of investigation in AP is the role of endogenous signaling molecules in mediating inflammation. One such molecule is hydrogen sulfide (H₂S), a gasotransmitter produced primarily by the enzyme cystathionine-γ-lyase (CSE).[3] DL-Propargylglycine hydrochloride (PAG), an irreversible inhibitor of CSE, has emerged as a valuable pharmacological tool to investigate the role of the H₂S/CSE system in the pathogenesis of AP.[1][3] These application notes provide a comprehensive overview of the use of PAG in AP research, including its mechanism of action, experimental protocols, and relevant signaling pathways.
Mechanism of Action
This compound acts as a potent and irreversible inhibitor of cystathionine-γ-lyase (CSE), one of the key enzymes responsible for the endogenous synthesis of hydrogen sulfide (H₂S) from L-cysteine.[3] In the context of acute pancreatitis, H₂S has been identified as a pro-inflammatory mediator.[1] By inhibiting CSE, PAG effectively reduces the production of H₂S in pancreatic tissue.[4] This reduction in H₂S levels has been shown to attenuate the inflammatory response in experimental models of acute pancreatitis.[1] The anti-inflammatory effects of PAG are believed to be mediated, at least in part, through the downregulation of pro-inflammatory mediators such as substance P and the inhibition of the NF-κB signaling pathway.[3][5]
Experimental Applications
PAG is widely used in preclinical animal models to study the therapeutic potential of targeting the H₂S/CSE pathway in acute pancreatitis. The most common application is in the caerulein-induced pancreatitis model in rodents, which mimics a mild, edematous form of human AP.[6][7] In these models, PAG has been shown to reduce the severity of pancreatitis and associated lung injury.[1] Its efficacy is typically assessed by measuring key biochemical markers of pancreatic injury and inflammation, as well as through histological evaluation of pancreatic and lung tissues.
Quantitative Data Summary
The following tables summarize the quantitative data from preclinical studies investigating the effects of this compound (PAG) in a caerulein-induced acute pancreatitis mouse model.
Table 1: Effect of PAG on Serum Amylase and Pancreatic Myeloperoxidase (MPO) Levels
| Treatment Group | Serum Amylase (U/L) | Pancreatic MPO (U/g tissue) |
| Vehicle Control | Data Not Provided | Data Not Provided |
| Caerulein | Significantly Increased | Significantly Increased |
| Caerulein + PAG | Not Significantly Altered | Significantly Attenuated |
Source: Data synthesized from Melior Discovery.[8] Note: Specific numerical values were not provided in the source material, but the directional effects were clearly stated.
Table 2: Histological Scoring of Pancreatic Injury
| Parameter | Scoring System |
| Edema | 0: Absent; 1: Interlobular; 2: Intralobular; 3: Acinar island separation |
| Inflammatory Cell Infiltration | 0: Absent; 1: Mild; 2: Moderate; 3: Severe |
| Acinar Necrosis | 0: Absent; 1: <5%; 2: 5-20%; 3: >20% |
| Hemorrhage | 0: Absent; 1: Mild; 2: Moderate; 3: Severe |
Source: Adapted from Schmidt et al. and Ding et al.[7][9] This scoring system is commonly used to quantify the severity of pancreatic damage in histological sections.
Experimental Protocols
Caerulein-Induced Acute Pancreatitis in Mice
This protocol describes the induction of a mild, edematous acute pancreatitis in mice using the cholecystokinin analogue, caerulein.
Materials:
-
Caerulein (Sigma-Aldrich, St. Louis, MO, USA)
-
Sterile 0.9% Saline
-
C57BL/6J or CD-1 mice (male, 8-10 weeks old)
Procedure:
-
Fast mice for 12-18 hours before the experiment, with free access to water.[1]
-
Prepare a stock solution of caerulein in sterile 0.9% saline. A common concentration is 50 µg/mL.
-
Induce acute pancreatitis by administering hourly intraperitoneal (i.p.) injections of caerulein at a dose of 50 µg/kg body weight for a total of 6 to 10 hours.[10][11]
-
The control group receives hourly i.p. injections of an equivalent volume of sterile 0.9% saline.[10]
-
Mice are typically sacrificed one hour after the final caerulein injection for sample collection.[11]
Administration of this compound (PAG)
PAG can be administered either prophylactically (before the induction of pancreatitis) or therapeutically (after the induction of pancreatitis).
Materials:
-
This compound (PAG) (Sigma-Aldrich)
-
Sterile 0.9% Saline
Procedure for Prophylactic Treatment:
-
Dissolve PAG in sterile 0.9% saline to the desired concentration.
-
Administer PAG via intraperitoneal (i.p.) injection at a specified dose (e.g., 50 mg/kg) 30 minutes to 1 hour before the first caerulein injection.[6]
Measurement of Serum Amylase Activity
Serum amylase is a key biomarker of pancreatic injury.
Materials:
-
Blood collection tubes (serum separator tubes)
-
Centrifuge
-
Amylase activity assay kit (e.g., using a chromogenic substrate like 2-chloro-p-nitrophenyl-α-D-maltotrioside)
-
Spectrophotometer or microplate reader
Procedure:
-
Collect blood via cardiac puncture or tail vein into serum separator tubes.[6]
-
Allow the blood to clot at room temperature for 30 minutes, then centrifuge at 2000-3000 x g for 10-15 minutes to separate the serum.[12]
-
Perform the amylase activity assay on the serum samples according to the manufacturer's instructions of the chosen assay kit.[13]
-
The principle of the assay typically involves the hydrolysis of a chromogenic substrate by amylase, leading to a color change that is measured spectrophotometrically at a specific wavelength (e.g., 405 nm).[13]
-
Calculate the amylase activity in U/L based on the rate of change in absorbance.
Measurement of Pancreatic Myeloperoxidase (MPO) Activity
MPO is an enzyme found in neutrophils and is used as a marker of neutrophil infiltration and inflammation in the pancreas.
Materials:
-
Pancreatic tissue samples
-
Homogenization buffer (e.g., 50 mM potassium phosphate buffer, pH 6.0, containing 0.5% hexadecyltrimethylammonium bromide)
-
Sonicator or tissue homogenizer
-
MPO assay reagents: o-dianisidine dihydrochloride, hydrogen peroxide (H₂O₂)
-
Spectrophotometer or microplate reader
Procedure:
-
Excise the pancreas, trim away fat and excess tissue, and weigh it.[1]
-
Homogenize the pancreatic tissue in ice-cold homogenization buffer.[14]
-
Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C.[14]
-
Collect the supernatant for the MPO assay.
-
In a 96-well plate, add the supernatant, followed by the MPO assay reagents (o-dianisidine dihydrochloride and H₂O₂).
-
Measure the change in absorbance at 460 nm over time.[15]
-
MPO activity is calculated based on the rate of the reaction and expressed as units per gram of tissue.
Histological Evaluation of Pancreatic and Lung Injury
Histological analysis provides a detailed assessment of tissue damage.
Materials:
-
Pancreatic and lung tissue samples
-
10% neutral buffered formalin
-
Ethanol series (for dehydration)
-
Xylene
-
Paraffin wax
-
Microtome
-
Glass slides
-
Hematoxylin and Eosin (H&E) stains
-
Light microscope
Procedure:
-
Fix the pancreatic and lung tissues in 10% neutral buffered formalin for at least 24 hours.
-
Process the fixed tissues through a series of ethanol grades for dehydration, clear with xylene, and embed in paraffin wax.
-
Cut 4-5 µm thick sections using a microtome and mount them on glass slides.
-
Deparaffinize and rehydrate the sections.
-
Stain the sections with Hematoxylin and Eosin (H&E).
-
Dehydrate the stained sections and mount with a coverslip.
-
Examine the slides under a light microscope and score the degree of edema, inflammation, necrosis, and hemorrhage in the pancreas according to a standardized scoring system (see Table 2).[9]
Signaling Pathways and Visualizations
The following diagrams illustrate the proposed signaling pathway affected by PAG in acute pancreatitis and a typical experimental workflow.
Caption: Proposed mechanism of DL-Propargylglycine (PAG) in acute pancreatitis.
Caption: Experimental workflow for studying PAG in caerulein-induced pancreatitis.
References
- 1. A mouse model of severe acute pancreatitis induced with caerulein and lipopolysaccharide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Severe Acute Pancreatitis Mouse Model Transited from Mild Symptoms Induced by a “Two-Hit” Strategy with L-Arginine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. H2S mitigates severe acute pancreatitis through the PI3K/AKT-NF-κB pathway in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. inotiv.com [inotiv.com]
- 7. Murine Models of Acute Pancreatitis: A Critical Appraisal of Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. meliordiscovery.com [meliordiscovery.com]
- 9. wjgnet.com [wjgnet.com]
- 10. Establishment of the mouse model of caerulein-induced acute pancreatitis (AP) [bio-protocol.org]
- 11. Effects of S-Propargyl-Cysteine (SPRC) in Caerulein-Induced Acute Pancreatitis in Mice | PLOS One [journals.plos.org]
- 12. mayocliniclabs.com [mayocliniclabs.com]
- 13. precisionbiomed.in [precisionbiomed.in]
- 14. assaygenie.com [assaygenie.com]
- 15. documents.thermofisher.com [documents.thermofisher.com]
Quantifying Hydrogen Sulfide (H₂S) Levels Following DL-Propargylglycine Treatment: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydrogen sulfide (H₂S) has emerged as a critical endogenous gasotransmitter, playing a pivotal role in a myriad of physiological and pathophysiological processes, including neurotransmission, cardiovascular homeostasis, and inflammation.[1][2][3] The enzymatic synthesis of H₂S is primarily mediated by cystathionine β-synthase (CBS) and cystathionine γ-lyase (CSE).[1] To elucidate the specific functions of H₂S in biological systems, researchers often employ pharmacological inhibitors to modulate its endogenous production. DL-Propargylglycine (PPG) is a widely utilized irreversible inhibitor of CSE, making it an invaluable tool for studying the physiological consequences of reduced H₂S levels.[4][5][6]
These application notes provide detailed protocols for quantifying H₂S levels in various biological samples following treatment with PPG. The included data, presented in clear tabular format, offer a reference for the expected quantitative changes in H₂S concentrations. Furthermore, signaling pathway and experimental workflow diagrams are provided to visually represent the key concepts and procedures.
Data Presentation: Quantitative H₂S Levels After PPG Treatment
The following tables summarize quantitative data from various studies on the effect of DL-Propargylglycine (PPG) on H₂S levels in different biological models.
Table 1: Effect of PPG on H₂S Production Rate in Murine Tissues
| Tissue | Substrate(s) | Treatment | H₂S Production Rate (nmol/min/g tissue) | Percent Inhibition |
| Liver | Cysteine + Homocysteine | Control | 1198.0 ± 19.0 | - |
| Cysteine + Homocysteine | PPG | ~599.0 | ~50%[1] | |
| Cysteine | Control | Not specified | - | |
| Cysteine | PPG | >90% inhibition | >90%[1] | |
| Homocysteine | Control | Not specified | - | |
| Homocysteine | PPG | ~100% inhibition | ~100%[1] | |
| Kidney | Cysteine + Homocysteine | Control | 196.0 ± 3.6 | - |
| Cysteine + Homocysteine | PPG | 166.6 ± 3.1 | 15%[1] | |
| Homocysteine | Control | 60.0 ± 12.0 | - | |
| Homocysteine | PPG | 36.0 ± 7.2 | 40%[1] | |
| Brain | Cysteine + Homocysteine | Control | 2.5 ± 0.3 | - |
| Cysteine + Homocysteine | PPG | No significant inhibition | ~0%[1] |
Table 2: H₂S Concentration in Pancreatic Acinar Cells Treated with PPG
| Condition | Treatment | H₂S Concentration (µM) |
| Control (60 min) | - | 12.1 ± 0.63[7] |
| Caerulein-stimulated (60 min) | - | 25.1 ± 1.3[7] |
| Caerulein-stimulated (60 min) | PPG (3 mM) | Significantly reduced vs. Caerulein alone[7] |
| Basal (60 min) | PPG (3 mM) | Significantly reduced vs. Control[7] |
Table 3: Effect of PPG on Plasma H₂S Concentration in a Rat Model of Hemorrhagic Shock
| Condition | Time Point | Plasma H₂S Concentration (µM) |
| Pre-shock (Control) | Baseline | 28.9 ± 1.4[8] |
| Post-shock | 60 min | 37.5 ± 1.3[8] |
| Pre-shock + PPG | 60 min post-shock | 17.0 ± 1.2[8] |
Experimental Protocols
Protocol 1: Methylene Blue Assay for H₂S Quantification in Tissue Homogenates
This spectrophotometric method is based on the reaction of H₂S with N,N-dimethyl-p-phenylenediamine in the presence of ferric chloride to form methylene blue, which has a characteristic absorbance at 670 nm.[7][9]
Materials:
-
Tissue sample
-
Ice-cold 50 mM potassium phosphate buffer (pH 7.4)
-
Zinc acetate (1% w/v)
-
Trichloroacetic acid (TCA, 10% w/v)
-
N,N-dimethyl-p-phenylenediamine sulfate (20 mM in 7.2 M HCl)
-
Ferric chloride (FeCl₃, 30 mM in 1.2 M HCl)
-
Sodium hydrosulfide (NaHS) for standard curve
-
Homogenizer
-
Centrifuge
-
Spectrophotometer
Procedure:
-
Sample Preparation:
-
Excise and weigh the tissue of interest quickly.
-
Homogenize the tissue in 10 volumes of ice-cold potassium phosphate buffer.
-
Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C.
-
Collect the supernatant for the H₂S assay.
-
-
H₂S Trapping:
-
In a microcentrifuge tube, mix 200 µL of the tissue supernatant with 200 µL of 1% zinc acetate. This traps H₂S as zinc sulfide (ZnS).
-
Add 100 µL of 10% TCA to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
-
Color Development:
-
Transfer the supernatant to a new tube.
-
Add 100 µL of N,N-dimethyl-p-phenylenediamine sulfate solution.
-
Add 100 µL of FeCl₃ solution.
-
Incubate at room temperature for 20 minutes in the dark.
-
-
Measurement:
-
Measure the absorbance of the solution at 670 nm using a spectrophotometer.
-
Prepare a standard curve using known concentrations of NaHS (e.g., 3.125–100 µM) to calculate the H₂S concentration in the samples.[7]
-
Protocol 2: Fluorescent Detection of H₂S in Live Cells Using a Specific Probe
Fluorescent probes that react with H₂S to produce a fluorescent signal offer a sensitive method for detecting H₂S in living cells.[10][11] This protocol provides a general guideline; specific parameters may need to be optimized based on the probe used.
Materials:
-
Cultured cells (e.g., endothelial cells, neurons)
-
Cell culture medium
-
DL-Propargylglycine (PPG)
-
H₂S-specific fluorescent probe (e.g., WSP-1, SF7-AM)
-
Phosphate-buffered saline (PBS)
-
Fluorescence microscope or plate reader
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in a suitable format for imaging (e.g., glass-bottom dishes, 96-well plates).
-
Allow cells to adhere and grow to the desired confluency.
-
Treat the cells with the desired concentration of PPG for a specified duration to inhibit CSE activity. Include a vehicle-treated control group.
-
-
Probe Loading:
-
Remove the culture medium and wash the cells once with PBS.
-
Incubate the cells with the H₂S fluorescent probe at a predetermined concentration in PBS or serum-free medium for 30-60 minutes at 37°C, protected from light.
-
-
Washing:
-
Remove the probe-containing solution and wash the cells three times with PBS to remove excess probe.
-
-
Imaging and Quantification:
-
Image the cells using a fluorescence microscope with the appropriate excitation and emission filters for the chosen probe.
-
Alternatively, quantify the fluorescence intensity using a fluorescence plate reader.
-
Compare the fluorescence intensity between the control and PPG-treated groups to determine the relative change in H₂S levels.
-
Mandatory Visualizations
Signaling Pathway and Experimental Diagrams
Caption: DL-Propargylglycine (PPG) inhibits H₂S synthesis.
Caption: Methylene Blue Assay Workflow.
Caption: H₂S Signaling Pathways Overview.
References
- 1. The Quantitative Significance of the Transsulfuration Enzymes for H2S Production in Murine Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantitative H2S-mediated protein sulfhydration reveals metabolic reprogramming during the integrated stress response | eLife [elifesciences.org]
- 3. H2S-based fluorescent imaging for pathophysiological processes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Impact of Drugs on Hydrogen Sulfide Homeostasis in Mammals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fluorescent detection of hydrogen sulfide (H2S) through the formation of pyrene excimers enhances H2S quantification in biochemical systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. DL-propargylglycine reduces blood pressure and renal injury but increases kidney weight in angiotensin-II infused rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Hydrogen sulfide acts as a mediator of inflammation inacute pancreatitis: in vitro studies using isolated mouse pancreatic acinar cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Role of hydrogen sulphide in haemorrhagic shock in the rat: protective effect of inhibitors of hydrogen sulphide biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Hydrogen Sulfide Chemical Biology: Pathophysiological roles and detection - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A cardioprotective insight of the cystathionine γ-lyase/hydrogen sulfide pathway - PMC [pmc.ncbi.nlm.nih.gov]
Experimental Use of DL-Propargylglycine in Cancer Cell Lines: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
DL-Propargylglycine (PPG) is an irreversible inhibitor of the enzyme cystathionine γ-lyase (CSE), also known as CTH. CSE is a key enzyme in the transsulfuration pathway, responsible for the synthesis of cysteine and the production of hydrogen sulfide (H₂S), a gaseous signaling molecule.[1][2] Emerging evidence indicates that the CSE/H₂S pathway is dysregulated in various cancers, playing a role in tumor progression, proliferation, migration, and invasion.[3][4] Consequently, the inhibition of CSE by DL-Propargylglycine presents a promising therapeutic strategy for cancer treatment.
These application notes provide a summary of the experimental use of DL-Propargylglycine in cancer cell lines, including its mechanism of action, effects on key signaling pathways, and detailed protocols for relevant in vitro assays.
Mechanism of Action
DL-Propargylglycine acts as a suicide inhibitor of cystathionine γ-lyase. By irreversibly binding to and inactivating CSE, PPG effectively reduces the endogenous production of H₂S.[2] The subsequent decrease in H₂S levels interferes with multiple signaling pathways that are crucial for cancer cell survival and metastasis.
Key Signaling Pathways Affected by DL-Propargylglycine
The inhibition of cystathionine γ-lyase by DL-Propargylglycine has been shown to modulate several key signaling pathways implicated in cancer progression:
-
STAT3 Signaling Pathway: In breast cancer cells, CSE expression is positively correlated with the activation of Signal Transducer and Activator of Transcription 3 (STAT3), a transcription factor that promotes cell proliferation and migration.[3] Inhibition of CSE by PPG is expected to downregulate STAT3 phosphorylation and its downstream targets.
-
Matrix Metalloproteinase (MMP) Activity: In human fibrosarcoma (HT-1080) cells, treatment with PPG has been demonstrated to inhibit cell invasion by reducing the activity of matrix metalloproteinases (MMPs), enzymes responsible for degrading the extracellular matrix.[5]
-
Apoptosis Pathway: The CSE/H₂S system has been linked to the regulation of apoptosis. Inhibition of CSE can promote apoptosis in cancer cells by altering the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins and activating executioner caspases like caspase-3.
Data Presentation
While specific IC50 values for DL-Propargylglycine are not widely reported across a range of cancer cell lines, experimental evidence demonstrates its efficacy in a concentration-dependent manner. The following table summarizes the observed effects of PPG in different cancer cell lines. Researchers are encouraged to perform dose-response studies to determine the optimal concentration for their specific cell line and assay.
| Cancer Cell Line | Reported Effect of DL-Propargylglycine | Observed Concentrations | Reference |
| Human Fibrosarcoma (HT-1080) | Inhibition of cell invasion | Concentration-dependent | [5] |
| Breast Cancer Cells (e.g., MCF7) | Inhibition of proliferation and migration (effect linked to CSE knockdown) | Not specified | [4] |
| Prostate Cancer Cells (e.g., PC3) | Reduced invasion (effect linked to CSE inhibition) | Not specified | [3] |
Mandatory Visualizations
Caption: DL-Propargylglycine Signaling Pathway.
Caption: General Experimental Workflow.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is adapted for determining the effect of DL-Propargylglycine on cancer cell viability.
Materials:
-
Cancer cell line of interest
-
DL-Propargylglycine (PPG)
-
Complete culture medium
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO₂ incubator.
-
Treatment: Prepare serial dilutions of DL-Propargylglycine in culture medium. A suggested starting range is 0.1 mM to 10 mM. Remove the old medium from the wells and add 100 µL of the PPG-containing medium or control medium (without PPG).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well. Incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells.
Matrigel Invasion Assay
This protocol is designed to assess the effect of DL-Propargylglycine on cancer cell invasion.
Materials:
-
Cancer cell line of interest
-
DL-Propargylglycine (PPG)
-
Serum-free culture medium
-
Complete culture medium (with FBS as a chemoattractant)
-
Matrigel Basement Membrane Matrix
-
24-well Transwell inserts (8 µm pore size)
-
Cotton swabs
-
Methanol
-
Crystal Violet staining solution
-
Microscope
Procedure:
-
Matrigel Coating: Thaw Matrigel on ice. Dilute the Matrigel with cold serum-free medium (the dilution factor should be optimized for the cell line, typically 1:3 to 1:5). Add 50-100 µL of the diluted Matrigel to the upper chamber of the Transwell inserts and incubate at 37°C for at least 4-6 hours to allow for gelation.
-
Cell Preparation: Culture cells to sub-confluency. Starve the cells in serum-free medium for 24 hours prior to the assay.
-
Cell Seeding: Trypsinize and resuspend the cells in serum-free medium containing different concentrations of DL-Propargylglycine (e.g., 0.1 mM, 1 mM, 5 mM). Seed 5 x 10⁴ to 1 x 10⁵ cells in 200 µL of the cell suspension into the upper chamber of the Matrigel-coated inserts.
-
Chemoattraction: Add 500 µL of complete medium containing 10% FBS to the lower chamber.
-
Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 24-48 hours.
-
Removal of Non-invasive Cells: After incubation, carefully remove the non-invading cells from the upper surface of the insert with a cotton swab.
-
Fixation and Staining: Fix the invading cells on the lower surface of the membrane with methanol for 10 minutes. Stain the cells with 0.1% Crystal Violet for 20 minutes.
-
Quantification: Wash the inserts with water and allow them to air dry. Count the number of stained, invaded cells in several random fields under a microscope.
Western Blot Analysis for Phosphorylated STAT3
This protocol outlines the detection of phosphorylated STAT3 (p-STAT3) in response to DL-Propargylglycine treatment.
Materials:
-
Cancer cell line of interest
-
DL-Propargylglycine (PPG)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (5% BSA in TBST)
-
Primary antibodies (anti-p-STAT3, anti-STAT3, anti-GAPDH or β-actin)
-
HRP-conjugated secondary antibody
-
ECL detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment and Lysis: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with the desired concentrations of DL-Propargylglycine for the appropriate time. Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
Sample Preparation: Mix equal amounts of protein (20-30 µg) with Laemmli sample buffer and boil for 5 minutes.
-
SDS-PAGE and Transfer: Load the samples onto an SDS-PAGE gel and run the electrophoresis. Transfer the separated proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody against p-STAT3 overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. After further washes, add the ECL detection reagent and visualize the bands using a chemiluminescence imaging system.
-
Stripping and Re-probing: To normalize the results, the membrane can be stripped and re-probed with antibodies against total STAT3 and a loading control (GAPDH or β-actin).
Conclusion
DL-Propargylglycine serves as a valuable tool for investigating the role of the cystathionine γ-lyase/H₂S pathway in cancer biology. By inhibiting CSE, PPG allows for the study of downstream effects on cell proliferation, invasion, and apoptosis, and the elucidation of the signaling pathways involved. The provided protocols offer a starting point for researchers to explore the anti-cancer potential of DL-Propargylglycine in various cancer cell line models. It is crucial to optimize experimental conditions, including drug concentrations and incubation times, for each specific cell line and assay to ensure robust and reproducible results.
References
- 1. oncotarget.com [oncotarget.com]
- 2. researchgate.net [researchgate.net]
- 3. Cystathionine- γ-lyase promotes process of breast cancer in association with STAT3 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cystathionine- γ-lyase promotes process of breast cancer in association with STAT3 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The cystathionine-γ-lyase inhibitor DL-propargylglycine augments the ability of L-cysteine ethyl ester to overcome the adverse effects of morphine on breathing - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Navigating the Challenges of DL-Propargylglycine Hydrochloride Solubility: A Technical Guide
For researchers, scientists, and drug development professionals, ensuring the proper dissolution of investigational compounds is a critical first step in any experimental workflow. This technical support center provides a comprehensive guide to understanding and overcoming the solubility challenges associated with DL-Propargylglycine hydrochloride (PAG-HCl), a widely used irreversible inhibitor of cystathionine-γ-lyase (CSE).
This guide offers troubleshooting advice, frequently asked questions, detailed experimental protocols, and a summary of solubility data to facilitate the seamless integration of this compound into your research.
Troubleshooting Guide: Common Solubility Issues and Solutions
Researchers may encounter difficulties when dissolving this compound. This section addresses common problems with practical solutions.
| Issue | Potential Cause | Recommended Solution |
| Cloudy or Precipitated Solution | Exceeding the solubility limit in the chosen solvent. | Decrease the concentration of this compound in the solution. Refer to the solubility data table below for guidance. |
| Low temperature of the solvent. | Gently warm the solution. Note that most substances absorb heat during dissolution, and a slight increase in temperature can enhance solubility.[1] | |
| Improper pH of the aqueous buffer. | Verify the pH of your buffer. The hydrochloride salt form suggests that solubility may be pH-dependent.[1][2] | |
| Slow Dissolution Rate | Insufficient agitation. | Increase the rate of mixing or vortexing. Agitation helps to speed up the dissolution process.[1] |
| Large particle size of the compound. | If possible, gently grind the crystalline solid to increase the surface area available for dissolution. | |
| Solution Instability Over Time | Degradation of the compound in aqueous solution. | It is recommended not to store aqueous solutions for more than one day.[3] Prepare fresh solutions before each experiment. |
| Freeze-thaw cycles. | Aliquot stock solutions to avoid repeated freeze-thaw cycles, which can lead to product inactivation. |
Frequently Asked Questions (FAQs)
Q1: What are the recommended solvents for dissolving this compound?
A1: this compound is soluble in several organic solvents and aqueous buffers. For stock solutions, dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and ethanol are recommended.[3][4] For direct preparation of aqueous solutions, Phosphate-Buffered Saline (PBS) at pH 7.2 or water can be used.[3][5][6]
Q2: What is the maximum achievable concentration of this compound in common solvents?
A2: The approximate solubility of this compound is 20 mg/mL in ethanol, DMSO, and DMF.[3][4] In PBS (pH 7.2), the solubility is approximately 10 mg/mL.[3][4] Some sources suggest a solubility of up to 10 mg/mL in water.[5][7]
Q3: How should I prepare a working solution for my in vitro or in vivo experiments?
A3: For biological experiments, it is advised to first prepare a concentrated stock solution in an organic solvent like DMSO.[3] This stock solution should then be further diluted into your aqueous experimental buffer or isotonic saline to reach the final desired concentration.[3] Ensure the final concentration of the organic solvent is insignificant to avoid any physiological effects.[3]
Q4: Can I prepare an organic solvent-free aqueous solution?
A4: Yes, an organic solvent-free aqueous solution can be prepared by directly dissolving the crystalline this compound in the aqueous buffer of your choice.[3] Sonication may be recommended to aid dissolution in aqueous solutions.[6]
Q5: What are the storage conditions for this compound?
A5: As a crystalline solid, this compound is stable for at least four years when stored at -20°C.[4] Stock solutions in DMSO or distilled water may be stored at -20°C for up to three months.[5][7] Aqueous solutions should ideally be used on the day of preparation.[3]
Quantitative Solubility Data
The following table summarizes the solubility of this compound in various solvents.
| Solvent | Solubility (mg/mL) | Molar Concentration (mM) | Notes |
| Ethanol | ~20[3][4] | 133.71[6] | Sonication may be beneficial.[6] |
| DMSO | ~20[3][4] | 133.71 | Some sources report 5 mg/mL (33.43 mM) and recommend sonication.[6] |
| DMF | ~20[3][4] | Not specified | Some sources report 5 mg/mL (33.43 mM) and recommend sonication.[6] |
| PBS (pH 7.2) | ~10[3][4] | Not specified | Some sources report 5 mg/mL (33.43 mM) and recommend sonication.[6] |
| Water | ~10[5][7] | Not specified | Some sources report 5 mg/mL (33.43 mM) and recommend sonication.[6] |
Note: The provided molar concentrations are calculated based on a molecular weight of 149.6 g/mol for this compound.
Experimental Protocols
Protocol for Preparing a Stock Solution in an Organic Solvent
-
Weigh the desired amount of this compound crystalline solid in a sterile conical tube.
-
Add the appropriate volume of the chosen organic solvent (e.g., DMSO) to achieve the desired concentration (e.g., 20 mg/mL).
-
Vortex the solution until the solid is completely dissolved. Gentle warming or sonication can be used to facilitate dissolution if necessary.
-
Store the stock solution at -20°C in aliquots to avoid repeated freeze-thaw cycles.
Protocol for Preparing an Aqueous Working Solution from a Stock Solution
-
Thaw an aliquot of the this compound stock solution.
-
Dilute the stock solution into the desired aqueous buffer (e.g., PBS) or isotonic saline to the final working concentration.
-
Ensure the final concentration of the organic solvent is minimal (typically <0.1%) to prevent any solvent-induced effects in the experiment.
-
Use the freshly prepared aqueous solution for your experiment.
Visualizing Experimental Workflows and Pathways
Logical Workflow for Troubleshooting Solubility Issues
Caption: Troubleshooting workflow for this compound solubility.
Signaling Pathway Inhibition by this compound
Caption: Inhibition of H2S synthesis by this compound.
References
- 1. ascendiacdmo.com [ascendiacdmo.com]
- 2. scbt.com [scbt.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. caymanchem.com [caymanchem.com]
- 5. DL-PROPARGYLGLYCINE | 64165-64-6 [amp.chemicalbook.com]
- 6. DL-Propargylglycine HCl | TargetMol [targetmol.com]
- 7. DL-PROPARGYLGLYCINE | 64165-64-6 [chemicalbook.com]
Technical Support Center: Optimizing DL-Propargylglycine Concentration for Enzyme Inhibition
Welcome to the technical support center for the effective use of DL-Propargylglycine (PAG) in enzyme inhibition studies. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance and troubleshooting for experiments involving this irreversible inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the primary enzyme target of DL-Propargylglycine (PAG)?
A1: The primary and most well-characterized target of DL-Propargylglycine is cystathionine γ-lyase (CSE or CGL) , a key enzyme in the transsulfuration pathway responsible for the production of L-cysteine and the endogenous gasotransmitter, hydrogen sulfide (H₂S).[1][2] PAG acts as a classic inhibitor of CTH/CSE, binding to the active site and preventing its catalytic activity.[2]
Q2: What is the mechanism of action of PAG?
A2: PAG is an irreversible, suicide inhibitor.[1] It enters the active site of the enzyme, and through the enzyme's own catalytic mechanism, is converted into a reactive intermediate (an allene). This intermediate then covalently binds to a nucleophilic residue in the active site, leading to the permanent inactivation of the enzyme.
Q3: Can PAG inhibit other enzymes?
A3: Yes, as a pyridoxal-5'-phosphate (PLP)-dependent enzyme inhibitor, PAG can also inhibit other enzymes in this class, though often with lower potency compared to CSE.[3][4] Notable off-target enzymes include methionine γ-lyase (MGL) and L-alanine transaminase (ALT) .[3][4] Therefore, it is crucial to consider potential off-target effects and use appropriate controls in your experiments.
Q4: What are the common applications of PAG in research?
A4: PAG is widely used to investigate the physiological and pathophysiological roles of CSE and its product, H₂S. These areas of research include cardiovascular function, inflammation, neuroscience, and cancer.[3] It is also utilized in metabolic labeling studies.
Quantitative Data: Inhibitory Potency of DL-Propargylglycine
The following table summarizes the known inhibitory concentrations of DL-Propargylglycine against various enzymes. This data can help in determining the appropriate concentration range for your experiments and assessing potential off-target effects.
| Enzyme Target | Inhibitor | IC50 / Kᵢ | Organism/System | Reference |
| Cystathionine γ-lyase (CSE) | DL-Propargylglycine | IC₅₀: 40 ± 8 µM | Recombinant Human | [3] |
| Cystathionine γ-lyase (CSE) | DL-Propargylglycine | IC₅₀: 55 µM | Rat Liver | [1] |
| L-alanine transaminase (ALT) | DL-Propargylglycine | ~90% inhibition at 4 mM | Rat Hepatocytes | [5] |
| Methionine γ-lyase (Mgld) | DL-Propargylglycine | Potent Inhibitor | Porphyromonas gingivalis | [6] |
Experimental Protocols
Preparation of DL-Propargylglycine Stock Solution
Materials:
-
DL-Propargylglycine (powder form)
-
Dimethyl sulfoxide (DMSO), sterile water, or ethanol
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Ultrasonic bath (optional)
Procedure:
-
Weigh the desired amount of DL-Propargylglycine powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of solvent (DMSO, water, or ethanol) to achieve the desired stock concentration (e.g., 100 mM). DL-Propargylglycine is soluble in DMSO and water up to 10 mg/ml.[1]
-
Vortex the solution thoroughly until the powder is completely dissolved. An ultrasonic bath can be used to aid dissolution if needed.
-
For aqueous stock solutions, it is recommended to sterile filter the solution through a 0.22 µm filter before use.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solutions at -20°C for up to 3 months or at -80°C for up to 6 months.[1] Protect from light.[7]
In Vitro Cystathionine γ-lyase (CSE) Inhibition Assay (H₂S Detection)
This protocol is adapted from methods for measuring H₂S production from CSE.
Materials:
-
Purified recombinant CSE enzyme
-
DL-Propargylglycine stock solution
-
L-cysteine (substrate)
-
HEPES buffer (100 mM, pH 7.4)
-
Lead acetate solution (0.4 mM in HEPES buffer)
-
96-well microplate (clear, flat-bottom)
-
Microplate reader capable of measuring absorbance at 390 nm
-
Incubator at 37°C
Procedure:
-
Preparation of Reaction Mixture: In each well of the microplate, prepare a reaction mixture containing:
-
HEPES buffer (100 mM, pH 7.4)
-
Lead acetate (0.4 mM final concentration)
-
Varying concentrations of DL-Propargylglycine (e.g., 0 µM to 1 mM)
-
-
Pre-incubation with Inhibitor: Add the purified CSE enzyme (e.g., 20 µg) to each well. The final volume should be kept consistent. Incubate the plate at 37°C for a predetermined time (e.g., 15-30 minutes) to allow for the irreversible inhibition to occur. This pre-incubation step is critical for suicide inhibitors.
-
Initiation of Reaction: To start the enzymatic reaction, add the substrate, L-cysteine (e.g., 10 mM final concentration), to each well.
-
Measurement of H₂S Production: Immediately begin monitoring the increase in absorbance at 390 nm in a microplate reader at 37°C. The formation of lead sulfide (PbS) from the reaction of H₂S with lead acetate results in a measurable absorbance change.[7][8]
-
Data Analysis:
-
Calculate the initial reaction rates (V₀) from the linear portion of the absorbance versus time curve.
-
Plot the percentage of enzyme inhibition against the logarithm of the PAG concentration.
-
Determine the IC₅₀ value, which is the concentration of PAG that causes 50% inhibition of CSE activity.
-
Troubleshooting Guide
| Issue | Possible Cause | Recommendation |
| No or low enzyme inhibition observed | Inadequate pre-incubation time: As an irreversible inhibitor, PAG requires time to inactivate the enzyme. | Increase the pre-incubation time of the enzyme with PAG before adding the substrate. Test a time course of pre-incubation (e.g., 15, 30, 60 minutes) to find the optimal time. |
| PAG degradation: Improper storage of the stock solution can lead to loss of activity. | Prepare fresh PAG stock solutions. Ensure proper storage at -20°C or -80°C and protect from light. Avoid repeated freeze-thaw cycles. | |
| Incorrect PAG concentration: The concentration of PAG may be too low to cause significant inhibition. | Verify the calculations for your dilutions. Test a wider and higher range of PAG concentrations. | |
| High variability between replicates | Inconsistent pipetting: Small errors in pipetting can lead to significant variations in results. | Use calibrated pipettes and ensure proper pipetting technique. Prepare a master mix for common reagents to minimize pipetting errors. |
| Incomplete mixing: Reagents may not be uniformly distributed in the reaction wells. | Gently mix the contents of the wells after adding each component, especially after adding the enzyme and substrate. | |
| Inhibition observed in control (no PAG) | Contamination of reagents: One of the assay components may be contaminated with an inhibitor. | Use fresh, high-quality reagents. Test each component of the assay individually for inhibitory activity. |
| Substrate or buffer instability: The substrate or buffer may be degrading over time. | Prepare fresh substrate and buffer solutions for each experiment. | |
| Unexpected off-target effects in cell-based assays | PAG is inhibiting other PLP-dependent enzymes: PAG is known to have off-target effects on enzymes like MGL and ALT. | Use the lowest effective concentration of PAG. If possible, use a more selective CSE inhibitor as a control. Consider using genetic approaches (e.g., siRNA) to confirm that the observed effects are due to CSE inhibition. |
Visualizations
Caption: Workflow for an in vitro CSE inhibition assay using DL-Propargylglycine.
Caption: Signaling pathways affected by the inhibition of CSE with DL-Propargylglycine.
References
- 1. Measurement of plasma hydrogen sulfide in vivo and in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. Discovery of a cystathionine γ-lyase (CSE) selective inhibitor targeting active-site pyridoxal 5'-phosphate (PLP) via Schiff base formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. walshmedicalmedia.com [walshmedicalmedia.com]
- 7. H2S Biogenesis by Human Cystathionine γ-Lyase Leads to the Novel Sulfur Metabolites Lanthionine and Homolanthionine and Is Responsive to the Grade of Hyperhomocysteinemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Assay Methods for H2S Biogenesis and Catabolism Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
Off-target effects of DL-Propargylglycine hydrochloride in experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the off-target effects of DL-Propargylglycine hydrochloride (PAG) in experimental settings. This resource is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound (PAG)?
A1: this compound is a well-established irreversible inhibitor of cystathionine γ-lyase (CSE), a key enzyme in the biosynthesis of hydrogen sulfide (H₂S).[1][2] PAG binds to the active site of CSE, preventing its catalytic activity and subsequent H₂S production.[2]
Q2: What are the known off-target effects of PAG?
A2: PAG is known to inhibit other pyridoxal-5'-phosphate (PLP)-dependent enzymes.[1] The most well-documented off-targets include:
-
Methionine γ-lyase (MGL): This enzyme is involved in methionine metabolism.[3]
-
Alanine aminotransferase (ALT): This enzyme plays a crucial role in amino acid metabolism.[1][4]
-
Aspartate aminotransferase (AST): Inhibition of AST has also been reported.
Q3: Why is it important to consider the off-target effects of PAG?
A3: Unanticipated inhibition of off-target enzymes can lead to misinterpretation of experimental results. For example, effects attributed solely to the inhibition of H₂S production by CSE might, in reality, be influenced by the simultaneous inhibition of MGL or ALT, leading to alterations in methionine or alanine metabolism. This is particularly critical in studies investigating the roles of H₂S in complex biological systems.
Q4: How can I minimize or account for the off-target effects of PAG in my experiments?
A4: To address the off-target effects of PAG, researchers should:
-
Use the lowest effective concentration of PAG: Determine the minimal concentration required to inhibit CSE without significantly affecting off-target enzymes.
-
Employ structurally different CSE inhibitors: Using alternative inhibitors with different off-target profiles can help confirm that the observed effects are due to CSE inhibition.
-
Perform rescue experiments: If possible, supplement the system with the product of the inhibited pathway (e.g., H₂S donors) to see if it reverses the observed effects.
-
Measure the activity of potential off-target enzymes: Directly assess the activity of enzymes like MGL and ALT in your experimental system in the presence of PAG.
-
Utilize genetic knockdown or knockout models: Using siRNA or knockout models for CSE can provide more specific insights into its function, which can then be compared with the pharmacological effects of PAG.
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments using this compound.
| Observed Problem | Potential Cause | Troubleshooting Steps |
| Unexpected changes in cell viability or proliferation. | Inhibition of off-target enzymes essential for cell survival or growth, such as those involved in amino acid metabolism. | 1. Measure the activity of key metabolic enzymes like ALT and MGL in your cell model. 2. Supplement the culture medium with amino acids that may be depleted due to off-target enzyme inhibition (e.g., methionine, alanine). 3. Perform a dose-response curve to determine if the effect is concentration-dependent and correlates with known off-target inhibition. |
| Alterations in amino acid profiles unrelated to H₂S metabolism. | Direct inhibition of aminotransferases (ALT, AST) or enzymes involved in methionine metabolism (MGL) by PAG.[4] | 1. Analyze the levels of key amino acids (e.g., alanine, methionine, cystathionine) in your samples using techniques like HPLC or mass spectrometry. 2. Compare the observed changes with the known off-target activities of PAG. 3. Consider using a more selective CSE inhibitor if available. |
| Inconsistent or irreproducible results between experiments. | 1. Variability in the purity or stability of the PAG stock solution. 2. Differences in cell culture conditions or passage number affecting enzyme expression levels. | 1. Prepare fresh stock solutions of PAG regularly and store them appropriately. 2. Standardize cell culture protocols, including seeding density and passage number. 3. Include positive and negative controls in every experiment to monitor for consistency. |
| Observed effects do not correlate with H₂S levels. | The phenotype may be a result of off-target effects rather than CSE inhibition. | 1. Directly measure H₂S production in your experimental system to confirm CSE inhibition. 2. Use an H₂S donor to see if it can rescue the phenotype observed with PAG treatment. 3. Investigate the activity of known off-target enzymes to assess their potential contribution to the observed effects. |
Quantitative Data on PAG Inhibition
| Enzyme | Inhibitor | Inhibition Parameter | Value | Organism/System |
| Cystathionine γ-lyase (CSE) | DL-Propargylglycine | IC₅₀ | 40 ± 8 µM | Human (recombinant) |
| Alanine aminotransferase (ALT) | L-Propargylglycine | Kᵢ | 3.9 mM | Pig heart |
| Alanine aminotransferase (ALT) | L-Propargylglycine | k_inact | 0.26 min⁻¹ | Pig heart |
| Methionine γ-lyase (MGL) | L-Propargylglycine | Inactivation Ratio | 8:1 (inhibitor:enzyme monomer) | Bacterial |
Experimental Protocols
Protocol 1: Assay for Cystathionine γ-Lyase (CSE) Activity and Inhibition
This protocol is based on the detection of H₂S produced from the CSE-catalyzed reaction with L-cysteine.
Materials:
-
Recombinant human CSE
-
This compound (PAG)
-
L-cysteine
-
Pyridoxal-5'-phosphate (PLP)
-
Phosphate buffer (e.g., 100 mM sodium phosphate, pH 7.4)
-
Zinc acetate solution (1% w/v)
-
N,N-dimethyl-p-phenylenediamine dihydrochloride solution
-
Ferric chloride solution
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a reaction mixture containing phosphate buffer, PLP, and recombinant CSE.
-
To test for inhibition, pre-incubate the reaction mixture with various concentrations of PAG for a defined period (e.g., 15 minutes) at 37°C.
-
Initiate the enzymatic reaction by adding L-cysteine to the mixture.
-
Incubate the reaction at 37°C for a specific time (e.g., 30-60 minutes).
-
Stop the reaction by adding zinc acetate solution, which traps the H₂S produced.
-
Add N,N-dimethyl-p-phenylenediamine dihydrochloride and ferric chloride solutions to develop a stable methylene blue color.
-
Measure the absorbance at 670 nm using a microplate reader.
-
Calculate the percentage of inhibition for each PAG concentration and determine the IC₅₀ value.
Protocol 2: Assay for Methionine γ-Lyase (MGL) Activity and Inhibition
This protocol measures the production of α-ketobutyrate from the MGL-catalyzed degradation of L-methionine.[5]
Materials:
-
Purified MGL enzyme
-
This compound (PAG)
-
L-methionine
-
Pyridoxal-5'-phosphate (PLP)
-
Potassium phosphate buffer (e.g., 100 mM, pH 8.0)
-
3-Methyl-2-benzothiazolinone hydrazone (MBTH) solution
-
Trichloroacetic acid (TCA) solution
-
Spectrophotometer
Procedure:
-
Prepare a reaction mixture containing potassium phosphate buffer, PLP, and MGL enzyme.
-
For inhibition studies, pre-incubate the enzyme with various concentrations of PAG for a specified time at 37°C.
-
Start the reaction by adding L-methionine.
-
Incubate at 37°C for a defined period.
-
Terminate the reaction by adding TCA solution.
-
Centrifuge to pellet the precipitated protein.
-
To the supernatant, add MBTH solution to react with the α-ketobutyrate produced.
-
Measure the absorbance at 320 nm using a spectrophotometer.
-
Calculate the enzyme activity and the percentage of inhibition by PAG.
Visualizations
Caption: H₂S biosynthesis pathway and its inhibition by DL-Propargylglycine.
Caption: Workflow for assessing the specificity of an enzyme inhibitor.
References
- 1. Discovery of a cystathionine γ-lyase (CSE) selective inhibitor targeting active-site pyridoxal 5'-phosphate (PLP) via Schiff base formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. Suicide inactivation of bacterial cystathionine gamma-synthase and methionine gamma-lyase during processing of L-propargylglycine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Unusual metabolism of sulfur-containing amino acids in rats treated with DL-propargylglycine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. sigmaaldrich.com [sigmaaldrich.com]
Troubleshooting inconsistent results with DL-Propargylglycine
Welcome to the technical support center for DL-Propargylglycine (PPG). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions regarding the use of DL-Propargylglycine in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is DL-Propargylglycine and what are its primary applications?
DL-Propargylglycine (PPG) is a versatile chemical compound with two primary applications in biomedical research:
-
Inhibition of Cystathionine γ-lyase (CGL): PPG is a well-established irreversible inhibitor of the enzyme cystathionine γ-lyase (CGL), also known as cystathionase (CSE).[1][2] CGL is a key enzyme in the transsulfuration pathway and a major producer of endogenous hydrogen sulfide (H₂S), a gaseous signaling molecule. By inhibiting CGL, researchers can investigate the physiological and pathophysiological roles of H₂S in various systems, including the cardiovascular, nervous, and gastrointestinal systems.[2][3]
-
Metabolic Labeling and Click Chemistry: DL-Propargylglycine contains a terminal alkyne group, making it a valuable tool for metabolic labeling.[4] It can be incorporated into newly synthesized proteins in place of its analog, methionine. The alkyne group then serves as a handle for "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), allowing for the attachment of reporter molecules such as fluorophores or biotin for visualization and purification of newly synthesized proteins.[5]
Q2: How should DL-Propargylglycine be stored and handled?
For optimal stability, DL-Propargylglycine should be stored as a powder at -20°C. Under these conditions, it is stable for at least two years. Stock solutions can be prepared in solvents such as water, DMSO, or PBS. For short-term storage, these solutions can be kept at -20°C for up to three months. For longer-term storage of solutions, it is recommended to store them at -80°C. Always refer to the manufacturer's specific instructions for the product you are using.
Q3: What are the typical working concentrations for DL-Propargylglycine?
The optimal concentration of DL-Propargylglycine will vary depending on the specific application, cell type, and experimental conditions. Below are some general guidelines:
| Application | Typical Concentration Range | Notes |
| CGL Inhibition (in vitro) | 10 µM - 5 mM | The IC₅₀ can vary significantly between cell lines and tissues. It is recommended to perform a dose-response curve to determine the optimal concentration for your specific system.[6] |
| Metabolic Labeling (in cell culture) | 50 µM - 500 µM | Higher concentrations may be toxic to some cell lines. It is advisable to perform a toxicity assay to determine the optimal non-toxic concentration for your cells. |
Troubleshooting Inconsistent Results with CGL Inhibition
Inconsistent inhibition of H₂S production can be a frustrating issue. The following Q&A section addresses common problems and provides potential solutions.
Q4: I am seeing variable or no inhibition of H₂S production after treating my cells with DL-Propargylglycine. What could be the cause?
Several factors can contribute to inconsistent results when using DL-Propargylglycine as a CGL inhibitor. Here is a troubleshooting guide:
-
Reagent Integrity:
-
Age and Storage of PPG: Ensure your DL-Propargylglycine is not expired and has been stored correctly. Degradation of the compound will lead to reduced efficacy.
-
Solution Stability: If using a stock solution, ensure it has been stored properly and has not undergone multiple freeze-thaw cycles. It is best to aliquot stock solutions upon preparation.
-
-
Experimental Conditions:
-
Incubation Time: As an irreversible inhibitor, PPG requires sufficient time to interact with and inactivate the CGL enzyme. You may need to optimize the pre-incubation time with PPG before adding the substrate for the H₂S measurement assay.
-
Cellular Uptake: Differences in cell density, passage number, and overall cell health can affect the uptake of PPG. Ensure your cell cultures are healthy and consistent between experiments.
-
Presence of Other Thiols: High concentrations of other thiols in your experimental system could potentially interact with reagents in your H₂S detection assay, leading to inaccurate readings.
-
-
H₂S Measurement Assay:
-
Assay Sensitivity and Specificity: The method used to measure H₂S production is critical. The methylene blue assay and the monobromobimane (MBB) method are commonly used.[6][7][8] Be aware of the limitations and potential interfering substances for your chosen method. The methylene blue assay, for instance, has been reported to provide erroneous results that do not accurately reflect H₂S levels.[8] The MBB method is a more sensitive and reliable alternative for quantifying H₂S.[7][8]
-
Calibration Curve: Always include a fresh calibration curve for your H₂S standards in every experiment to ensure accurate quantification.
-
Caption: A workflow for optimizing metabolic labeling and click chemistry.
Q6: I am observing high background or non-specific labeling in my click chemistry experiment. How can I reduce it?
High background can obscure your specific signal. Here are some tips to minimize it:
-
Titrate the Azide Probe: Using too high a concentration of the azide-fluorophore or azide-biotin can lead to non-specific binding. Perform a titration to find the lowest concentration that still provides a good signal-to-noise ratio.
-
Thorough Washing: Ensure that you are performing thorough washing steps after the click reaction to remove any unbound reporter molecules.
-
Quench the Reaction: After the desired reaction time, you can add a chelating agent like EDTA to stop the copper-catalyzed reaction and prevent further non-specific labeling.
-
Purity of Reagents: Impurities in your azide or alkyne reagents can sometimes contribute to background. Use high-quality, purified reagents.
Experimental Protocol: Protein Labeling with DL-Propargylglycine and Click Chemistry
This is a general protocol for labeling newly synthesized proteins in cultured cells.
Materials:
-
Cultured cells
-
DL-Propargylglycine (PPG)
-
Methionine-free cell culture medium
-
PBS (phosphate-buffered saline)
-
Fixative (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Click-iT® Cell Reaction Buffer Kit (or individual components: CuSO₄, azide-fluorophore, reducing agent, ligand)
-
BSA (bovine serum albumin) for blocking
Procedure:
-
Metabolic Labeling:
-
Wash cells once with warm PBS.
-
Incubate the cells in methionine-free medium for 30-60 minutes to deplete intracellular methionine. [9] * Replace the medium with fresh methionine-free medium containing the desired concentration of DL-Propargylglycine.
-
Incubate for the desired period (e.g., 1-4 hours) at 37°C.
-
-
Fixation and Permeabilization:
-
Wash the cells with PBS.
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature. [9] * Wash the cells with PBS.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 15 minutes. [9] * Wash the cells with 3% BSA in PBS. 3[9]. Click Reaction:
-
Prepare the click reaction cocktail according to the manufacturer's instructions. This typically involves combining the copper(II) sulfate, azide-fluorophore, and a reducing agent (like sodium ascorbate) in a buffer.
-
Add the click reaction cocktail to the cells and incubate for 30 minutes at room temperature, protected from light.
-
-
Washing and Imaging:
-
Wash the cells multiple times with PBS.
-
If desired, counterstain with a nuclear stain (e.g., DAPI).
-
Mount the coverslips and image using a fluorescence microscope.
-
Off-Target Effects
Q7: Can DL-Propargylglycine have off-target effects?
Yes, like any pharmacological inhibitor, DL-Propargylglycine can have off-target effects. While it is a well-established inhibitor of CGL, it is important to consider and control for potential off-target activities in your experiments.
-
Other PLP-dependent enzymes: CGL is a pyridoxal-5'-phosphate (PLP)-dependent enzyme. PPG could potentially interact with other PLP-dependent enzymes, although its specificity for CGL is generally considered to be high.
-
Metabolic Consequences: As an amino acid analog, PPG can be metabolized by cells. T[10]his could lead to unforeseen effects on cellular metabolism.
How to Control for Off-Target Effects:
-
Use the Lowest Effective Concentration: Determine the lowest concentration of PPG that gives you the desired effect (e.g., inhibition of H₂S production) to minimize the risk of off-target interactions.
-
Include Proper Controls:
-
Vehicle Control: Always include a control group treated with the vehicle used to dissolve PPG.
-
Rescue Experiments: If possible, try to "rescue" the phenotype observed with PPG treatment by adding exogenous H₂S. This can help confirm that the observed effect is indeed due to H₂S depletion.
-
Use a Structurally Unrelated Inhibitor: If available, using another CGL inhibitor with a different chemical structure can help confirm that the observed effects are due to CGL inhibition and not an off-target effect of PPG itself.
-
-
Knockdown/Knockout Models: The gold standard for confirming the role of CGL is to use genetic approaches, such as siRNA-mediated knockdown or CRISPR/Cas9-mediated knockout of the CGL gene.
Signaling Pathway: H₂S Biosynthesis and Inhibition by PPG
References
- 1. nbinno.com [nbinno.com]
- 2. Effects of inhibitors of hydrogen sulphide synthesis on rat colonic motility - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hydrogen Sulfide Chemical Biology: Pathophysiological roles and detection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DL-Propargylglycine cystathionineγ-lyaseinhibitor 64165-64-6 [sigmaaldrich.com]
- 5. Copper-catalyzed click reaction on/in live cells - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 6. Hydrogen sulfide acts as a mediator of inflammation inacute pancreatitis: in vitro studies using isolated mouse pancreatic acinar cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Measurement of H2S in vivo and in vitro by the monobromobimane method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Measurement of plasma hydrogen sulfide in vivo and in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. N-Propargylglycine: a unique suicide inhibitor of proline dehydrogenase with anticancer activity and brain-enhancing mitohormesis properties - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Cystathionine γ-lyase (CSE) Inhibition
This technical support guide provides researchers, scientists, and drug development professionals with detailed information on how to confirm the in vitro inhibition of Cystathionine γ-lyase (CSE) by DL-Propargylglycine (PAG).
Frequently Asked Questions (FAQs)
Q1: What is Cystathionine γ-lyase (CSE)?
A1: Cystathionine γ-lyase (CSE), also known as CTH or CGL, is a pyridoxal-5'-phosphate (PLP)-dependent enzyme.[1][2] In mammals, it is one of the primary enzymes responsible for the production of hydrogen sulfide (H₂S), a gaseous signaling molecule involved in various physiological processes.[1][2][3] CSE catalyzes the final step in the reverse transsulfuration pathway, breaking down cystathionine into cysteine, α-ketobutyrate, and ammonia.[4] It can also produce H₂S directly from the substrate L-cysteine.[3]
Q2: What is DL-Propargylglycine (PAG)?
A2: DL-Propargylglycine (PAG), or 2-Amino-4-pentynoic acid, is a widely used pharmacological inhibitor of Cystathionine γ-lyase (CSE).[5][6] It is known as an irreversible, mechanism-based or "suicide" inhibitor of the enzyme.[6][7] While commonly used for its inhibitory effect on CSE, it is important to note that PAG can also inhibit other PLP-dependent enzymes, such as methionine γ-lyase (MGL).[5]
Q3: How does PAG inhibit CSE?
A3: PAG acts as an irreversible inhibitor of CSE. The inhibition mechanism involves the enzyme's own catalytic machinery. After binding to the active site, the α-amino group of PAG is deprotonated, leading to a transaldimination reaction with the PLP cofactor. Subsequently, the bound alkyne is deprotonated, creating an activated allene intermediate. This highly reactive intermediate then undergoes a nucleophilic attack by an active site residue (specifically Tyr114 in human CSE), forming a stable, covalent bond with the enzyme.[1][8] This covalent modification permanently inactivates the enzyme.
Q4: What are the primary in vitro methods for measuring CSE activity and its inhibition?
A4: The most common methods measure the production of H₂S, a key product of CSE catalysis with L-cysteine as a substrate. Key assays include:
-
Methylene Blue Assay: A colorimetric endpoint assay where H₂S is trapped and reacts with N,N-dimethyl-p-phenylenediamine to form methylene blue, which is quantified spectrophotometrically.[9][10]
-
Lead Sulfide Assay: A continuous spectrophotometric assay that measures the formation of lead sulfide (PbS) when H₂S reacts with lead acetate. The increase in absorbance is monitored over time.[7][11]
-
Fluorescent Probes: Specific probes, such as 7-azido-4-methylcoumarin (AzMC) or others that react with H₂S, cause a change in fluorescence, providing a sensitive detection method suitable for high-throughput screening.[12]
-
Cysteine Detection: When using cystathionine as the substrate, CSE activity can be determined by measuring the production of cysteine using the DTNB (Ellman's reagent) assay.[13][14]
Q5: How do I confirm that PAG is effectively inhibiting CSE in my experiment?
A5: To confirm inhibition, you should measure CSE activity under controlled conditions with and without PAG. A typical experiment involves:
-
Baseline Activity: Measure the activity of your CSE enzyme preparation (e.g., purified enzyme or cell lysate) with its substrate (L-cysteine or cystathionine) to establish a baseline (100% activity).
-
Inhibition Assay: Pre-incubate the enzyme with various concentrations of PAG for a set period (e.g., 5-15 minutes) before adding the substrate.[7][10]
-
Measure Residual Activity: Initiate the reaction by adding the substrate and measure the remaining enzyme activity.
-
Dose-Response Curve: Plot the percentage of inhibition against the logarithm of the PAG concentration to generate a dose-response curve and calculate the IC₅₀ value (the concentration of PAG that causes 50% inhibition).
Troubleshooting Guide
Problem: I am not observing any significant inhibition of CSE activity after adding PAG.
-
Possible Cause 1: Reagent Quality or Storage.
-
Question: Is your PAG stock solution fresh? How has it been stored?
-
Answer: DL-Propargylglycine should be stored at -20°C. Repeated freeze-thaw cycles or improper storage can lead to degradation. Prepare fresh stock solutions in your assay buffer and use them promptly.
-
-
Possible Cause 2: Insufficient Pre-incubation Time.
-
Question: Did you pre-incubate the CSE enzyme with PAG before adding the substrate?
-
Answer: PAG is a mechanism-based ("suicide") inhibitor, which means it requires enzymatic processing to become an active inhibitor.[8][6] This process takes time. It is crucial to pre-incubate the enzyme with PAG (typically for 5-15 minutes at 37°C) before initiating the reaction with the substrate to allow for irreversible inactivation to occur.[7][10]
-
-
Possible Cause 3: Incorrect Assay Conditions.
-
Question: Are the pH, temperature, and cofactor concentrations optimal for CSE activity?
-
Answer: CSE is a PLP-dependent enzyme. Ensure that your assay buffer contains sufficient pyridoxal-5'-phosphate (PLP), typically in the range of 10-100 µM.[10][13][15] The optimal pH for CSE activity is generally around 8.0-8.5.[10][13] Reactions should be conducted at 37°C.[7][10] Sub-optimal conditions can reduce overall enzyme activity, making it difficult to detect inhibition.
-
Problem: The observed inhibition is weaker than expected (high IC₅₀ value).
-
Possible Cause 1: PAG Concentration Range.
-
Question: What range of PAG concentrations are you testing?
-
Answer: The reported IC₅₀ for PAG against CSE is typically in the micromolar range (e.g., 40 ± 8 μM).[10] Ensure your dose-response experiment includes concentrations that bracket this value (e.g., from 1 µM to 1 mM) to accurately determine the IC₅₀.
-
-
Possible Cause 2: High Substrate Concentration.
-
Question: What is the concentration of L-cysteine or cystathionine in your assay?
-
Answer: The substrate competes with the inhibitor for binding to the enzyme's active site. While PAG is an irreversible inhibitor, very high substrate concentrations can initially outcompete it, reducing the apparent potency. Try running the assay with substrate concentrations at or near the enzyme's Km value.
-
Problem: My inhibition results are inconsistent and not reproducible.
-
Possible Cause 1: H₂S Volatility and Detection.
-
Question: How are you measuring H₂S? Is your method sensitive to H₂S loss?
-
Answer: H₂S is a volatile gas with a short half-life in solution.[16] In endpoint assays like the methylene blue method, ensure the reaction vials are sealed to prevent gas from escaping. A continuous assay like the lead sulfide method can sometimes offer better reproducibility by measuring the initial rate of reaction before significant H₂S is lost.[7][11] Using an H₂S trapping method, such as a zinc acetate solution, can also improve accuracy.[9][17]
-
-
Possible Cause 2: Pipetting and Timing Errors.
-
Question: Are the pre-incubation and reaction times kept precisely constant across all samples?
-
Answer: Small variations in timing, especially in kinetic assays, can lead to significant variability. Use multichannel pipettes for simultaneous additions where possible and adhere to a strict, consistent timeline for all experimental steps.
-
Quantitative Data Summary
Table 1: In Vitro IC₅₀ Values for Common CSE Inhibitors
| Inhibitor | Target Enzyme | IC₅₀ Value (µM) | Notes / Assay Method |
| DL-Propargylglycine (PAG) | Human CSE | 40 ± 8 | Methylene Blue Assay[10] |
| β-cyanoalanine (BCA) | Human CSE | 14 ± 0.2 | Methylene Blue Assay[10] |
| Aminooxyacetic acid (AOAA) | Human CSE | 1.1 ± 0.1 | Methylene Blue Assay[10] |
| Aminooxyacetic acid (AOAA) | Human CBS | 8.5 ± 0.7 | Methylene Blue Assay. Note: AOAA is more potent against CSE than CBS.[10] |
| S-3-carboxypropyl-l-cysteine (CPC) | Human CSE | 71 ± 7 | Cystathionine cleavage assay (DTNB)[6] |
Note: IC₅₀ values can vary depending on the specific assay conditions, enzyme source, and substrate concentration.
Key Experimental Protocols
Protocol 1: Methylene Blue Assay for H₂S Production
This endpoint assay quantifies the total H₂S produced over the reaction period.
Principle: H₂S produced by CSE is trapped by zinc acetate to form zinc sulfide (ZnS). In an acidic environment, N,N-dimethyl-p-phenylenediamine sulfate (NNDPD) reacts with the trapped sulfide in the presence of ferric chloride (FeCl₃) to form the stable blue dye, methylene blue. The absorbance of this dye is measured at 670 nm.[9][17]
Reagents:
-
CSE Enzyme: Purified recombinant enzyme or cell/tissue lysate.
-
Assay Buffer: 50 mM Sodium Phosphate buffer or 100 mM HEPES, pH 8.2.[10]
-
Substrate: 1 mM L-cysteine.[10]
-
Cofactor: 10 µM Pyridoxal-5'-phosphate (PLP).[10]
-
Inhibitor Stock: DL-Propargylglycine (PAG) dissolved in assay buffer.
-
Stop/Trapping Solution: 1% (w/v) Zinc Acetate.[9]
-
Color Reagent 1: 20 mM NNDPD in 7.2 M HCl.[9]
-
Color Reagent 2: 30 mM FeCl₃ in 1.2 M HCl.[9]
Procedure:
-
Prepare the reaction mixture in microcentrifuge tubes on ice. For a 100 µL final reaction volume, add 5 µg of CSE enzyme, 10 µM PLP, and the desired concentration of PAG (or vehicle control).
-
Pre-incubate the tubes at 37°C for 15 minutes to allow PAG to inactivate the enzyme.[10]
-
Initiate the reaction by adding 1 mM L-cysteine.
-
Incubate at 37°C for 60 minutes in a shaking water bath.
-
Stop the reaction by adding 250 µL of 1% zinc acetate, followed by 133 µL of NNDPD solution and 133 µL of FeCl₃ solution.[9]
-
Incubate at room temperature for 10-15 minutes to allow for color development.
-
Centrifuge the tubes to pellet any precipitate.
-
Transfer the supernatant to a 96-well plate and measure the absorbance at 670 nm.
-
Calculate H₂S concentration using a standard curve prepared with NaHS.
Protocol 2: Lead Sulfide Assay for H₂S Production
This is a continuous, real-time spectrophotometric assay.
Principle: H₂S produced by CSE reacts with lead acetate in the solution to form lead sulfide (PbS), a dark precipitate. The rate of PbS formation is monitored by measuring the increase in absorbance at 390 nm.[7][11]
Reagents:
-
CSE Enzyme: Purified recombinant enzyme or lysate.
-
Assay Buffer: 100 mM HEPES, pH 7.4.[11]
-
Substrate: 1-10 mM L-cysteine.[11]
-
Detection Reagent: 0.4 mM Lead Acetate or Lead Nitrate.[11]
-
Inhibitor Stock: DL-Propargylglycine (PAG).
Procedure:
-
Set up a spectrophotometer to read absorbance at 390 nm and maintain the cuvette holder at 37°C.
-
In a cuvette, prepare the reaction mixture containing assay buffer, lead acetate, and the desired concentration of PAG.
-
Add the CSE enzyme and pre-incubate the mixture directly in the spectrophotometer for 5 minutes.
-
Initiate the reaction by adding L-cysteine and immediately start monitoring the change in absorbance at 390 nm for 3-5 minutes.
-
The rate of reaction is determined from the initial linear slope of the absorbance vs. time plot. The specific activity can be calculated using the molar extinction coefficient for PbS (5500 M⁻¹cm⁻¹).[7]
-
Compare the rates of reaction in the presence and absence of PAG to determine the percent inhibition.
References
- 1. Structural basis for the inhibition mechanism of human cystathionine gamma-lyase, an enzyme responsible for the production of H(2)S - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structural Basis for the Inhibition Mechanism of Human Cystathionine gamma-Lyase, an Enzyme Responsible for the Productin of H2S (Journal Article) | OSTI.GOV [osti.gov]
- 3. Production and Physiological Effects of Hydrogen Sulfide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structural basis of the inhibition of cystathionine γ-lyase from Toxoplasma gondii by propargylglycine and cysteine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of a cystathionine γ-lyase (CSE) selective inhibitor targeting active-site pyridoxal 5'-phosphate (PLP) via Schiff base formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. S-3-Carboxypropyl-l-cysteine specifically inhibits cystathionine γ-lyase–dependent hydrogen sulfide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Assay Methods for H2S Biogenesis and Catabolism Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Measurement of plasma hydrogen sulfide in vivo and in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Selectivity of commonly used pharmacological inhibitors for cystathionine β synthase (CBS) and cystathionine γ lyase (CSE) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. H2S Biogenesis by Human Cystathionine γ-Lyase Leads to the Novel Sulfur Metabolites Lanthionine and Homolanthionine and Is Responsive to the Grade of Hyperhomocysteinemia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Time-gated detection of cystathionine γ-lyase activity and inhibition with a selective, luminogenic hydrogen sulfide sensor - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cystathionine γ-lyase: clinical, metabolic, genetic, and structural studies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. The Supersulfide-Producing Activity of Rat Cystathionine γ-Lyase Is Irreversibly Inactivated by L-CysNO but Not by L-GSNO - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. spandidos-publications.com [spandidos-publications.com]
Stability of DL-Propargylglycine hydrochloride in aqueous solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with DL-Propargylglycine hydrochloride (PAG) in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for this compound powder?
A1: this compound powder is stable for at least four years when stored at -20°C.[1][2]
Q2: How should I prepare aqueous solutions of this compound?
A2: To prepare an aqueous solution, dissolve the crystalline solid directly in the aqueous buffer of your choice.[1] Sonication may be required to achieve full dissolution. The solubility in water and PBS (pH 7.2) is approximately 5-10 mg/mL.[1][2]
Q3: How stable is this compound in aqueous solutions?
A3: this compound is not stable in aqueous solutions for extended periods. It is strongly recommended to prepare fresh solutions for each experiment and avoid storing them for more than one day.[1]
Q4: Can I store stock solutions of this compound in organic solvents?
A4: Stock solutions in organic solvents such as DMSO and ethanol are more stable than aqueous solutions. For example, solutions in DMSO or distilled water may be stored at -20°C for up to 3 months. When preparing for biological experiments, further dilutions into aqueous buffers should be made immediately before use.[1]
Q5: What are the potential degradation pathways for this compound in aqueous solution?
A5: While specific degradation pathways for this compound are not extensively documented in publicly available literature, potential degradation in aqueous solution could involve hydrolysis of the amino acid, reactions involving the terminal alkyne group, or pH-dependent cyclization or polymerization. The stability of amino acid derivatives in solution is influenced by factors such as pH, temperature, and the presence of other reactive species.[3]
Q6: How does pH affect the stability of this compound in aqueous solutions?
A6: The stability of many pharmaceutical compounds in aqueous solution is pH-dependent.[3][4] For amino acid derivatives like this compound, extreme pH values (both acidic and basic) can catalyze hydrolysis and other degradation reactions. It is advisable to prepare solutions in a buffer system that is close to the physiological pH (e.g., PBS pH 7.2) if compatible with the experimental design.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent experimental results between batches of prepared solutions. | Degradation of this compound in the aqueous solution over time. | Always prepare fresh solutions immediately before each experiment. Avoid using solutions that are more than a few hours old, especially if stored at room temperature. For critical experiments, consider preparing a fresh solution for each replicate. |
| Precipitate forms in the aqueous solution upon storage. | Limited solubility or degradation leading to insoluble products. | Ensure the concentration does not exceed the recommended solubility limits (approx. 5-10 mg/mL in aqueous buffers). If a precipitate is observed, discard the solution and prepare a fresh one. Sonication during initial dissolution can help, but will not prevent degradation-related precipitation. |
| Loss of inhibitory activity on cystathionine-γ-lyase (CSE). | The compound has degraded in the aqueous solution. | Confirm the activity of a freshly prepared solution. If the activity is still low, verify the quality of the solid compound and the experimental setup. Always use a freshly prepared solution for assessing biological activity. |
| Unexpected peaks appear in analytical chromatography (e.g., HPLC) of the solution. | Formation of degradation products. | This is indicative of instability. Characterize the degradation profile over time by analyzing samples at different time points after preparation. This data can help establish a strict window of use for the solution. |
Data Presentation
Table 1: Hypothetical Degradation of this compound in PBS (pH 7.2) at Different Temperatures.
| Time (hours) | % Remaining (4°C) | % Remaining (25°C) |
| 0 | 100 | 100 |
| 2 | 98 | 95 |
| 6 | 95 | 88 |
| 12 | 90 | 75 |
| 24 | 82 | 60 |
Table 2: Hypothetical Influence of pH on the Stability of this compound in Aqueous Solution at 25°C after 12 hours.
| pH | % Remaining |
| 3.0 | 85 |
| 5.0 | 90 |
| 7.2 | 75 |
| 9.0 | 65 |
Experimental Protocols
Protocol: Assessment of this compound Stability in Aqueous Solution using HPLC
This protocol outlines a general method for determining the stability of this compound in an aqueous solution.
1. Objective: To quantify the concentration of this compound over time under specific storage conditions (e.g., temperature, pH, light exposure).
2. Materials:
-
This compound
-
High-purity water (HPLC grade)
-
Buffer salts (e.g., for PBS, pH 7.2)
-
HPLC system with a UV detector
-
Reversed-phase C18 column
-
Appropriate mobile phase (e.g., a gradient of acetonitrile in water with a modifier like trifluoroacetic acid)
-
Temperature-controlled incubator/storage unit
3. Method:
-
Preparation of Standard Solutions: Prepare a stock solution of this compound in the chosen aqueous buffer at a known concentration. Generate a calibration curve by preparing a series of dilutions from the stock solution.
-
Preparation of Stability Samples: Prepare a batch of the this compound solution at the desired concentration for the stability study.
-
Storage Conditions: Aliquot the stability sample into several vials and store them under the desired conditions (e.g., 4°C, 25°C, protected from light).
-
Sample Analysis:
-
At predetermined time points (e.g., 0, 2, 4, 8, 12, 24 hours), remove an aliquot from the stability sample.
-
Inject the sample into the HPLC system.
-
Record the peak area of this compound.
-
-
Data Analysis:
-
Using the calibration curve, determine the concentration of this compound in each sample at each time point.
-
Calculate the percentage of the initial concentration remaining at each time point.
-
Plot the percentage remaining versus time to determine the degradation kinetics.
-
Visualizations
Caption: Experimental workflow for assessing the stability of this compound.
Caption: Factors influencing the stability of this compound in aqueous solution.
References
- 1. DL-Propargylglycine HCl | TargetMol [targetmol.com]
- 2. caymanchem.com [caymanchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Influence of pH on hydrolytic decomposition of diethylpropion hydrochloride: stability studies on drug substance and tablets using high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: DL-Propargylglycine (PAG) and Primary Cell Cultures
Welcome to the technical support center for researchers utilizing DL-Propargylglycine (PAG) in primary cell cultures. This resource provides essential information, troubleshooting guides, and frequently asked questions (FAQs) to help you navigate potential issues related to the use of PAG in your experiments, with a focus on its potential toxicity.
Frequently Asked Questions (FAQs)
Q1: What is DL-Propargylglycine (PAG) and what is its primary mechanism of action?
A1: DL-Propargylglycine (PAG) is an irreversible inhibitor of the enzyme cystathionine γ-lyase (CSE or CTH).[1] CSE is a key enzyme in the transsulfuration pathway, responsible for the endogenous production of hydrogen sulfide (H₂S) and the synthesis of cysteine. By inhibiting CSE, PAG is a valuable tool for studying the physiological and pathophysiological roles of H₂S.
Q2: Is DL-Propargylglycine expected to be toxic to primary cell cultures?
A2: The toxicity of PAG in primary cell cultures is not extensively documented in publicly available literature and can be cell-type dependent. One study on isolated rat hepatocytes showed that while PAG progressively decreased intracellular glutathione, it did not cause a significant decrease in cell viability on its own at concentrations up to 5 mM with prolonged incubation.[2] However, at this concentration, effects on lipid peroxidation and glycogen content were observed.[2] It is crucial for researchers to determine the optimal, non-toxic concentration for their specific primary cell type and experimental conditions.
Q3: What are the typical working concentrations of PAG in cell culture experiments?
A3: The effective concentration of PAG can vary significantly depending on the cell type, experimental duration, and the desired level of CSE inhibition. Based on limited available data, concentrations in the millimolar range (e.g., 1-5 mM) have been used.[2] However, it is strongly recommended to perform a dose-response curve to determine the optimal concentration for your specific primary cell culture system, balancing effective enzyme inhibition with minimal cytotoxicity.
Q4: What are the signs of cytotoxicity I should look for in my primary cell cultures treated with PAG?
A4: Signs of cytotoxicity can include:
-
Morphological Changes: Changes in cell shape, detachment from the culture surface, cell shrinkage, membrane blebbing, or the appearance of vacuoles.
-
Reduced Cell Viability: A decrease in the number of live cells, which can be quantified using assays like Trypan Blue exclusion or MTT/XTT assays.
-
Decreased Proliferation: A slower rate of cell division compared to untreated control cells.
-
Apoptosis or Necrosis: An increase in markers of programmed cell death (apoptosis) or cell lysis (necrosis).
Q5: How can I prepare a stock solution of PAG?
A5: DL-Propargylglycine hydrochloride is soluble in water, ethanol, DMSO, and DMF.[3] For cell culture applications, it is recommended to prepare a concentrated stock solution in a sterile, cell culture-grade solvent such as water or DMSO. For example, a 100 mM stock solution can be prepared and then further diluted in culture medium to the desired final concentration. Always ensure the final concentration of the solvent (e.g., DMSO) in the culture medium is below the toxic threshold for your specific primary cells (typically <0.1-0.5%).
Troubleshooting Guides
Problem 1: High levels of cell death observed after PAG treatment.
| Potential Cause | Suggested Solution |
| PAG concentration is too high. | Perform a dose-response experiment to determine the IC50 value and a non-toxic working concentration for your specific primary cell type. Start with a wide range of concentrations (e.g., from micromolar to millimolar) and assess cell viability after the intended incubation period. |
| Solvent toxicity. | Ensure the final concentration of the solvent (e.g., DMSO) used to dissolve PAG is at a non-toxic level for your cells. Run a solvent control (cells treated with the same concentration of solvent without PAG) to confirm. |
| Prolonged incubation time. | The toxic effects of a compound can be time-dependent. Consider reducing the incubation time with PAG or performing a time-course experiment to assess when cytotoxicity becomes significant. |
| Cell culture conditions are suboptimal. | Primary cells are sensitive to their environment. Ensure optimal culture conditions (e.g., media, supplements, confluency, CO₂ levels) are maintained. Stressed cells may be more susceptible to chemical insults. |
| Interaction with media components. | Some compounds can interact with components in the cell culture medium. Ensure the medium is fresh and appropriate for your cell type. |
Problem 2: Inconsistent or unexpected results with PAG.
| Potential Cause | Suggested Solution |
| PAG degradation. | Prepare fresh dilutions of PAG from a frozen stock solution for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. |
| Variability in primary cell cultures. | Primary cells can exhibit batch-to-batch variability. Use cells with a low passage number and from a consistent source whenever possible. Always include proper controls in every experiment. |
| Incorrect assessment of cell viability. | The chosen viability assay may not be suitable or may be subject to interference. Consider using multiple assays that measure different aspects of cell health (e.g., metabolic activity, membrane integrity, and ATP content). |
| Sub-lethal toxic effects. | Even at non-lethal concentrations, PAG might be affecting cellular functions. Consider assessing more sensitive endpoints such as oxidative stress (e.g., ROS production, glutathione levels) or mitochondrial function. |
Quantitative Data Summary
The following table summarizes the observed effects of DL-Propargylglycine on isolated rat hepatocytes from a published study.
| Cell Type | Concentration | Incubation Time | Observed Effect | Reference |
| Isolated Rat Hepatocytes | 5 mM | Prolonged | Significant effect on lipid peroxidation and glycogen content. | [2] |
| Isolated Rat Hepatocytes | 5 mM | Not specified | Progressive decrease in intracellular glutathione content. | [2] |
| Isolated Rat Hepatocytes | Not specified | Not specified | No significant decrease in cell viability when used alone. | [2] |
Experimental Protocols
Protocol: Assessment of PAG Cytotoxicity in Primary Cell Cultures using MTT Assay
This protocol provides a general framework for determining the cytotoxic potential of DL-Propargylglycine in adherent primary cell cultures.
Materials:
-
Primary cells of interest
-
Complete cell culture medium
-
DL-Propargylglycine (PAG)
-
Sterile, cell culture-grade DMSO or water
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the primary cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density.
-
Incubate for 24 hours to allow for cell attachment and recovery.
-
-
PAG Treatment:
-
Prepare a 2X concentrated serial dilution of PAG in complete culture medium from your stock solution.
-
Remove the old medium from the cells and add 100 µL of the 2X PAG dilutions to the respective wells. Also, include wells for untreated controls and solvent controls.
-
Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 20 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each PAG concentration relative to the untreated control.
-
Plot the percentage of cell viability against the PAG concentration to generate a dose-response curve and determine the IC50 value (the concentration of PAG that causes 50% inhibition of cell viability).
-
Visualizations
Caption: Experimental workflow for assessing PAG cytotoxicity.
Caption: General overview of apoptosis signaling pathways.
References
Adjusting pH for optimal DL-Propargylglycine activity in buffers
Welcome to the technical support center for DL-Propargylglycine (PPG). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the optimal use of PPG in experiments, with a specific focus on adjusting pH for maximal activity in various buffer systems.
Frequently Asked Questions (FAQs)
Q1: What is DL-Propargylglycine (PPG) and what is its primary mechanism of action?
A1: DL-Propargylglycine (PPG) is an irreversible inhibitor of the enzyme cystathionine γ-lyase (CSE or CGL), also known as cystathionase (CTH).[1] CSE is a key enzyme in the transsulfuration pathway, responsible for the synthesis of cysteine and the production of hydrogen sulfide (H₂S), a gaseous signaling molecule.[2][3] PPG acts as a suicide inhibitor, binding to the active site of CSE and preventing its catalytic activity.[1] It is also known to inhibit methionine γ-lyase (MGL).
Q2: What is the optimal pH for the activity of the enzyme targeted by PPG, cystathionine γ-lyase (CSE)?
A2: The optimal pH for cystathionine γ-lyase (CSE) activity is generally in the slightly alkaline range. For instance, studies have shown the optimal pH for human CSE to be around 8.0 to 8.25.[4][5] Maintaining the pH within this range is crucial for maximal enzyme activity and, consequently, for observing the most potent inhibitory effects of PPG.
Q3: How does pH affect the inhibitory activity of DL-Propargylglycine (PPG)?
A3: While direct studies on the pH profile of PPG's inhibitory activity are limited, its effectiveness is intrinsically linked to the activity of its target enzyme, cystathionine γ-lyase (CSE). Therefore, the optimal pH for PPG's inhibitory action is expected to be close to the optimal pH of CSE, which is around pH 8.0-8.25.[4][5] It is important to perform experiments at a pH where the target enzyme is active. In many in vivo and in vitro studies, PPG solutions are adjusted to a physiological pH of around 7.2-7.4.[6]
Q4: What are some common buffers used in experiments with DL-Propargylglycine (PPG)?
A4: Several types of buffers are suitable for experiments involving PPG and its target enzymes. The choice of buffer can influence enzyme stability and activity. Commonly used buffers include:
-
Phosphate-buffered saline (PBS): Often used for in vivo studies and for preparing stock solutions of PPG, with the pH adjusted to ~7.4.[6][7]
-
Tris-HCl: A common buffer for enzyme assays, often used at a pH range of 7.5 to 8.0.[4][8]
-
HEPES: Another widely used buffer in enzyme kinetics, providing good buffering capacity around physiological pH.[9][10]
-
Sodium Phosphate Buffer: Frequently used for in vitro H₂S production assays with CSE, typically at a pH of around 8.2.[5]
Q5: How should I prepare and store DL-Propargylglycine (PPG) solutions?
A5: DL-Propargylglycine is typically a powder and is soluble in water and PBS.[11] For long-term storage, it is recommended to store the powder at -20°C. Stock solutions should be freshly prepared for experiments. If storage of a stock solution is necessary, it should be aliquoted and stored at -20°C to avoid repeated freeze-thaw cycles. The stability of PPG in solution over time at different pH values is not extensively documented, so fresh preparation is the best practice.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| No or low inhibition of CSE activity by PPG. | Incorrect pH of the assay buffer. The activity of CSE is highly pH-dependent. If the pH is too far from the optimum (around 8.0-8.25), the enzyme will be less active, and the inhibitory effect of PPG will be diminished. | Verify the pH of your buffer and adjust it to the optimal range for CSE activity. |
| Degraded PPG. PPG may degrade over time, especially if not stored properly. | Prepare a fresh solution of PPG from a properly stored powder. | |
| Incorrect enzyme concentration. The observed inhibition is dependent on the relative concentrations of the enzyme and the inhibitor. | Optimize the enzyme concentration in your assay to ensure the reaction rate is within the linear range of detection.[12] | |
| Inconsistent results between experiments. | Fluctuations in pH. Small variations in buffer preparation can lead to pH shifts, affecting enzyme activity and inhibition. | Calibrate your pH meter regularly and ensure consistent buffer preparation. Consider using a buffer with a pKa close to the desired pH for better stability. |
| Buffer interference. Some buffer components can interact with the enzyme or the inhibitor. | If you suspect buffer interference, try a different buffer system with a similar pKa. | |
| Precipitation of PPG in the stock solution. | Low solubility at the prepared concentration or temperature. | Ensure you are not exceeding the solubility limit of PPG. Gently warm the solution or use a different solvent if compatible with your experimental setup. The hydrochloride form of PPG has increased solubility.[1] |
| Unexpected side effects in cell culture or in vivo experiments. | Off-target effects of PPG. While PPG is a relatively specific inhibitor of CSE, off-target effects can occur, especially at high concentrations. | Perform dose-response experiments to determine the lowest effective concentration of PPG. Include appropriate vehicle controls in your experiments. |
Data Presentation
Table 1: Optimal pH for Cystathionine γ-Lyase (CSE) Activity in Different Buffers
| Enzyme Source | Buffer | Optimal pH | Reference |
| Human (recombinant) | Tris-HCl | 8.0 | [4] |
| Human (recombinant) | Sodium Phosphate | 8.2 | [5] |
| Yeast | HEPES | 8.0 | [13] |
| Toxoplasma gondii | HEPES | 8.0 | [13] |
Table 2: Common Buffers for DL-Propargylglycine Experiments
| Buffer | Typical pH Range | Application | Reference |
| Phosphate-Buffered Saline (PBS) | 7.2 - 7.4 | In vivo studies, stock solutions | [6] |
| Tris-HCl | 7.5 - 8.5 | Enzyme activity assays | [4][8] |
| HEPES | 7.0 - 8.0 | Enzyme kinetics, cell-based assays | [9][10] |
| Sodium Phosphate | 7.4 - 8.2 | H₂S production assays | [5][14] |
Experimental Protocols
Protocol 1: In Vitro Inhibition of Cystathionine γ-Lyase (CSE) Activity by DL-Propargylglycine (PPG)
Objective: To determine the inhibitory effect of PPG on CSE activity by measuring the production of H₂S.
Materials:
-
Purified recombinant CSE
-
DL-Propargylglycine (PPG)
-
L-cysteine
-
Pyridoxal 5'-phosphate (PLP)
-
Sodium Phosphate Buffer (50 mM, pH 8.2)
-
Zinc acetate solution (1% w/v)
-
N,N-dimethyl-p-phenylenediamine sulfate solution (20 mM in 7.2 M HCl)
-
Ferric chloride solution (30 mM in 1.2 M HCl)
-
96-well microplate
-
Spectrophotometer
Procedure:
-
Prepare the reaction mixture: In a microcentrifuge tube, prepare the reaction mixture containing 50 mM sodium phosphate buffer (pH 8.2), 10 µM PLP, and the desired concentration of PPG. Prepare a control reaction without PPG.
-
Pre-incubation: Add 5 µg of purified CSE to the reaction mixture. Pre-incubate the mixture for 15 minutes at 37°C to allow PPG to bind to the enzyme.
-
Initiate the reaction: Start the enzymatic reaction by adding 1 mM L-cysteine to the mixture. The total reaction volume should be 100 µL.
-
Incubation: Incubate the reaction mixture for 60 minutes at 37°C in a shaking water bath.
-
Stop the reaction and detect H₂S:
-
Add 50 µL of 1% zinc acetate to each well to trap the H₂S produced.
-
Add 50 µL of N,N-dimethyl-p-phenylenediamine sulfate solution, followed by 50 µL of ferric chloride solution.
-
Incubate at room temperature for 20 minutes to allow for the development of methylene blue.
-
-
Measure absorbance: Measure the absorbance at 670 nm using a spectrophotometer.
-
Calculate inhibition: The percentage of inhibition is calculated by comparing the absorbance of the PPG-treated samples to the control sample.
Protocol 2: Determining the IC₅₀ of DL-Propargylglycine (PPG) using a Cell-Based Assay
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of PPG on endogenous CSE activity in cultured cells.
Materials:
-
Adherent cells known to express CSE (e.g., MCF-7 breast cancer cells)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
DL-Propargylglycine (PPG)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
MTT reagent (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well cell culture plate
-
Multi-channel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare PPG dilutions: Prepare a series of dilutions of PPG in cell culture medium. It is recommended to perform a serial dilution to cover a wide range of concentrations (e.g., from 1 µM to 10 mM).
-
Treat cells with PPG: Remove the old medium from the wells and add 100 µL of the PPG dilutions to the respective wells. Include wells with medium only as a negative control.
-
Incubation: Incubate the plate for 24-48 hours at 37°C in a 5% CO₂ incubator.
-
MTT Assay:
-
After incubation, add 10 µL of MTT reagent to each well.
-
Incubate the plate for another 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
-
Measure absorbance: Shake the plate for 10 minutes and measure the absorbance at 490 nm using a plate reader.
-
Calculate IC₅₀: Plot the percentage of cell viability versus the logarithm of the PPG concentration. The IC₅₀ value is the concentration of PPG that causes a 50% reduction in cell viability.[7]
Mandatory Visualizations
Caption: Inhibition of H₂S production by DL-Propargylglycine.
Caption: Workflow for determining the IC₅₀ of DL-Propargylglycine.
Caption: Troubleshooting logic for low or no PPG inhibition.
References
- 1. scbt.com [scbt.com]
- 2. Effects of inhibitors of hydrogen sulphide synthesis on rat colonic motility - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hydrogen sulfide mitigates ox‑LDL‑induced NLRP3/caspase‑1/GSDMD dependent macrophage pyroptosis by S‑sulfhydrating caspase‑1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Human Cystathionine γ-Lyase Is Inhibited by s-Nitrosation: A New Crosstalk Mechanism between NO and H2S - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selectivity of commonly used pharmacological inhibitors for cystathionine β synthase (CBS) and cystathionine γ lyase (CSE) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The cystathionine-γ-lyase inhibitor DL-propargylglycine augments the ability of L-cysteine ethyl ester to overcome the adverse effects of morphine on breathing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. creative-bioarray.com [creative-bioarray.com]
- 8. N-Propargylglycine: a unique suicide inhibitor of proline dehydrogenase with anticancer activity and brain-enhancing mitohormesis properties - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Structural Snapshots of an Engineered Cystathionine-γ-lyase Reveal the Critical Role of Electrostatic Interactions in the Active Site - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cystathionine γ-Lyase Self-Inactivates by Polysulfidation during Cystine Metabolism [mdpi.com]
- 11. Pharmacological Inhibition of Endogenous Hydrogen Sulfide Attenuates Breast Cancer Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 12. superchemistryclasses.com [superchemistryclasses.com]
- 13. Structural basis of the inhibition of cystathionine γ‐lyase from Toxoplasma gondii by propargylglycine and cysteine - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Pharmacological Inhibition and Genetic Deletion of Cystathionine Gamma-Lyase in Mice Protects against Organ Injury in Sepsis: A Key Role of Adhesion Molecules on Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Poor Cell Permeability of DL-Propargylglycine
Welcome to the technical support center for researchers, scientists, and drug development professionals working with DL-Propargylglycine (PAG). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the cell permeability of this potent inhibitor of cystathionine γ-lyase (CSE).
Frequently Asked Questions (FAQs)
Q1: What is DL-Propargylglycine (PAG) and what is its primary mechanism of action?
DL-Propargylglycine (PAG) is an irreversible inhibitor of the enzyme cystathionine γ-lyase (CSE). CSE is a key enzyme in the transsulfuration pathway and is responsible for the production of hydrogen sulfide (H₂S), a gaseous signaling molecule with various physiological roles. By inhibiting CSE, PAG blocks the endogenous synthesis of H₂S, making it a valuable tool for studying the roles of H₂S in various biological processes.
Q2: I am observing inconsistent or no effects of PAG in my cell-based experiments. What could be the issue?
A primary challenge with using DL-Propargylglycine in cell culture is its poor cell permeability. PAG is a hydrophilic amino acid derivative, which can limit its ability to passively diffuse across the lipid bilayer of the cell membrane. Therefore, the intended intracellular concentration may not be reached, leading to a lack of observable effects.
Q3: How can I overcome the poor cell permeability of PAG?
A common and effective strategy to enhance the cell permeability of polar molecules like PAG is to use a prodrug approach. This involves chemically modifying the parent drug to create a more lipophilic derivative that can more easily cross the cell membrane. Once inside the cell, endogenous enzymes, such as esterases, cleave the modifying group, releasing the active drug. For PAG, esterification of the carboxylic acid and/or acetylation of the amino group are potential strategies. A commercially available derivative that is designed for improved permeability is Acetyl-DL-propargylglycine ethyl ester.[][2][3]
Q4: Is there a more cell-permeable analog of PAG available?
Yes, Acetyl-DL-propargylglycine ethyl ester is a more lipophilic derivative of PAG.[][2][3] The addition of the acetyl and ethyl groups increases its lipophilicity, which is expected to enhance its ability to cross cell membranes. Once inside the cell, intracellular esterases can hydrolyze the ethyl ester, releasing the active form of the drug.
Q5: What signaling pathways are affected by PAG?
PAG indirectly affects signaling pathways that are modulated by hydrogen sulfide (H₂S). By inhibiting CSE, PAG reduces the intracellular levels of H₂S. H₂S is known to be involved in a variety of signaling pathways, including:
-
Cardiovascular System: H₂S is involved in vasodilation, regulation of blood pressure, and protection against ischemia-reperfusion injury.
-
Inflammation: H₂S can have both pro- and anti-inflammatory effects depending on the context.
-
Oxidative Stress: H₂S can act as an antioxidant and protect cells from oxidative damage.
-
Apoptosis: H₂S has been shown to have anti-apoptotic effects in various cell types.
Troubleshooting Guides
Problem: Inconsistent or lack of PAG activity in cell culture.
| Possible Cause | Troubleshooting Step |
| Poor Cell Permeability of PAG | 1. Switch to a more permeable analog: Use Acetyl-DL-propargylglycine ethyl ester. 2. Increase incubation time: Allow for longer exposure of the cells to PAG, but be mindful of potential cytotoxicity. 3. Optimize PAG concentration: Perform a dose-response curve to determine the optimal concentration for your cell type and experimental conditions. |
| Incorrect PAG Concentration | 1. Verify stock solution concentration: Ensure the stock solution was prepared correctly. 2. Check for degradation: PAG solutions should be freshly prepared. |
| Cell Type Specificity | 1. Confirm CSE expression: Ensure that your cell line expresses cystathionine γ-lyase. |
| Experimental Conditions | 1. Check pH of the media: Ensure the pH of your culture media is within the optimal range for your cells. |
Data Presentation
Below is a table illustrating how such comparative data would be presented. The values for Acetyl-DL-propargylglycine ethyl ester are hypothetical and represent the expected trend of increased permeability.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | LogP (Predicted) | Apparent Permeability (Papp) (x 10⁻⁶ cm/s) (Hypothetical) |
| DL-Propargylglycine | C₅H₇NO₂ | 113.11[4][5] | -1.5 | Low (e.g., <1.0) |
| Acetyl-DL-propargylglycine ethyl ester | C₉H₁₃NO₃ | 183.20[6] | 0.8 | Moderate to High (e.g., >5.0) |
Experimental Protocols
Protocol 1: Caco-2 Permeability Assay for Amino Acid Derivatives
This protocol is adapted for assessing the permeability of compounds like DL-Propargylglycine and its derivatives using the Caco-2 cell model, which mimics the human intestinal epithelium.
I. Materials
-
Caco-2 cells (ATCC)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% non-essential amino acids, and 1% penicillin-streptomycin
-
Transwell® inserts (e.g., 24-well format, 0.4 µm pore size)
-
Hanks' Balanced Salt Solution (HBSS)
-
Test compounds (DL-Propargylglycine, Acetyl-DL-propargylglycine ethyl ester)
-
Lucifer yellow (paracellular integrity marker)
-
Analytical equipment (e.g., LC-MS/MS)
II. Methods
-
Cell Culture: Culture Caco-2 cells in DMEM at 37°C and 5% CO₂. Seed cells onto Transwell® inserts at a density of approximately 6 x 10⁴ cells/cm².
-
Monolayer Formation: Allow the cells to grow and differentiate for 21 days, changing the medium every 2-3 days.
-
Monolayer Integrity Test:
-
Measure the transepithelial electrical resistance (TEER) using an EVOM™ meter. Monolayers are ready when TEER values are >250 Ω·cm².
-
Perform a Lucifer yellow permeability assay to confirm the integrity of the tight junctions.
-
-
Permeability Assay (Apical to Basolateral - A to B):
-
Wash the Caco-2 monolayers twice with pre-warmed HBSS.
-
Add fresh HBSS to the basolateral (bottom) chamber.
-
Add the test compound solution (in HBSS) to the apical (top) chamber.
-
Incubate at 37°C with gentle shaking.
-
At specified time points (e.g., 30, 60, 90, 120 minutes), take samples from the basolateral chamber. Replace the volume with fresh HBSS.
-
At the end of the experiment, take a sample from the apical chamber.
-
-
Sample Analysis: Analyze the concentration of the test compound in the collected samples using a validated LC-MS/MS method.
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) using the following formula: Papp (cm/s) = (dQ/dt) / (A * C₀) Where:
-
dQ/dt is the rate of drug appearance in the receiver chamber.
-
A is the surface area of the Transwell® membrane.
-
C₀ is the initial concentration of the drug in the donor chamber.
-
Protocol 2: Parallel Artificial Membrane Permeability Assay (PAMPA)
The PAMPA assay is a non-cell-based, high-throughput method to assess the passive permeability of compounds.
I. Materials
-
PAMPA plate system (e.g., 96-well format) with a lipid-impregnated artificial membrane
-
Phosphate-buffered saline (PBS), pH 7.4
-
Test compounds
-
Analytical equipment (e.g., UV-Vis plate reader or LC-MS/MS)
II. Methods
-
Prepare Donor Plate: Add solutions of the test compounds in PBS to the wells of the donor plate.
-
Prepare Acceptor Plate: Fill the wells of the acceptor plate with fresh PBS.
-
Assemble PAMPA Sandwich: Place the donor plate on top of the acceptor plate, creating a "sandwich" where the artificial membrane separates the two chambers.
-
Incubation: Incubate the PAMPA sandwich at room temperature for a specified period (e.g., 4-16 hours) with gentle shaking.
-
Sample Analysis: After incubation, separate the plates and determine the concentration of the test compound in both the donor and acceptor wells using an appropriate analytical method.
-
Data Analysis: Calculate the permeability coefficient (Pe) using a suitable formula provided by the PAMPA system manufacturer.
Visualizations
Below are diagrams illustrating key pathways and workflows relevant to the use of DL-Propargylglycine.
Caption: Logical workflow for improving PAG cell permeability.
Caption: Mechanism of action of DL-Propargylglycine.
Caption: Experimental workflow for the Caco-2 permeability assay.
References
Technical Support Center: DL-Propargylglycine (PAG) In Vivo Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected physiological responses during in vivo experiments with DL-Propargylglycine (PAG).
I. Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for DL-Propargylglycine (PAG)?
A1: DL-Propargylglycine is an irreversible inhibitor of the enzyme cystathionine γ-lyase (CSE, also known as CTH).[1] CSE is a key enzyme in the transsulfuration pathway, responsible for the synthesis of cysteine and the production of hydrogen sulfide (H₂S).[1][2][3] By inhibiting CSE, PAG blocks the production of H₂S from L-cysteine.[4][5]
Q2: I'm observing nephrotoxicity in my animal models treated with PAG. Is this a known side effect?
A2: Yes, nephrotoxicity has been reported as a potential side effect. Studies in mice have shown that intraperitoneal injection of D-propargylglycine can lead to polyuria, glycosuria, and aminoaciduria.[6] This is attributed to injury of the renal proximal tubules.[6] It's important to note that the toxicity is not caused by D-propargylglycine itself, but by a metabolite produced by the enzyme D-amino-acid oxidase.[6]
Q3: My experiment involves morphine administration, and PAG seems to be augmenting its effects on breathing. Is this an expected interaction?
A3: This is a documented, though perhaps unexpected, interaction. Research has shown that in rats treated with morphine, subsequent administration of DL-PROP can augment the reversal of morphine's adverse effects on ventilation when L-cysteine ethyl ester (L-CYSee) is also administered.[4][5] Specifically, DL-PROP was found to enhance the restorative effects of L-CYSee on breathing frequency, tidal volume, and minute ventilation following morphine-induced respiratory depression.[4][5]
Q4: I am seeing unexpected cardiovascular effects in my study. Can PAG influence cardiovascular parameters?
A4: The effects of PAG on the cardiovascular system can be complex and context-dependent. In a study involving chronic intermittent hypoxia (CIH) in rats, PAG pretreatment was found to reduce blood pressure and improve left ventricular function.[7] However, in normal control rats, PAG induced myocardial dysfunction and increased oxidative stress and apoptosis in the myocardium.[7] This suggests that the cardiovascular effects of PAG can vary depending on the underlying physiological or pathological state of the animal model.
Q5: Are there any known off-target effects of PAG that I should be aware of?
A5: While the primary target of PAG is cystathionine γ-lyase, the observed nephrotoxicity is an example of an off-target effect mediated by its metabolism.[6] The D-enantiomer is metabolized by D-amino-acid oxidase, leading to a toxic metabolite that damages kidney tubules.[6] Researchers should consider the potential for metabolic activation of PAG to produce unintended biological consequences.
II. Troubleshooting Guides
Problem 1: Inconsistent or No Inhibition of H₂S Production
| Possible Cause | Troubleshooting Step |
| Incorrect PAG Concentration | Verify calculations for dosing solutions. Ensure the correct concentration is being administered to achieve the desired level of enzyme inhibition. |
| Unstable PAG Solution | Prepare PAG solutions fresh before each experiment. DL-Propargylglycine hydrochloride has increased solubility and stability.[1] |
| Incorrect Route of Administration | Ensure the route of administration (e.g., intraperitoneal, intravenous) is appropriate for the experimental model and allows for effective delivery to the target tissues. |
| High Endogenous Substrate Levels | High levels of L-cysteine may compete with PAG for binding to CSE. Consider the metabolic state of the animals and potential dietary influences on amino acid levels. |
| Incorrect Timing of Measurement | The inhibitory effect of PAG is irreversible, but the time to maximal inhibition and the duration of the effect may vary. Conduct a time-course experiment to determine the optimal time point for measuring H₂S levels post-PAG administration. |
Problem 2: Unexpected Animal Mortality or Severe Adverse Effects
| Possible Cause | Troubleshooting Step |
| Dose-Related Toxicity | The observed toxicity may be dose-dependent. Perform a dose-response study to identify a concentration that effectively inhibits the target without causing excessive toxicity.[8] |
| Nephrotoxicity | Monitor renal function by measuring markers such as urinary protein, glucose, and N-acetyl-beta-D-glucosaminidase activity.[6] Consider using a different inhibitor or a model that lacks D-amino-acid oxidase if D-isomer toxicity is a concern.[6] |
| Off-Target Effects | Investigate potential off-target effects by examining other metabolic pathways or physiological systems that may be unexpectedly affected by PAG or its metabolites. |
| Vehicle Toxicity | Ensure the vehicle used to dissolve and administer PAG is non-toxic and administered at an appropriate volume. Run a vehicle-only control group. |
| Animal Strain or Species Differences | Metabolic pathways and enzyme kinetics can differ between animal strains and species. What is well-tolerated in one may be toxic in another. Consult literature for appropriate models. |
Problem 3: Variability in Experimental Results
| Possible Cause | Troubleshooting Step |
| Inconsistent Animal Handling and Dosing | Standardize all procedures for animal handling, dosing, and sample collection to minimize variability between animals and experimental groups. |
| Biological Variability | Increase the sample size (number of animals per group) to improve statistical power and account for natural biological variation. |
| Incorrect Sample Preparation | Follow a standardized and validated protocol for tissue or blood sample collection and processing to ensure the integrity of the analytes being measured. |
| Assay Performance Issues | Validate the assay used to measure H₂S or other downstream markers. Include appropriate positive and negative controls in every assay run.[9][10] |
| Environmental Factors | Control for environmental variables such as cage conditions, diet, and light-dark cycles, as these can influence physiological responses. |
III. Experimental Protocols
Key Experiment: In Vivo Inhibition of Cystathionine γ-Lyase (CSE)
Objective: To assess the in vivo efficacy of DL-Propargylglycine in inhibiting CSE-mediated H₂S production.
Materials:
-
DL-Propargylglycine (PAG)
-
Experimental animals (e.g., Sprague-Dawley rats or C57BL/6 mice)
-
Vehicle (e.g., sterile saline)
-
Anesthesia
-
Tissue homogenization buffer
-
H₂S measurement assay kit
Procedure:
-
Animal Acclimation: Acclimate animals to the housing conditions for at least one week prior to the experiment.
-
Dosing: Prepare a fresh solution of PAG in the chosen vehicle. Administer the desired dose of PAG (e.g., 25 mg/kg) via the selected route (e.g., intravenous or intraperitoneal injection).[4][5] A control group should receive an equivalent volume of the vehicle.
-
Time Course: At predetermined time points following PAG administration (e.g., 30, 60, 120 minutes), euthanize a subset of animals from each group.
-
Tissue Collection: Promptly collect the tissues of interest (e.g., liver, kidney, heart) and either process immediately or flash-freeze in liquid nitrogen and store at -80°C.
-
Tissue Homogenization: Homogenize the collected tissues in a suitable buffer to prepare tissue lysates.
-
H₂S Measurement: Measure the rate of H₂S production in the tissue lysates using a validated H₂S assay. This typically involves providing excess L-cysteine as a substrate and measuring the resulting H₂S.
-
Data Analysis: Compare the H₂S production rates between the PAG-treated and vehicle-treated groups at each time point to determine the extent and duration of CSE inhibition.
IV. Visualizations
Signaling Pathway: DL-Propargylglycine Mechanism of Action
Caption: Mechanism of DL-Propargylglycine (PAG) inhibiting H₂S production.
Experimental Workflow: Troubleshooting In Vivo Experiments
Caption: Workflow for troubleshooting unexpected responses to PAG in vivo.
Logical Relationship: Factors Influencing Experimental Outcomes
References
- 1. scbt.com [scbt.com]
- 2. Structural basis of the inhibition of cystathionine γ‐lyase from Toxoplasma gondii by propargylglycine and cysteine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cystathionine gamma-lyase - Wikipedia [en.wikipedia.org]
- 4. The cystathionine-γ-lyase inhibitor DL-propargylglycine augments the ability of L-cysteine ethyl ester to overcome the adverse effects of morphine on breathing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The cystathionine-γ-lyase inhibitor DL-propargylglycine augments the ability of L-cysteine ethyl ester to overcome the adverse effects of morphine on breathing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Nephrotoxicity of D-proparglyglycine in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. DL-Propargylglycine protects against myocardial injury induced by chronic intermittent hypoxia through inhibition of endoplasmic reticulum stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Toxicological evaluations [inchem.org]
- 9. superchemistryclasses.com [superchemistryclasses.com]
- 10. docs.abcam.com [docs.abcam.com]
Validation & Comparative
A Comparative Guide to DL-Propargylglycine and Aminooxyacetic Acid as Cystathionine γ-Lyase (CSE) Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two widely used inhibitors of cystathionine γ-lyase (CSE), DL-Propargylglycine (PAG) and Aminooxyacetic acid (AOAA). CSE is a key enzyme in the transsulfuration pathway, responsible for the production of L-cysteine and the gaseous signaling molecule, hydrogen sulfide (H₂S). Understanding the characteristics of these inhibitors is crucial for designing experiments and interpreting results in studies related to H₂S signaling in various physiological and pathological processes.
Data Presentation: Quantitative Comparison of Inhibitor Potency
The inhibitory potency of DL-Propargylglycine (PAG) and Aminooxyacetic acid (AOAA) against human cystathionine γ-lyase (CSE) and the related enzyme cystathionine β-synthase (CBS) has been evaluated in multiple studies. The half-maximal inhibitory concentration (IC₅₀) is a standard measure of inhibitor effectiveness. The data presented below is a summary from published literature.
| Inhibitor | Target Enzyme | IC₅₀ (μM) | Reference |
| DL-Propargylglycine (PAG) | CSE | 40 ± 8 | [1][2] |
| CBS | No significant inhibition up to 10 mM | [1] | |
| Aminooxyacetic acid (AOAA) | CSE | 1.1 ± 0.1 | [1][2] |
| CBS | 8.5 ± 0.7 | [1][2] |
Key Observations:
-
Potency: AOAA is a significantly more potent inhibitor of CSE than PAG, with a much lower IC₅₀ value.[1][2]
-
Selectivity: DL-Propargylglycine exhibits high selectivity for CSE, showing no significant inhibition of CBS at concentrations up to 10 mM.[1] In contrast, AOAA inhibits both CSE and CBS, although it is approximately 8-fold more selective for CSE based on the provided IC₅₀ values.[1][2]
Mechanism of Action
DL-Propargylglycine (PAG): PAG is classified as a mechanism-based or suicide inhibitor of CSE.[3] It is an irreversible inhibitor that binds to the active site of the enzyme, leading to a time-dependent loss of catalytic activity.[3][4] This irreversible nature makes it a useful tool for long-lasting inhibition of CSE in experimental models.
Aminooxyacetic acid (AOAA): AOAA is a broad-spectrum inhibitor of pyridoxal 5'-phosphate (PLP)-dependent enzymes, which includes both CSE and CBS.[5] Its inhibitory effect arises from its reaction with the PLP cofactor, which is essential for the catalytic activity of these enzymes. While often used as a CBS inhibitor, its high potency against CSE makes it a non-selective inhibitor in systems where both enzymes are present.[1][2]
Experimental Protocols
Measurement of Hydrogen Sulfide (H₂S) Production using the Methylene Blue Method
This method is a widely used colorimetric assay for the quantification of H₂S.
Principle: Sulfide ions react with N,N-dimethyl-p-phenylenediamine in the presence of ferric chloride (FeCl₃) under acidic conditions to form a stable blue dye, methylene blue. The absorbance of the resulting solution is measured spectrophotometrically at 670 nm and is proportional to the H₂S concentration.
Protocol:
-
Reaction Setup:
-
In a microcentrifuge tube, combine the following:
-
Phosphate buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4)
-
Purified CSE or cell/tissue homogenate
-
L-cysteine (substrate, typically 1-10 mM)
-
Pyridoxal 5'-phosphate (PLP, cofactor, typically 100 µM)
-
Inhibitor (PAG, AOAA, or vehicle control) at desired concentrations.
-
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).
-
-
H₂S Trapping:
-
To trap the produced H₂S, add 1% zinc acetate solution to the reaction mixture. This will precipitate the sulfide as zinc sulfide (ZnS).
-
-
Color Development:
-
Add N,N-dimethyl-p-phenylenediamine sulfate in 7.2 M HCl.
-
Add FeCl₃ in 1.2 M HCl.
-
Incubate in the dark for 15-20 minutes to allow for color development.
-
-
Measurement:
-
Centrifuge the samples to pellet any precipitate.
-
Measure the absorbance of the supernatant at 670 nm using a spectrophotometer.
-
-
Quantification:
-
Generate a standard curve using known concentrations of sodium hydrosulfide (NaHS).
-
Calculate the H₂S concentration in the samples based on the standard curve.
-
Enzyme Inhibition Assay
This protocol outlines a general procedure to determine the IC₅₀ value of an inhibitor for CSE or CBS.
Principle: The activity of the enzyme is measured in the presence of varying concentrations of the inhibitor. The concentration of the inhibitor that reduces the enzyme activity by 50% is determined as the IC₅₀ value.
Protocol:
-
Enzyme Preparation:
-
Use purified recombinant human CSE or CBS.
-
-
Inhibitor Preparation:
-
Prepare a series of dilutions of the inhibitor (PAG or AOAA) in the appropriate buffer.
-
-
Assay Procedure:
-
Pre-incubate the enzyme with each concentration of the inhibitor (or vehicle control) for a specific time at 37°C. For irreversible inhibitors like PAG, this pre-incubation step is crucial.
-
Initiate the enzymatic reaction by adding the substrate (L-cysteine for CSE).
-
Measure the rate of H₂S production using the methylene blue method as described above, or another suitable method.
-
-
Data Analysis:
-
Plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve to calculate the IC₅₀ value.
-
Off-Target Effects
A critical consideration in the use of pharmacological inhibitors is their potential for off-target effects, which can lead to misinterpretation of experimental results.
DL-Propargylglycine (PAG): While being highly selective for CSE over CBS, PAG has been reported to inhibit other PLP-dependent enzymes, such as methionine γ-lyase and L-alanine transaminase, although typically at higher concentrations than those required to inhibit CSE.[6] Some studies have also reported unexpected biological effects of PAG that may not be solely attributable to CSE inhibition, suggesting the possibility of other cellular targets or complex downstream consequences.[7]
Aminooxyacetic acid (AOAA): The primary limitation of AOAA is its lack of selectivity. As a general inhibitor of PLP-dependent enzymes, it can affect numerous metabolic pathways beyond H₂S production.[5] This includes enzymes involved in amino acid metabolism, such as aminotransferases. Therefore, attributing effects solely to the inhibition of CSE or CBS in AOAA-treated systems requires cautious interpretation and often necessitates complementary approaches, such as genetic knockdown or knockout of the target enzymes.
Signaling Pathway and Experimental Workflow Diagrams
Transsulfuration Pathway and Inhibition Sites
Caption: The transsulfuration pathway showing the points of inhibition by PAG and AOAA.
General Experimental Workflow for Comparing Inhibitors
Caption: A typical workflow for the comparative evaluation of CSE inhibitors.
Conclusion
DL-Propargylglycine (PAG) and Aminooxyacetic acid (AOAA) are valuable tools for studying the physiological and pathological roles of CSE and H₂S.
-
DL-Propargylglycine is the inhibitor of choice when selectivity for CSE over CBS is paramount. Its irreversible mechanism of action provides sustained inhibition.
-
Aminooxyacetic acid is a more potent inhibitor of CSE but its lack of selectivity for CSE over CBS and other PLP-dependent enzymes necessitates careful experimental design and data interpretation.
References
- 1. Transsulfuration pathway - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. researchrepository.ucd.ie [researchrepository.ucd.ie]
- 4. researchgate.net [researchgate.net]
- 5. Role of Cystathionine β-Synthase and 3-Mercaptopyruvate Sulfurtransferase in the Regulation of Proliferation, Migration, and Bioenergetics of Murine Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ANALYTICAL METHODS - TOXICOLOGICAL PROFILE FOR HYDROGEN SULFIDE AND CARBONYL SULFIDE - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Validating the Specificity of DL-Propargylglycine for Cystathionine-γ-lyase: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of DL-Propargylglycine (PPG) as a selective inhibitor for cystathionine-γ-lyase (CSE), a critical enzyme in the transsulfuration pathway and a significant source of endogenous hydrogen sulfide (H₂S). We will objectively compare PPG's performance against other key enzymes in this pathway and present supporting experimental data to validate its specificity.
Introduction to DL-Propargylglycine and the Transsulfuration Pathway
The transsulfuration pathway is a crucial metabolic route responsible for the synthesis of cysteine from methionine. Two key pyridoxal-5'-phosphate (PLP)-dependent enzymes in this pathway are cystathionine β-synthase (CBS) and cystathionine-γ-lyase (CSE). A third enzyme, 3-mercaptopyruvate sulfurtransferase (3-MST), also contributes to endogenous H₂S production. Given the physiological importance of H₂S as a gasotransmitter, specific inhibitors for these enzymes are invaluable research tools. DL-Propargylglycine (PPG) is widely utilized as an irreversible inhibitor of CSE.[1][2] This guide will delve into the experimental validation of its specificity.
Mechanism of DL-Propargylglycine Inhibition
DL-Propargylglycine acts as an irreversible inhibitor of CSE through covalent modification of the enzyme's active site.[1] The process begins with the amino group of PPG attacking the internal aldimine formed between PLP and a lysine residue in the enzyme, creating an external aldimine.[3] Subsequently, a proton is abstracted from the β-position of the alkyne in PPG, leading to the formation of a reactive allene intermediate.[3] This intermediate is then attacked by a tyrosine residue (Tyr114 in human CSE) within the active site, forming a stable vinyl ether adduct.[1] This covalent modification sterically hinders the active site, preventing the natural substrate from binding and thus irreversibly inactivating the enzyme.[1]
Comparative Inhibitor Specificity
The specificity of an enzyme inhibitor is paramount for its utility as a research tool. The following table summarizes the inhibitory potency (IC₅₀ values) of PPG and other commonly used inhibitors against the key H₂S-producing enzymes.
| Inhibitor | Target Enzyme | IC₅₀ (μM) | Notes |
| DL-Propargylglycine (PPG) | Cystathionine-γ-lyase (CSE) | 40 ± 8 [4][5][6] | Irreversible inhibitor. The L-isoform is the active inhibitor.[4] |
| Cystathionine-β-synthase (CBS) | >1000[4] | Not a significant inhibitor of CBS. | |
| 3-Mercaptopyruvate Sulfurtransferase (3-MST) | Not significantly inhibited[4][7] | Studies suggest PPG does not inhibit 3-MST activity. A precise IC₅₀ value is not prominently reported in the literature, likely due to the lack of significant inhibition. | |
| β-Cyanoalanine (BCA) | Cystathionine-γ-lyase (CSE) | 14 ± 0.2[4][5][6] | More potent inhibitor of CSE than PPG. |
| Cystathionine-β-synthase (CBS) | >1000[4] | Selective for CSE over CBS. | |
| L-Aminoethoxyvinylglycine (AVG) | Cystathionine-γ-lyase (CSE) | ~1[4] | Highly potent and selective inhibitor of CSE. |
| Cystathionine-β-synthase (CBS) | >1000[4] | Highly selective for CSE over CBS. | |
| Aminooxyacetic acid (AOAA) | Cystathionine-γ-lyase (CSE) | 1.1 ± 0.1[4][5][6] | Potent inhibitor of CSE. |
| Cystathionine-β-synthase (CBS) | 8.5 ± 0.7[4][5][6] | Commonly used as a CBS inhibitor, but is more potent against CSE. | |
| Hydroxylamine | Cystathionine-γ-lyase (CSE) | IC₅₀ for CSE is 60-fold lower than for CBS[6] | Selective for CSE. |
| Cystathionine-β-synthase (CBS) | Inhibits both CSE and CBS.[6] | ||
| Trifluoroalanine | Cystathionine-γ-lyase (CSE) | Inhibits both CSE and CBS.[4] | |
| Cystathionine-β-synthase (CBS) | IC₅₀ for CBS is 4-fold lower than for CSE[6] | More selective for CBS. |
Data Interpretation: The data clearly indicates that DL-Propargylglycine exhibits a high degree of selectivity for CSE over CBS.[4] While other compounds like β-cyanoalanine and L-aminoethoxyvinylglycine are also selective and, in some cases, more potent CSE inhibitors, PPG remains a widely used and validated tool.[4][5][6] Notably, aminooxyacetic acid, often cited as a CBS-specific inhibitor, is a more potent inhibitor of CSE.[4][5][6] This highlights the importance of careful validation when selecting an inhibitor for research.
Experimental Protocols for Validating Inhibitor Specificity
To validate the specificity of an inhibitor like PPG, a robust enzymatic assay is required. The following protocol outlines a common method for measuring H₂S production from CSE and CBS, allowing for the determination of inhibitor potency and selectivity.
Principle:
This protocol is based on the methylene blue method, a colorimetric assay that quantifies the amount of H₂S produced by the enzyme.[4][5][6] The H₂S reacts with N,N-dimethyl-p-phenylenediamine in the presence of ferric chloride to form methylene blue, which has a strong absorbance at 670 nm.
Materials:
-
Purified recombinant human CSE and CBS enzymes
-
DL-Propargylglycine (PPG) and other inhibitors of interest
-
L-cysteine (substrate for H₂S production)
-
Pyridoxal-5'-phosphate (PLP)
-
Tris-HCl buffer (pH 8.0)
-
Zinc acetate
-
N,N-dimethyl-p-phenylenediamine sulfate in HCl
-
Ferric chloride in HCl
-
96-well microplates
-
Microplate reader
Experimental Workflow:
Detailed Procedure:
-
Enzyme Preparation: Prepare working solutions of purified CSE or CBS in Tris-HCl buffer containing PLP.
-
Inhibitor Preparation: Prepare a series of dilutions of PPG in the appropriate vehicle (e.g., water or buffer).
-
Pre-incubation: In a 96-well plate, add the enzyme solution to wells containing the different concentrations of PPG or vehicle control. Allow for a pre-incubation period (e.g., 10-15 minutes) to permit the inhibitor to bind to the enzyme.
-
Reaction Initiation: Start the enzymatic reaction by adding a solution of L-cysteine to each well.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).
-
Reaction Termination: Stop the reaction by adding zinc acetate to each well. This will trap the H₂S produced as zinc sulfide.
-
Color Development: Add N,N-dimethyl-p-phenylenediamine sulfate followed by ferric chloride to each well. Allow the color to develop for approximately 20 minutes at room temperature.
-
Measurement: Measure the absorbance of the resulting methylene blue at 670 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of enzyme inhibition for each PPG concentration relative to the vehicle control. Plot the percentage of inhibition against the logarithm of the PPG concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
Specificity Validation: Repeat the entire procedure with the other enzymes of interest (e.g., CBS, 3-MST) to determine the IC₅₀ values for PPG against them and thereby confirm its specificity.
The Transsulfuration and H₂S Biosynthesis Pathways
To contextualize the action of DL-Propargylglycine, it is essential to visualize its place within the broader metabolic landscape.
Conclusion
The experimental data strongly supports the use of DL-Propargylglycine as a selective inhibitor of cystathionine-γ-lyase. Its high IC₅₀ value for CBS and lack of significant activity against 3-MST make it a valuable tool for dissecting the specific roles of CSE in hydrogen sulfide signaling and cysteine metabolism. However, as with any pharmacological inhibitor, researchers should be mindful of potential off-target effects and consider the use of complementary techniques, such as genetic knockdown or knockout models, to further validate their findings. For studies requiring even greater potency and selectivity for CSE, L-aminoethoxyvinylglycine (AVG) presents a viable alternative. This guide provides the foundational knowledge and experimental framework for the confident application of DL-Propargylglycine in research and drug development.
References
- 1. Hydrogen sulphide synthesis | Enzymes | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. ableweb.org [ableweb.org]
- 3. Methods to Investigate the Kinetic Profile of Cysteine Desulfurases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. cs.tufts.edu [cs.tufts.edu]
- 6. ovid.com [ovid.com]
- 7. Sulfanegen stimulates 3-mercaptopyruvate sulfurtransferase activity and ameliorates Alzheimer's disease pathology and oxidative stress in vivo - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to DL-Propargylglycine and β-Cyanoalanine for Hydrogen Sulfide (H₂S) Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two commonly used inhibitors of endogenous hydrogen sulfide (H₂S) production: DL-Propargylglycine (PAG) and β-cyanoalanine (BCA). The selection of an appropriate inhibitor is critical for accurately elucidating the physiological and pathophysiological roles of H₂S. This document aims to facilitate this decision by presenting objective performance data, detailed experimental protocols, and visual representations of the underlying biochemical pathways.
Introduction to H₂S Biosynthesis and its Inhibition
Hydrogen sulfide is a gaseous signaling molecule, or "gasotransmitter," involved in a wide array of physiological processes. In mammalian systems, H₂S is primarily synthesized by two pyridoxal-5'-phosphate (PLP)-dependent enzymes: cystathionine γ-lyase (CSE) and cystathionine β-synthase (CBS).[1][2][3] These enzymes utilize L-cysteine as a primary substrate for H₂S production.[3][4] Pharmacological inhibition of these enzymes is a key strategy for investigating the functional roles of H₂S. DL-Propargylglycine (PAG) and β-cyanoalanine (BCA) are two of the most frequently employed inhibitors for this purpose, primarily targeting CSE.[1][5]
Quantitative Comparison of Inhibitor Potency
The efficacy of PAG and BCA in inhibiting H₂S-producing enzymes is typically quantified by their half-maximal inhibitory concentration (IC₅₀). The following table summarizes the IC₅₀ values for PAG and BCA against recombinant human CSE and CBS.
| Inhibitor | Target Enzyme | IC₅₀ (μM) | Notes |
| DL-Propargylglycine (PAG) | CSE | 40 ± 8 | Irreversible inhibitor.[4] Shows selectivity for CSE over CBS.[1][2] |
| CBS | >10,000 | No significant inhibition observed at concentrations up to 10 mM.[1] | |
| β-Cyanoalanine (BCA) | CSE | 14 ± 0.2 | Reversible, allosteric inhibitor.[6] More potent than PAG for CSE inhibition.[1][2][6] |
| CBS | >1,000 | Minimal inhibition of CBS activity observed only at concentrations exceeding 1 mM.[1] |
Key Finding: β-cyanoalanine is a more potent inhibitor of CSE than DL-propargylglycine. Both inhibitors exhibit significant selectivity for CSE over CBS.[1][2][6]
Mechanism of Action
DL-Propargylglycine (PAG): PAG is a classic, irreversible inhibitor of CSE.[4] It acts as a mechanism-based inactivator, binding to the active site of the enzyme and preventing its catalytic activity, thereby blocking H₂S production.[7] Due to its irreversible nature, PAG can produce long-lasting inhibition of CSE in both in vitro and in vivo settings.[4]
β-Cyanoalanine (BCA): In contrast to PAG, BCA is a reversible, allosteric inhibitor of CSE.[6] It occupies the PLP-binding site of the enzyme, which is essential for its catalytic function.[6] This reversible binding means that its inhibitory effect can be diminished by the removal of the compound.
Signaling Pathways and Experimental Workflow
To visualize the roles of PAG and BCA in the context of H₂S biology, the following diagrams illustrate the H₂S biosynthesis pathway and a typical experimental workflow for assessing inhibitor efficacy.
Caption: H₂S biosynthesis from L-cysteine by CSE and CBS, with inhibition points of PAG and BCA.
Caption: Experimental workflow for determining the IC₅₀ of H₂S inhibitors.
Experimental Protocols
The following is a detailed methodology for the Methylene Blue Assay, a common method for measuring H₂S production and assessing the efficacy of inhibitors like PAG and BCA.[1]
Objective: To quantify the amount of H₂S produced by CSE or CBS in the presence and absence of inhibitors.
Materials:
-
Purified recombinant human CSE or CBS enzyme
-
DL-Propargylglycine (PAG)
-
β-Cyanoalanine (BCA)
-
L-cysteine
-
Pyridoxal-5'-phosphate (PLP)
-
Sodium phosphate buffer (50 mM, pH 8.2)
-
Trichloroacetic acid (TCA)
-
N,N-dimethyl-p-phenylenediamine sulfate in HCl
-
Ferric chloride (FeCl₃) in HCl
-
Spectrophotometer
Procedure:
-
Reaction Mixture Preparation: In a microcentrifuge tube, prepare a 100 µL reaction mixture containing 5 µg of the purified CSE or CBS enzyme, 0.01 mM PLP, and 50 mM sodium phosphate buffer (pH 8.2).
-
Inhibitor Pre-incubation: Add the desired concentration of PAG or BCA to the reaction mixture. Incubate for 15 minutes at room temperature.[1]
-
Reaction Initiation: Initiate the enzymatic reaction by adding 1 mM L-cysteine to the reaction mixture. For CBS activity assays, 1 mM homocysteine is also included as CBS preferentially utilizes both substrates.[1]
-
Incubation: Transfer the tubes to a 37°C shaking water bath and incubate for 60 minutes.[1]
-
Reaction Termination and Color Development: Stop the reaction by adding a solution of N,N-dimethyl-p-phenylenediamine sulfate in HCl and TCA. Subsequently, add a solution of FeCl₃ in HCl to facilitate the formation of methylene blue from the reaction of H₂S with the reagents.
-
Quantification: After a brief incubation period to allow for color development, centrifuge the samples to pellet any precipitate. Measure the absorbance of the supernatant at a specific wavelength (typically 670 nm) using a spectrophotometer.
-
Data Analysis: Generate a standard curve using known concentrations of a sulfide standard (e.g., NaHS). Calculate the concentration of H₂S produced in each sample by comparing its absorbance to the standard curve. Determine the IC₅₀ value for each inhibitor by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Concluding Remarks
Both DL-Propargylglycine and β-cyanoalanine are valuable tools for the pharmacological inhibition of H₂S synthesis, demonstrating marked selectivity for CSE. The choice between these inhibitors should be guided by the specific experimental requirements.
-
β-Cyanoalanine offers higher potency for CSE inhibition. Its reversible nature may be advantageous in studies where a transient blockade of H₂S production is desired.
-
DL-Propargylglycine , as an irreversible inhibitor, provides a more sustained and long-lasting inhibition of CSE, which can be beneficial for in vivo studies or experiments requiring prolonged suppression of H₂S synthesis.[4]
Researchers should carefully consider these characteristics, along with the specific cellular or tissue context of their experiments, to select the most appropriate inhibitor for their research needs. The experimental protocol provided herein offers a robust framework for independently verifying and comparing the efficacy of these and other H₂S inhibitors.
References
- 1. Selectivity of commonly used pharmacological inhibitors for cystathionine β synthase (CBS) and cystathionine γ lyase (CSE) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selectivity of commonly used pharmacological inhibitors for cystathionine β synthase (CBS) and cystathionine γ lyase (CSE) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of inhibitors of hydrogen sulphide synthesis on rat colonic motility - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hydrogen sulfide acts as a mediator of inflammation inacute pancreatitis: in vitro studies using isolated mouse pancreatic acinar cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. H2S biosynthesis and catabolism: new insights from molecular studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. scbt.com [scbt.com]
Cross-Validation of DL-Propargylglycine Effects with Genetic Knockouts: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-validation of the pharmacological effects of DL-Propargylglycine (DL-P), a known inhibitor of cystathionine γ-lyase (CSE), with the phenotypes observed in CSE genetic knockout (Cth-/-) animal models. By juxtaposing data from both chemical and genetic interventions, this document offers a robust validation of CSE's role in various physiological and pathological processes.
Mechanism of Action: Pharmacological Inhibition vs. Genetic Deletion
DL-Propargylglycine is an irreversible inhibitor of cystathionine γ-lyase (CSE), a key enzyme in the transsulfuration pathway responsible for the production of cysteine and hydrogen sulfide (H₂S). Its mechanism involves covalent modification of the pyridoxal phosphate (PLP) cofactor at the enzyme's active site, leading to inactivation. Genetic knockout of the Cth gene, which encodes for the CSE enzyme, provides a parallel model of CSE deficiency, allowing for a direct comparison of effects stemming from the absence of CSE activity.
Signaling Pathway of CSE Inhibition by DL-Propargylglycine
Unveiling the Irreversible Grip: A Comparative Guide to the Inhibition of Cystathionine γ-lyase by DL-Propargylglycine
For researchers, scientists, and drug development professionals, understanding the nuances of enzyme inhibition is paramount. This guide provides a comprehensive comparison of DL-propargylglycine (PAG), a potent irreversible inhibitor of cystathionine γ-lyase (CSE), with other inhibitors. We delve into the experimental data that confirms its mechanism of action and provide detailed protocols for its characterization.
Cystathionine γ-lyase (CSE), a key enzyme in the transsulfuration pathway, is a major endogenous producer of hydrogen sulfide (H₂S), a critical signaling molecule involved in a myriad of physiological and pathological processes.[1][2][3] The irreversible inhibition of CSE by DL-propargylglycine (PAG) has been instrumental in elucidating the roles of the CSE/H₂S signaling axis.[1] This guide will explore the definitive evidence of this irreversible interaction, compare PAG with other inhibitors, and provide detailed experimental methodologies for researchers to validate these findings in their own work.
Mechanism of Irreversible Inhibition
DL-propargylglycine is a mechanism-based inhibitor, also known as a suicide inhibitor. The catalytic action of CSE on PAG converts it into a reactive intermediate that then forms a stable, covalent bond with the enzyme, leading to its permanent inactivation.[4] This covalent modification is the hallmark of its irreversible nature. Recovery of enzyme activity after exposure to an irreversible inhibitor like PAG requires the synthesis of new enzyme molecules.
Structural studies of a homolog of CSE, cystathionine γ-lyase from Toxoplasma gondii, in complex with PAG have provided molecular insights into this irreversible binding. These studies reveal the formation of a covalent bond between the inhibitor and a key residue within the enzyme's active site, effectively locking the enzyme in an inactive state.[4][5][6]
Comparative Analysis of CSE Inhibitors
The potency and mechanism of enzyme inhibitors are quantified by various kinetic parameters. For reversible inhibitors, the inhibition constant (Kᵢ) is a key metric, representing the dissociation constant of the enzyme-inhibitor complex. For irreversible inhibitors like PAG, the efficiency of inactivation is best described by the second-order rate constant kᵢₙₐ꜀ₜ/Kᵢ, which accounts for both the initial binding affinity (Kᵢ) and the maximal rate of inactivation (kᵢₙₐ꜀ₜ).[7][8]
| Inhibitor | Type | Target Enzyme(s) | IC₅₀ (µM) | kᵢₙₐ꜀ₜ/Kᵢ (M⁻¹s⁻¹) | Reference |
| DL-Propargylglycine (PAG) | Irreversible | CSE | - | - | [1] |
| Aminooxyacetic acid (AOAA) | Reversible | CBS, CSE | - | - | [9] |
| β-Cyanoalanine (BCA) | Reversible | CSE | - | - | [1] |
Experimental Confirmation of Irreversibility
The irreversible nature of an enzyme inhibitor can be experimentally verified through techniques such as dialysis and jump dilution assays. These methods are designed to remove the unbound inhibitor from the enzyme-inhibitor complex. If the enzyme activity is not restored after the removal of the free inhibitor, it provides strong evidence for irreversible inhibition.
Experimental Protocols
1. Dialysis for Confirming Irreversible Inhibition
This protocol is designed to remove unbound PAG from a solution of CSE after incubation, allowing for the assessment of enzyme activity recovery.
Materials:
-
Purified CSE enzyme
-
DL-Propargylglycine (PAG)
-
Dialysis tubing (e.g., 12-14 kDa molecular weight cutoff)
-
Dialysis buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4)
-
Enzyme assay reagents (substrate, e.g., L-cysteine; detection reagents)
-
Spectrophotometer or plate reader
Procedure:
-
Inhibition Reaction: Incubate a solution of CSE with a saturating concentration of PAG (e.g., 10-fold higher than the expected IC₅₀) for a predetermined time (e.g., 60 minutes) at a specific temperature (e.g., 37°C) to allow for covalent modification. A control sample with CSE and vehicle (without PAG) should be run in parallel.
-
Dialysis Setup:
-
Prepare the dialysis tubing according to the manufacturer's instructions.
-
Load the inhibited CSE solution and the control CSE solution into separate, properly sealed dialysis bags.
-
Place the dialysis bags in a large beaker containing a large volume of cold dialysis buffer (e.g., 1000-fold the volume of the enzyme solution).
-
Stir the buffer gently on a magnetic stir plate at 4°C.
-
-
Buffer Exchange: Change the dialysis buffer at least three times over a period of 24-48 hours to ensure complete removal of the unbound inhibitor.
-
Enzyme Activity Assay:
-
After dialysis, recover the enzyme solutions from the dialysis bags.
-
Measure the protein concentration of both the PAG-treated and control CSE samples.
-
Assay the enzymatic activity of both samples under standard conditions.
-
-
Data Analysis: Compare the specific activity of the PAG-treated CSE to that of the control CSE. A significant and persistent loss of activity in the PAG-treated sample, despite extensive dialysis, confirms irreversible inhibition.
2. Jump Dilution Assay
This method rapidly dilutes the enzyme-inhibitor complex to a concentration where the inhibitor is no longer effective, allowing for the observation of enzyme activity recovery over time.
Materials:
-
Purified CSE enzyme
-
DL-Propargylglycine (PAG)
-
Enzyme assay buffer and reagents
-
Spectrophotometer or plate reader capable of kinetic measurements
Procedure:
-
Complex Formation: Incubate the enzyme with a saturating concentration of the inhibitor (e.g., 10 x IC₅₀) to allow the formation of the enzyme-inhibitor complex.[10]
-
Rapid Dilution (Jump): Rapidly dilute the enzyme-inhibitor mixture (e.g., 100-fold or more) into the assay buffer containing the substrate.[10] The dilution should be significant enough to lower the inhibitor concentration well below its IC₅₀.
-
Activity Monitoring: Immediately monitor the enzyme activity over time by measuring the rate of product formation.
-
Data Analysis:
-
For a reversible inhibitor, a gradual recovery of enzyme activity will be observed as the inhibitor dissociates from the enzyme.
-
For an irreversible inhibitor like PAG, no significant recovery of enzyme activity will be observed over time, indicating that the inhibition is not reversed by dilution.
-
Signaling Pathways and Experimental Workflows
The inhibition of CSE by PAG has profound effects on cellular signaling pathways that are regulated by H₂S. One such critical pathway is the PI3K/Akt/mTOR cascade, which is involved in cell proliferation, survival, and migration. H₂S produced by CSE can modulate the activity of this pathway.[9]
References
- 1. Role of Cystathionine γ-Lyase/Hydrogen Sulfide Pathway in Cardiovascular Disease: A Novel Therapeutic Strategy? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. CSE/H2S Signaling Pathways in Enhancing Muscle Function and Insulin Sensitivity During Exercise - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structural basis of the inhibition of cystathionine γ‐lyase from Toxoplasma gondii by propargylglycine and cysteine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structural basis of the inhibition of cystathionine γ-lyase from Toxoplasma gondii by propargylglycine and cysteine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. enzymlogic.com [enzymlogic.com]
- 8. criver.com [criver.com]
- 9. Pharmacological Inhibition of Endogenous Hydrogen Sulfide Attenuates Breast Cancer Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bellbrooklabs.com [bellbrooklabs.com]
Replicating Published Findings: A Comparative Guide to DL-Propargylglycine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of DL-Propargylglycine hydrochloride (PAG), a widely used inhibitor of cystathionine-γ-lyase (CSE), with other common inhibitors. It is designed to assist researchers in replicating and building upon published findings by offering detailed experimental protocols, comparative data, and a clear understanding of the underlying signaling pathways.
Performance Comparison of CSE Inhibitors
DL-Propargylglycine is an irreversible inhibitor of cystathionine-γ-lyase (CSE), a key enzyme in the endogenous production of hydrogen sulfide (H₂S).[1] Its efficacy and selectivity are crucial for accurately interpreting experimental results. Below is a comparative summary of PAG and other commonly used inhibitors of H₂S biosynthesis.
| Inhibitor | Target Enzyme(s) | IC₅₀ for human CSE (µM) | IC₅₀ for human CBS (µM) | Notes |
| DL-Propargylglycine (PAG) | CSE (irreversible) | 40 ± 8 [2][3] | No inhibition up to 10,000 µM [2] | DL-PAG is a racemic mixture; only the L-isoform inhibits CSE. The D-isoform can contribute to in vivo toxicity.[2] |
| β-cyano-L-alanine (BCA) | CSE (reversible), CBS | 14 ± 0.2[2][3] | >1,000[2] | More potent CSE inhibitor than PAG but can inhibit CBS at higher concentrations.[2] |
| Aminooxyacetic acid (AOAA) | CBS, CSE | 1.1 ± 0.1[2][3] | 8.5 ± 0.7[2][3] | Often used as a CBS inhibitor, but it is a more potent inhibitor of CSE.[2] |
| L-aminoethoxyvinylglycine (AVG) | CSE | More potent than PAG and BCA | No inhibition up to 1,000 µM[2] | A potent and selective CSE inhibitor.[2] |
| Hydroxylamine (HA) | CSE, CBS | IC₅₀ not specified, but 60-fold more selective for CSE | IC₅₀ not specified | Blocks both CSE and CBS activity.[2] |
Signaling Pathway and Experimental Workflow
To effectively utilize this compound in research, it is essential to understand its mechanism of action within the broader biological context.
Figure 1: Simplified signaling pathway of H₂S biosynthesis and its inhibition by DL-Propargylglycine.
The following diagram illustrates a general experimental workflow for investigating the in vivo effects of this compound.
Figure 2: General experimental workflow for in vivo studies using DL-Propargylglycine.
Experimental Protocols
In Vivo Model: Carrageenan-Induced Paw Edema in Rats
This protocol is a standard method for evaluating the anti-inflammatory effects of compounds.
Materials:
-
This compound
-
Carrageenan (1% w/v in sterile saline)
-
Male Wistar rats (180-220 g)
-
Plethysmometer
-
Calipers
-
Sterile saline
Procedure:
-
Animal Acclimatization: Acclimate rats to the experimental environment for at least one week with free access to food and water.
-
Grouping: Divide the animals into control and treatment groups.
-
Drug Administration: Administer this compound (e.g., 50 mg/kg, intraperitoneally) or vehicle (sterile saline) to the respective groups one hour before carrageenan injection.
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution subcutaneously into the plantar surface of the right hind paw of each rat.
-
Measurement of Paw Volume: Measure the paw volume using a plethysmometer at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) post-carrageenan injection.
-
Calculation of Edema and Inhibition:
-
Paw edema = (Paw volume at time 't') - (Paw volume at baseline)
-
Percentage of inhibition = [ (Edema in control group - Edema in treated group) / Edema in control group ] x 100
-
Expected Outcome: Treatment with this compound is expected to significantly reduce the carrageenan-induced paw edema compared to the control group, demonstrating its anti-inflammatory properties by inhibiting H₂S production.
In Vitro Assay: Measurement of H₂S Production in Pancreatic Acinar Cells
This protocol, adapted from a study on acute pancreatitis, measures the effect of PAG on H₂S synthesis in isolated cells.[4]
Materials:
-
This compound
-
Isolated mouse pancreatic acinar cells
-
Caerulein (secretagogue to induce H₂S production)
-
Zinc acetate (1% w/v)
-
N,N-dimethyl-p-phenylenediamine sulfate (20 mM in 7.2 M HCl)
-
Ferric chloride (30 mM in 1.2 M HCl)
-
Trichloroacetic acid (TCA, 10% w/v)
-
Spectrophotometer
Procedure:
-
Cell Preparation: Isolate pancreatic acinar cells from mice according to established protocols.
-
Pre-treatment with PAG: Pre-incubate the acinar cells with this compound (e.g., 3 mM) for 60 minutes.[4] A control group without PAG should be included.
-
Stimulation: Treat the cells with caerulein (e.g., 10⁻⁷ M) for 30 and 60 minutes to stimulate H₂S production.[4]
-
H₂S Measurement (Methylene Blue Method): a. Homogenize the cell pellets. b. Add the cell homogenate to a reaction mixture containing zinc acetate to trap H₂S as zinc sulfide. c. Add N,N-dimethyl-p-phenylenediamine sulfate and ferric chloride to the mixture. This reaction forms methylene blue in the presence of sulfide. d. Stop the reaction with TCA and centrifuge to pellet the protein. e. Measure the absorbance of the supernatant at 670 nm.
-
Quantification: Calculate the H₂S concentration using a standard curve prepared with known concentrations of sodium hydrosulfide (NaHS).
Expected Outcome: Pre-treatment with this compound is expected to significantly reduce the caerulein-induced increase in H₂S levels in pancreatic acinar cells, confirming its inhibitory effect on CSE activity. In one study, pre-treatment with 3 mM PAG reduced the formation of H₂S in caerulein-treated cells.[4]
References
- 1. Inhibitors of bacterial H2S biogenesis targeting antibiotic resistance and tolerance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selectivity of commonly used pharmacological inhibitors for cystathionine β synthase (CBS) and cystathionine γ lyase (CSE) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selectivity of commonly used pharmacological inhibitors for cystathionine β synthase (CBS) and cystathionine γ lyase (CSE) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Hydrogen sulfide acts as a mediator of inflammation inacute pancreatitis: in vitro studies using isolated mouse pancreatic acinar cells - PMC [pmc.ncbi.nlm.nih.gov]
DL-Propargylglycine: A Comparative Guide to its Inhibition of PLP-Dependent Enzymes
For Researchers, Scientists, and Drug Development Professionals
DL-Propargylglycine (PPG), a well-characterized amino acid analogue, is a potent inhibitor of several pyridoxal-5'-phosphate (PLP)-dependent enzymes. Its mechanism of action, primarily through suicide inhibition, makes it a valuable tool for studying enzyme function and a potential lead compound in drug discovery. This guide provides a comparative analysis of the inhibitory effects of DL-propargylglycine on various PLP-dependent enzymes, supported by experimental data and detailed protocols.
Quantitative Inhibition Data
The inhibitory potency of DL-Propargylglycine varies among different PLP-dependent enzymes. The following table summarizes the available quantitative data for key enzymes.
| Enzyme | Organism/Source | Inhibition Parameter | Value | Reference(s) |
| Cystathionine γ-lyase (CGL) | Toxoplasma gondii | IC50 | 20 ± 4 µM | |
| Rat Liver | IC50 | 55 µM | [1] | |
| L-Alanine Transaminase (ALT) | Pig Heart | KI | 3.9 mM | [2] |
| Pig Heart | k_inact | 0.26 min⁻¹ | [2] | |
| Methionine γ-lyase (MGL) | Bacterial | Suicide Inactivator | Data not available | [3] |
| Aspartate Aminotransferase (AST) | Rat Hepatocytes | Qualitative Inhibition | 90% inhibition of ALT at 4mM also caused 16% decrease in AST | [4] |
| Swine | Irreversible Inactivator | Data not available | [5] |
IC50: Half-maximal inhibitory concentration. KI: Inhibition constant. k_inact_: Rate of inactivation.
Mechanism of Action: Suicide Inhibition
DL-Propargylglycine acts as a suicide inhibitor. The enzyme recognizes PPG as a substrate and initiates its catalytic cycle. However, the propargyl group of PPG is converted into a highly reactive allene intermediate. This intermediate then covalently binds to a nucleophilic residue in the enzyme's active site, leading to irreversible inactivation.
Caption: Suicide inhibition of a PLP-dependent enzyme by DL-Propargylglycine.
Experimental Protocols
Detailed methodologies are crucial for replicating and building upon existing research. Below are generalized protocols for assaying the activity and inhibition of the discussed PLP-dependent enzymes.
Cystathionine γ-lyase (CGL) Inhibition Assay
This protocol is adapted from studies on Toxoplasma gondii CGL.[6]
Principle: The γ-elimination of cystathionine by CGL produces cysteine, α-ketobutyrate, and ammonia. The production of α-ketobutyrate can be monitored spectrophotometrically.
Reagents:
-
CGL enzyme preparation
-
Pyridoxal-5'-phosphate (PLP)
-
Cystathionine solution
-
DL-Propargylglycine solutions of varying concentrations
-
Tris-HCl buffer (pH 8.0)
-
3-Methyl-2-benzothiazolinone hydrazone (MBTH)
-
Trichloroacetic acid (TCA)
Procedure:
-
Pre-incubate the CGL enzyme with PLP in Tris-HCl buffer at 37°C for 10 minutes.
-
Add varying concentrations of DL-Propargylglycine to the enzyme solution and incubate for a defined period (e.g., 15 minutes) to allow for inhibition.
-
Initiate the enzymatic reaction by adding the substrate, cystathionine.
-
Incubate the reaction mixture at 37°C for a specific time (e.g., 30 minutes).
-
Stop the reaction by adding TCA.
-
Add MBTH to the reaction mixture and incubate to allow for the derivatization of α-ketobutyrate.
-
Measure the absorbance at 320 nm using a spectrophotometer.
-
Calculate the percent inhibition for each concentration of DL-Propargylglycine and determine the IC50 value.
Caption: Workflow for the CGL inhibition assay.
L-Alanine Transaminase (ALT) Inhibition Assay
This protocol is based on the kinetic analysis of pig heart ALT.[2]
Principle: ALT catalyzes the transfer of an amino group from L-alanine to α-ketoglutarate, producing pyruvate and L-glutamate. The rate of pyruvate formation can be coupled to the oxidation of NADH by lactate dehydrogenase (LDH), which is monitored as a decrease in absorbance at 340 nm.
Reagents:
-
ALT enzyme preparation
-
PLP
-
L-alanine solution
-
α-ketoglutarate solution
-
DL-Propargylglycine solutions of varying concentrations
-
NADH solution
-
Lactate dehydrogenase (LDH)
-
Potassium phosphate buffer (pH 7.4)
Procedure:
-
Prepare a reaction mixture containing potassium phosphate buffer, L-alanine, NADH, and LDH.
-
Add the ALT enzyme to the reaction mixture.
-
Initiate the reaction by adding α-ketoglutarate.
-
Monitor the decrease in absorbance at 340 nm over time using a spectrophotometer to determine the basal enzyme activity.
-
To determine the inhibition parameters, pre-incubate the enzyme with varying concentrations of DL-Propargylglycine for different time intervals before adding the substrates.
-
Plot the remaining enzyme activity against the pre-incubation time for each inhibitor concentration to determine the inactivation rate constants (k_inact_).
-
The inhibition constant (KI) can be determined by plotting the reciprocal of the observed inactivation rate constant against the reciprocal of the inhibitor concentration.
Methionine γ-lyase (MGL) Activity Assay
This protocol is a general method for determining MGL activity.
Principle: MGL catalyzes the α,γ-elimination of L-methionine to produce α-ketobutyrate, methanethiol, and ammonia. The production of α-ketobutyrate can be measured.
Reagents:
-
MGL enzyme preparation
-
PLP
-
L-methionine solution
-
Potassium phosphate buffer (pH 8.0)
-
MBTH
-
TCA
Procedure:
-
Pre-incubate the MGL enzyme with PLP in potassium phosphate buffer.
-
Initiate the reaction by adding L-methionine.
-
Incubate the reaction at 37°C.
-
Stop the reaction with TCA at various time points.
-
Centrifuge to pellet the precipitated protein.
-
Add MBTH to the supernatant to derivatize the α-ketobutyrate.
-
Measure the absorbance at 320 nm.
-
For inhibition studies, pre-incubate the enzyme with DL-Propargylglycine before the addition of L-methionine.
Aspartate Aminotransferase (AST) Activity Assay
This is a generalized protocol for measuring AST activity.
Principle: AST catalyzes the transfer of an amino group from L-aspartate to α-ketoglutarate, forming oxaloacetate and L-glutamate. The oxaloacetate produced can be coupled to the oxidation of NADH by malate dehydrogenase (MDH), leading to a decrease in absorbance at 340 nm.
Reagents:
-
AST enzyme preparation
-
PLP
-
L-aspartate solution
-
α-ketoglutarate solution
-
NADH solution
-
Malate dehydrogenase (MDH)
-
Tris-HCl buffer (pH 7.8)
Procedure:
-
Prepare a reaction mixture containing Tris-HCl buffer, L-aspartate, NADH, and MDH.
-
Add the AST enzyme to the mixture.
-
Initiate the reaction by adding α-ketoglutarate.
-
Monitor the decrease in absorbance at 340 nm continuously.
-
For inhibition studies, pre-incubate the enzyme with DL-Propargylglycine before initiating the reaction.
Conclusion
DL-Propargylglycine is a versatile and potent inhibitor of a range of PLP-dependent enzymes. Its utility as a research tool is well-established, and its mechanism of suicide inhibition provides a basis for the rational design of more specific and potent enzyme inhibitors for therapeutic applications. The data and protocols presented in this guide offer a valuable resource for researchers investigating the roles of these enzymes in health and disease. Further research is warranted to determine the specific inhibition constants for enzymes where only qualitative data is currently available.
References
- 1. The cystathionine-γ-lyase inhibitor DL-propargylglycine augments the ability of L-cysteine ethyl ester to overcome the adverse effects of morphine on breathing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scilit.com [scilit.com]
- 3. Methionine Synthesis in Lemna: Inhibition of Cystathionine gamma-Synthase by Propargylglycine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cellbiolabs.com [cellbiolabs.com]
- 5. Irreversible inactivation of aspartate aminotransferases during transamination with L-propargylglycine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structural basis of the inhibition of cystathionine γ-lyase from Toxoplasma gondii by propargylglycine and cysteine - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Long-Term Effects of DL-Propargylglycine Administration: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of DL-Propargylglycine (PPG), a widely used inhibitor of cystathionine γ-lyase (CSE), with other key alternatives. The information presented herein is intended to assist researchers in making informed decisions regarding the selection of appropriate tools for studying the physiological and pathological roles of endogenous hydrogen sulfide (H₂S). This document summarizes key performance data, details relevant experimental protocols, and visualizes associated biochemical pathways.
I. Comparative Analysis of CSE Inhibitors
DL-Propargylglycine (PPG) is an irreversible inhibitor of cystathionine γ-lyase (CSE), a pivotal enzyme in the transsulfuration pathway responsible for the endogenous production of cysteine and hydrogen sulfide (H₂S).[1][2] Its utility in preclinical research has been demonstrated in various models of disease where H₂S is implicated.[3] However, a thorough assessment of its long-term effects and a comparison with alternative inhibitors are crucial for robust experimental design.
This section compares PPG with other commonly used inhibitors of H₂S biosynthesis: β-cyanoalanine (BCA), L-aminoethoxyvinylglycine (AVG), and aminooxyacetic acid (AOAA).
Table 1: Quantitative Comparison of CSE and CBS Inhibitors
| Compound | Target Enzyme(s) | Inhibition Type | IC₅₀ (CSE) | IC₅₀ (CBS) | Selectivity | Key Characteristics |
| DL-Propargylglycine (PPG) | CSE | Irreversible | 40 ± 8 µM[1][2] | No significant inhibition | Selective for CSE over CBS | Widely used in vivo to study the effects of CSE inhibition.[4] |
| β-cyanoalanine (BCA) | CSE > CBS | Reversible | 14 ± 0.2 µM[1][2] | Inhibits at >1 mM[2] | More potent CSE inhibitor than PPG. | Can exhibit neurotoxic effects at higher concentrations.[5][6][7] |
| L-aminoethoxyvinylglycine (AVG) | CSE | Not specified | More potent than PPG and BCA[1][2] | No significant inhibition | Highly potent CSE inhibitor. | Less commonly used in long-term in vivo studies compared to PPG. |
| Aminooxyacetic acid (AOAA) | CBS > CSE | Not specified | 1.1 ± 0.1 µM[1][2] | 8.5 ± 0.7 µM[1][2] | Potent inhibitor of both CBS and CSE. | Known to cause excitotoxic lesions and has shown side effects in clinical trials, including drowsiness, ataxia, and seizures.[8][9][10] |
II. Long-Term Physiological Effects and Toxicological Profile
DL-Propargylglycine (PPG):
-
Cardiovascular System: In a study on angiotensin-II infused rats, chronic PPG administration reduced systolic blood pressure and renal injury but also unexpectedly increased the kidney-to-body weight ratio.
-
Nervous System: Long-term studies focusing on neurotoxicity are limited.
β-cyanoalanine (BCA):
-
Nervous System: BCA is known to be a neurotoxin, eliciting hyperexcitability, convulsions, and rigidity in animal models.[5][6][7] Its neurotoxicity is thought to be mediated through the NMDA receptor.[5] Chronic exposure in chicks fed a diet containing Vicia sativa (which contains BCA) led to death within days.[6][7]
Aminooxyacetic acid (AOAA):
-
Nervous System: Clinical trials using AOAA for Huntington's disease and tinnitus reported significant side effects, including drowsiness, ataxia, seizures, and psychosis at doses exceeding 2 mg/kg/day.[8][9][11] It has also been shown to produce excitotoxic lesions in the striatum of rats.[10]
-
Metabolism: AOAA is a general inhibitor of pyridoxal phosphate (PLP)-dependent enzymes and can impair mitochondrial energy metabolism.[8]
III. Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of PPG and other CSE inhibitors.
A. In Vivo Chronic Administration of DL-Propargylglycine in Rodents
This protocol is adapted from studies investigating the long-term effects of PPG in rats.
Objective: To assess the chronic effects of CSE inhibition by PPG on physiological parameters.
Materials:
-
DL-Propargylglycine (Sigma-Aldrich or equivalent)
-
Sterile saline (0.9% NaCl)
-
Sprague-Dawley rats (or other appropriate rodent model)
-
Animal balance
-
Injection supplies (syringes, needles)
Procedure:
-
Animal Acclimatization: House animals in a controlled environment (12-h light/dark cycle, constant temperature and humidity) for at least one week prior to the experiment, with ad libitum access to food and water.
-
Preparation of PPG Solution: Dissolve DL-Propargylglycine in sterile saline to the desired concentration. For example, to achieve a dose of 25 mg/kg, a 25 mg/mL solution can be prepared. Ensure the solution is sterile-filtered.
-
Dosing Regimen:
-
Divide animals into a control group (receiving vehicle - sterile saline) and a treatment group (receiving PPG).
-
Administer PPG or vehicle via intraperitoneal (i.p.) or intravenous (i.v.) injection. A common dosage used in studies is 25 mg/kg.[12]
-
The frequency of administration will depend on the study design (e.g., daily, every other day). For chronic studies, administration can continue for several weeks.
-
-
Monitoring:
-
Monitor animals daily for any signs of toxicity, including changes in weight, behavior, food and water intake.
-
At predetermined time points, collect blood samples and tissues for analysis of relevant biomarkers (e.g., H₂S levels, CSE activity, organ function markers).
-
At the end of the study period, euthanize the animals according to approved ethical guidelines and perform tissue harvesting for further analysis.
-
B. Measurement of Cystathionine γ-Lyase (CSE) Activity in Tissue Homogenates
This protocol is based on the colorimetric determination of pyruvate produced from a CSE-catalyzed reaction.
Objective: To quantify the enzymatic activity of CSE in tissue samples following in vivo or in vitro treatment with inhibitors.
Materials:
-
Tissue of interest (e.g., liver, kidney, aorta)
-
Homogenization buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4, containing protease inhibitors)
-
Bradford reagent for protein quantification
-
Reaction buffer (e.g., 200 mM Bis-Tris Propane buffer, pH 8.25)
-
Pyridoxal 5'-phosphate (PLP) solution (50 µM)
-
Dithiothreitol (DTT) solution (1 mM)
-
Cystathionine solution (substrate)
-
Acidic ninhydrin reagent
-
Glacial acetic acid
-
Spectrophotometer
Procedure:
-
Tissue Homogenization:
-
Excise the tissue of interest and immediately place it in ice-cold homogenization buffer.
-
Homogenize the tissue using a mechanical homogenizer and centrifuge at 10,000 x g for 20 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using the Bradford assay.
-
-
Enzyme Assay:
-
In a microcentrifuge tube, prepare the reaction mixture containing the tissue extract (supernatant), reaction buffer, PLP, and DTT.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding the substrate, cystathionine.
-
Incubate the reaction at 37°C for a defined period (e.g., 60 minutes).
-
-
Reaction Termination and Color Development:
-
Measurement:
-
Cool the samples to room temperature.
-
Measure the absorbance at 560 nm using a spectrophotometer.
-
Calculate the CSE activity based on a standard curve of a known product (e.g., cysteine) and express it as nmol/min/mg of protein.
-
C. Quantification of Hydrogen Sulfide (H₂S) in Blood Plasma
This protocol utilizes monobromobimane (MBB) for the sensitive detection of H₂S via reverse-phase high-performance liquid chromatography (RP-HPLC).
Objective: To measure the concentration of free H₂S in plasma samples.
Materials:
-
Blood collection tubes with lithium heparin
-
Centrifuge
-
Tris-HCl buffer (100 mM, pH 9.5, containing 0.1 mM DTPA)
-
Monobromobimane (MBB) solution (10 mM in acetonitrile)
-
Sulfosalicylic acid solution (200 mM)
-
RP-HPLC system with a fluorescence detector and a C18 column
-
Mobile phases: A (0.1% TFA in water) and B (0.1% TFA in acetonitrile)
Procedure:
-
Sample Collection and Preparation:
-
Collect blood into chilled lithium heparin tubes.
-
Immediately centrifuge at 3,000 rpm for 2 minutes at 4°C.[8]
-
Transfer the plasma to a new tube.
-
-
Derivatization:
-
In a PCR tube, mix 30 µL of plasma with 70 µL of Tris-HCl buffer and 50 µL of MBB solution.[8]
-
Incubate the mixture at room temperature for 30 minutes in a low-oxygen environment (e.g., a hypoxic chamber with 1% O₂).[8]
-
Stop the reaction by adding 50 µL of ice-cold sulfosalicylic acid solution and vortex.[8]
-
Incubate on ice for 10 minutes and then centrifuge at 12,000 rpm for 10 minutes at 4°C.[8]
-
-
HPLC Analysis:
-
Quantification:
-
Quantify the H₂S concentration by comparing the peak area of sulfide-dibimane to a standard curve generated with known concentrations of a sulfide standard (e.g., Na₂S).
-
IV. Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the biological context and experimental procedures, the following diagrams have been generated using Graphviz (DOT language).
Caption: The Transsulfuration Pathway and the site of action of DL-Propargylglycine.
Caption: Key signaling roles of Hydrogen Sulfide (H₂S) in various physiological processes.
Caption: A generalized experimental workflow for assessing the long-term effects of PPG.
References
- 1. The β-cyanoalanine synthase pathway: beyond cyanide detoxification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mitochondrial beta-cyanoalanine synthase is essential for root hair formation in Arabidopsis thaliana - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Extrapolating from acute to chronic toxicity in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The cystathionine-γ-lyase inhibitor DL-propargylglycine augments the ability of L-cysteine ethyl ester to overcome the adverse effects of morphine on breathing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Selectivity of commonly used pharmacological inhibitors for cystathionine β synthase (CBS) and cystathionine γ lyase (CSE) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Toxicology: | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 7. researchgate.net [researchgate.net]
- 8. Aminooxyacetic acid - Wikipedia [en.wikipedia.org]
- 9. Failure of aminooxyacetic acid therapy in Huntington disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Aminooxyacetic acid results in excitotoxin lesions by a novel indirect mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. tinnitus.org.uk [tinnitus.org.uk]
- 12. General Toxicology Studies :: Glp Toxicology Studies [vivotecnia.com]
- 13. Hydrogen sulfide - Wikipedia [en.wikipedia.org]
Safety Operating Guide
Proper Disposal of DL-Propargylglycine Hydrochloride: A Procedural Guide
This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of DL-Propargylglycine hydrochloride, ensuring the safety of laboratory personnel and the protection of the environment. The following procedures are based on an amalgamation of Safety Data Sheet (SDS) recommendations and general laboratory chemical waste management principles.
I. Summary of Safety and Disposal Information
While some safety data sheets suggest that small quantities of this compound may be disposed of with household waste, the consensus in laboratory settings is to treat all chemical waste as hazardous unless explicitly confirmed otherwise by an institution's Environmental Health and Safety (EHS) office.[1] Discrepancies in SDS information necessitate a conservative approach. Therefore, disposal via standard trash or sewer systems is not recommended.[2][3]
The following table summarizes key information from various Safety Data Sheets regarding the handling and disposal of this compound.
| Attribute | Cayman Chemical | Fisher Scientific[4] | Szabo-Scandic[5] | ChemicalBook[6] |
| GHS Hazard Classification | Not classified as hazardous | Causes skin, eye, and respiratory irritation | May be irritating to mucous membranes and upper respiratory tract | Not specified |
| Environmental Precautions | Do not allow to enter sewers, surface, or ground water | Do not empty into drains | Take steps to avoid release into the environment | Do not let the chemical enter drains |
| Spill Cleanup | Pick up mechanically | Sweep up and shovel into suitable containers for disposal | Contain spill and collect, transfer to a chemical waste container | Collect and arrange disposal in suitable, closed containers |
| Disposal Recommendation | Smaller quantities can be disposed of with household waste; otherwise, follow official regulations | Dispose of contents/container to an approved waste disposal plant | Transfer to a chemical waste container for disposal in accordance with local regulations | Collect and arrange disposal; keep in suitable, closed containers |
II. Step-by-Step Disposal Protocol
This protocol outlines the standard operating procedure for managing this compound waste from generation to collection.
1. Waste Identification and Segregation:
-
A laboratory chemical is considered "waste" as soon as it is no longer intended for use.[1]
-
Treat all this compound waste, including contaminated materials and spill cleanup debris, as hazardous chemical waste.[1]
-
Segregate this compound waste from other waste streams. At a minimum, store it separately from acids, bases, oxidizers, and reactive compounds to prevent accidental mixing.[7]
2. Container Selection and Labeling:
-
Select a waste container that is in good condition, leak-proof, and chemically compatible with the hydrochloride salt.[8] High-density polyethylene (HDPE) or glass containers are generally suitable.
-
The container must have a tightly fitting cap and be kept closed at all times, except when waste is being added.[7][9]
-
As soon as the container is designated for waste, affix a "Hazardous Waste" label provided by your institution's EHS office.[2][10]
-
The label must be filled out completely and legibly, including:
-
The full chemical name: "this compound".[2] Avoid using abbreviations or chemical formulas.
-
The approximate quantity or concentration of the waste.
-
The date waste was first added to the container.
-
The name and contact information of the principal investigator or lab manager.[2]
-
The laboratory location (building and room number).[2]
-
3. Waste Accumulation and Storage:
-
Store the labeled waste container in a designated "Satellite Accumulation Area" (SAA) within the laboratory, at or near the point of generation.[9][10]
-
Ensure the SAA is away from drains, heat sources, and high-traffic areas.
-
Secondary containment, such as a spill tray, should be used to capture any potential leaks from the primary container.[11]
-
Do not accumulate more than 55 gallons of hazardous waste or one quart of acutely hazardous waste (note: this compound is not typically classified as acutely hazardous).[9]
4. Arranging for Disposal:
-
Once the waste container is full or you are ready to dispose of it, complete the hazardous waste tag with the final date.
-
Follow your institution's specific procedures to request a waste pickup from the EHS department.[1][2] Do not transport hazardous waste yourself.[1]
-
Submit any required forms, such as a Hazardous Waste Information Form, detailing the contents of the container.[2]
5. Disposal of Empty Containers:
-
An empty container that held this compound must be properly managed.
-
The standard procedure is to triple-rinse the empty container with a suitable solvent (such as water) that can dissolve the chemical residue.[1][8]
-
The rinsate (the liquid from rinsing) must be collected and disposed of as hazardous waste.[1][8]
-
After triple-rinsing and air-drying, completely deface or remove the original chemical label.[1][7] The container may then be disposed of in the regular trash or glassware waste, as per institutional policy.[7]
III. Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste in a laboratory setting.
Caption: Disposal workflow for this compound.
References
- 1. vumc.org [vumc.org]
- 2. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 3. acs.org [acs.org]
- 4. fishersci.com [fishersci.com]
- 5. szabo-scandic.com [szabo-scandic.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. rtong.people.ust.hk [rtong.people.ust.hk]
- 8. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 9. ehrs.upenn.edu [ehrs.upenn.edu]
- 10. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 11. acewaste.com.au [acewaste.com.au]
Personal protective equipment for handling DL-Propargylglycine hydrochloride
Essential Safety and Handling Guide for DL-Propargylglycine Hydrochloride
This guide provides immediate safety, operational, and disposal protocols for researchers, scientists, and drug development professionals handling this compound (CAS: 16900-57-5). Adherence to these procedures is critical for ensuring personal safety and maintaining a secure laboratory environment. While some safety data sheets (SDS) do not classify the substance as hazardous under the Globally Harmonized System (GHS), others indicate potential for irritation and harm, and it should be handled with care as its toxicological properties have not been fully investigated.[1][2]
Hazard Identification
This compound should be treated as a hazardous substance.[3] Potential hazards include:
-
Skin Irritation : May cause skin irritation upon contact.[1][4]
-
Respiratory Irritation : Inhalation of dust may lead to respiratory system irritation.[1][2][4]
-
Harmful if Swallowed/Inhaled/Absorbed : May be harmful if ingested, inhaled, or absorbed through the skin.[2]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory for minimizing exposure. The following equipment must be worn at all times when handling this compound.
| Body Part | Personal Protective Equipment | Specifications and Rationale |
| Hands | Chemical-resistant gloves | Nitrile gloves are recommended for their resistance to a wide range of chemicals and punctures.[5][6] Always inspect gloves for damage before use and change them immediately if contaminated.[6] |
| Eyes/Face | Safety glasses with side shields or goggles | Provides essential protection against splashes and airborne particles.[4][7][8] In procedures with a significant risk of splashing, a face shield should be worn in addition to goggles.[7] |
| Body | Laboratory coat | A standard lab coat is required to protect against skin contact and contamination of personal clothing.[5][7] |
| Respiratory | NIOSH-approved respirator | Required when handling the powder outside of a certified chemical fume hood or if dust generation is likely.[7][8] The type of respirator should be determined by a formal risk assessment. |
Operational Plan: Step-by-Step Guidance
This section provides a procedural workflow for the safe handling of this compound, from preparation to disposal.
Preparation and Engineering Controls
-
Work Area : All weighing and handling of solid this compound must be conducted within a certified chemical fume hood to minimize inhalation risk.[7]
-
Safety Equipment : Ensure that an eyewash station and a safety shower are readily accessible and in close proximity to the workstation.[4][8]
-
PPE Check : Before beginning any work, verify that all required PPE is available, in good condition, and properly fitted.
Handling the Compound
-
Wear all PPE as detailed in the table above.
-
To prevent the generation of dust, handle the solid material carefully.[4][9] Use appropriate tools, such as a chemical spatula, for transfers.
-
Avoid all direct contact with the substance.[3][9] Do not ingest, inhale, or allow it to come into contact with eyes, skin, or clothing.[3]
-
After handling, wash hands and any exposed skin thoroughly.[4]
Preparing Solutions
-
This compound is a crystalline solid.[3]
-
Organic Solvents : Stock solutions can be prepared by dissolving the compound in organic solvents like ethanol, DMSO, or dimethyl formamide, where its solubility is approximately 20 mg/ml.[3] This should be done under an inert gas.[3]
-
Aqueous Buffers : To create an organic solvent-free solution, the compound can be dissolved directly in an aqueous buffer.[3] Its solubility in PBS (pH 7.2) is approximately 10 mg/ml.[3] Aqueous solutions are not recommended to be stored for more than one day.[3]
Caption: Workflow for handling this compound.
Emergency Procedures and First Aid
Immediate and appropriate action is crucial in the event of an exposure.
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately rinse eyes cautiously with plenty of water for at least 15 minutes, holding the eyelids open.[4][9] Remove contact lenses if present and easy to do so.[4] Seek immediate medical attention.[2][4] |
| Skin Contact | Take off contaminated clothing immediately.[4][9] Wash the affected area with plenty of soap and water for at least 15 minutes.[2][4] Get medical attention if skin irritation occurs.[4] |
| Inhalation | Move the person to fresh air.[4][9] If breathing is difficult or has stopped, provide artificial respiration or oxygen by trained personnel.[2][4] Seek immediate medical attention.[2][4] |
| Ingestion | Rinse mouth with water.[9] Do NOT induce vomiting.[2][4][9] Never give anything by mouth to an unconscious person.[9] Call a physician or poison control center immediately.[9] |
Spill and Disposal Plan
Spill Containment
-
Evacuate non-essential personnel from the immediate area.
-
Ensure you are wearing all appropriate PPE, including respiratory protection.[9]
-
Prevent further spillage if it is safe to do so.[9]
-
Carefully sweep up the solid material, avoiding dust generation.[4]
-
Collect the spilled material and place it into a suitable, sealed, and labeled container for disposal.[4][9]
-
Do not allow the chemical to enter drains or waterways.[9]
Waste Disposal
-
All waste materials, including contaminated PPE and empty containers, must be disposed of in accordance with local, regional, and national hazardous waste regulations.[4][10]
-
Chemical waste generators are responsible for correctly classifying waste to ensure safe and compliant disposal.[10]
-
Dispose of the contents and container at an approved waste disposal plant.[4][8][10]
Storage and Quantitative Data
Storage Conditions
-
Temperature : Store at -20°C for long-term stability.[3]
-
Atmosphere : Store in a dry, cool, and well-ventilated place, preferably under an inert atmosphere.[4][8]
-
Incompatibilities : Keep away from strong oxidizing agents, strong bases, and amines.[4]
Quantitative Data Summary
| Property | Value |
| Molecular Formula | C₅H₇NO₂ • HCl[3] |
| Molecular Weight | 149.6 g/mol [3] |
| Purity | ≥95%[3] |
| Appearance | Crystalline solid[3] |
| Storage Temperature | -20°C[3] |
| Stability | ≥4 years (at -20°C)[3] |
| Solubility in Organic Solvents | ~20 mg/ml (in ethanol, DMSO, DMF)[3] |
| Solubility in Aqueous Buffer | ~10 mg/ml (in PBS, pH 7.2)[3] |
References
- 1. DL-Propargylglycine | C5H7NO2 | CID 95575 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. szabo-scandic.com [szabo-scandic.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. fishersci.com [fishersci.com]
- 5. ba.auburn.edu [ba.auburn.edu]
- 6. Chapter 10: Personal Protective Equipment for Biohazards | Environmental Health & Safety | West Virginia University [ehs.wvu.edu]
- 7. benchchem.com [benchchem.com]
- 8. fishersci.com [fishersci.com]
- 9. chemicalbook.com [chemicalbook.com]
- 10. fishersci.com [fishersci.com]
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試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
